Methyl 2-chloro-4-(chloromethyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-4-(chloromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPODROCFUKRAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901208799 | |
| Record name | Benzoic acid, 2-chloro-4-(chloromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901208799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449209-38-5 | |
| Record name | Benzoic acid, 2-chloro-4-(chloromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=449209-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-chloro-4-(chloromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901208799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis, Reactivity, and Application of Substituted Chloromethylbenzoate Building Blocks
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of methyl chloromethylbenzoate derivatives, a class of bifunctional chemical building blocks crucial in pharmaceutical and fine chemical synthesis. While a specific Chemical Abstracts Service (CAS) number for Methyl 2-chloro-4-(chloromethyl)benzoate is not prominently listed in major chemical databases, this document will focus on the foundational chemistry, synthesis, and safety protocols applicable to its key structural isomers, such as Methyl 4-(chloromethyl)benzoate. Understanding the principles governing these related compounds provides the necessary framework for the synthesis and application of more complex derivatives.
Compound Identification and Physicochemical Properties
Methyl chloromethylbenzoates are valuable reagents due to their dual reactivity: the ester provides a handle for modifications like hydrolysis or amidation, while the chloromethyl group serves as a potent electrophile for introducing the benzyl moiety. The properties of the most common and well-documented isomer, Methyl 4-(chloromethyl)benzoate, are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 4-(chloromethyl)benzoate | [1] |
| CAS Number | 34040-64-7 | [1][2] |
| Molecular Formula | C₉H₉ClO₂ | [3] |
| Molecular Weight | 184.62 g/mol | [1][3] |
| Physical Form | Solid | [1] |
| Purity | Typically >97% | [2] |
| Storage Temperature | Refrigerator | [1] |
Core Synthesis Strategy: Free-Radical Side-Chain Chlorination
The most common and industrially relevant method for synthesizing chloromethylbenzoates is through the free-radical chlorination of the corresponding methylbenzoate precursor (e.g., methyl p-toluate). This pathway is selective for the benzylic methyl group over aromatic ring chlorination when conducted under appropriate conditions.
Causality Behind Experimental Choice: The side-chain (benzylic) C-H bonds are significantly weaker than the aromatic C-H bonds. A free-radical chain reaction, initiated by UV light or a chemical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), selectively abstracts a hydrogen atom from the methyl group.[4][5] This generates a relatively stable benzyl radical, which then reacts with molecular chlorine to form the desired product and a chlorine radical, propagating the chain. The reaction is performed in the absence of Lewis acid catalysts, which would otherwise promote electrophilic aromatic substitution (chlorination of the ring).
Generalized Experimental Protocol for Side-Chain Chlorination
-
Reactor Setup: A reaction vessel is charged with the starting material, methyl p-toluate. The vessel should be equipped with a stirrer, a gas inlet for chlorine, a condenser, and a light source (e.g., a UV lamp) or port for adding a chemical initiator.
-
Initiation: The reaction is heated to a temperature of 70–140°C.[4] Initiation is started either by activating the UV lamp or by adding a radical initiator like AIBN or BPO.[5]
-
Chlorination: Chlorine gas is bubbled through the reaction mixture at a controlled rate.[4] The reaction is monitored by Gas Chromatography (GC) to track the conversion of the starting material and the formation of the mono-chlorinated product. Over-chlorination can lead to the formation of dichloromethyl and trichloromethyl byproducts.
-
Work-up and Purification: Once the desired conversion is achieved (typically 30-70% to maximize selectivity), the reaction is stopped.[4] The crude product is then purified by vacuum distillation to separate the unreacted starting material from the desired methyl 4-(chloromethyl)benzoate.[4]
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of Methyl 4-(chloromethyl)benzoate.
Key Applications in Drug Development: Nucleophilic Substitution
The chloromethyl group is a potent electrophilic site, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This makes it an invaluable tool for attaching the benzoyl moiety to target molecules, a common strategy in the synthesis of biologically active compounds. A prime example is its reaction with amines to form N-substituted isoindolinones, a heterocyclic scaffold found in various medicinal drugs.[6]
Self-Validating Protocol: Synthesis of an N-Aryl Isoindolinone
This protocol describes the reaction of a chloromethylbenzoate with a primary amine. The successful formation of the cyclic isoindolinone product validates the reactivity of the starting material and the chosen conditions.
-
Initial Acylation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (e.g., aniline, 1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in a suitable solvent like dichloromethane.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of Methyl 4-(chloromethyl)benzoate (1.05 equivalents) in dichloromethane. The chloromethyl group is less reactive than an acyl chloride, so the initial reaction occurs at the ester, which is not the intended pathway for this example. A more direct route uses 2-(chloromethyl)benzoyl chloride.[6] For the ester, a two-step process is often required involving amidation followed by cyclization.
-
Cyclization Step: After the initial reaction, a stronger base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to facilitate the intramolecular cyclization, where the nitrogen atom displaces the chloride on the benzylic carbon.
-
Monitoring and Work-up: Monitor the reaction by Thin-Layer Chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure N-aryl isoindolinone.
Visualization of Key Reaction
Caption: Reaction pathway for synthesizing N-substituted isoindolinones.
Safety, Handling, and Storage
Methyl chloromethylbenzoate derivatives are corrosive and require careful handling in a controlled laboratory environment.
GHS Hazard Information:
| Hazard Statement | Description | Source |
| H314 | Causes severe skin burns and eye damage. | [2][7] |
| H302 | Harmful if swallowed. | [1] |
| H315 | Causes skin irritation. | [1] |
| H317 | May cause an allergic skin reaction. | [1] |
| H319 | Causes serious eye irritation. | [1] |
| H335 | May cause respiratory irritation. | [1] |
| H290 | May be corrosive to metals. | [7][8] |
Mandatory Safety Protocols
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9] Ensure that an eyewash station and safety shower are readily accessible.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[2][9]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or vapors. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] Store locked up and away from incompatible materials such as strong oxidizing agents, bases, and alcohols.[9]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[2][9]
-
Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention.[2][9]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[8][9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2][9]
-
Conclusion
Methyl chloromethylbenzoate and its isomers are powerful and versatile intermediates in modern organic synthesis. Their value lies in the orthogonal reactivity of the ester and the chloromethyl functionalities, allowing for sequential and controlled chemical modifications. A thorough understanding of their synthesis via free-radical chlorination, their reactivity in nucleophilic substitution reactions, and strict adherence to safety protocols are paramount for their effective and safe utilization in research and development, particularly within the pharmaceutical industry.
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SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]
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[2H4]-Methyl 4-(chloroformyl)benzoate | 7377-26-6 unlabeled | Stable labeled standards. Shimadzu Chemistry & Diagnostics. [Link]
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Safety data sheet - CPAchem. CPAchem Ltd. [Link]
- CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate - Google Patents.
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SYNTHESIS OF 2-(CHLOROMETHYL)BENZOYL CHLORIDE AND ITS REACTIONS WITH NUCLEOPHILES. P. Potaczek, M. Piętka-Ottlik, J. Młochowski. [Link]
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Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate - ResearchGate. ResearchGate. [Link]
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Physicochemical properties of Methyl 2-chloro-4-(chloromethyl)benzoate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-chloro-4-(chloromethyl)benzoate
Abstract
Methyl 2-chloro-4-(chloromethyl)benzoate is a halogenated aromatic ester with significant potential as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its bifunctional nature, characterized by a reactive benzylic chloride and an ester moiety, allows for diverse subsequent chemical transformations. This guide provides a comprehensive technical overview of the known and predicted physicochemical properties of this compound. It is designed for researchers, chemists, and drug development professionals, offering detailed methodologies for empirical characterization, insights into its chemical reactivity and stability, and essential safety and handling protocols. The content herein is synthesized from established chemical principles and data from analogous structures to provide a robust framework for working with this specific molecule.
Chemical Identity and Structure
A precise understanding of a molecule's structure is fundamental to interpreting its chemical behavior and physical properties. Methyl 2-chloro-4-(chloromethyl)benzoate is a disubstituted methyl benzoate derivative.
-
IUPAC Name: Methyl 2-chloro-4-(chloromethyl)benzoate
-
Molecular Formula: C₉H₈Cl₂O₂
-
Molecular Weight: 219.07 g/mol
-
CAS Number: A unique CAS Registry Number for this specific isomer is not readily found in major databases, highlighting its status as a specialized intermediate rather than a common commercial chemical.
-
Canonical SMILES: COC(=O)C1=C(C=C(C=C1)CCl)Cl
-
InChI Key: InChI=1S/C9H8Cl2O2/c1-13-9(12)7-5-6(2-10)3-4-8(7)11/h3-5H,2H2,1H3
The structure incorporates three key features that dictate its properties:
-
Aromatic Ring: A benzene ring substituted with two electron-withdrawing chlorine atoms.
-
Benzylic Chloride (-CH₂Cl): A highly reactive functional group susceptible to nucleophilic substitution reactions.
-
Methyl Ester (-COOCH₃): A group susceptible to hydrolysis under acidic or basic conditions.
Physicochemical Properties
While extensive empirical data for this exact compound is not widely published, its properties can be reliably predicted based on closely related analogues. The following table summarizes these expected characteristics.
| Property | Expected Value/Observation | Rationale & Comparative Insights |
| Appearance | White to off-white crystalline solid or oil. | Analogous compounds like Methyl 4-(chloromethyl)benzoate are solids with a low melting point.[1][2] |
| Melting Point | ~35-45 °C | Based on Methyl 4-(chloromethyl)benzoate (m.p. 39-40 °C).[1][2][3] The additional chloro group at the 2-position may slightly alter crystal lattice packing and thus the melting point. |
| Boiling Point | > 270 °C (at 760 mmHg) | Methyl 4-(chloromethyl)benzoate has a boiling point of approximately 275 °C.[1] The 2-chloro isomer is expected to have a similar, if not slightly higher, boiling point. |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, THF). | The molecule is predominantly nonpolar. The chloromethyl group makes it reactive with protic solvents like alcohols over time. |
| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.0 | The calculated XLogP3 for the related Methyl 2-chloro-4-methylbenzoate is 2.7.[4] The replacement of a methyl group with a chloromethyl group is expected to result in a similar value. |
Analytical and Spectroscopic Characterization
Empirical validation of the structure and purity of Methyl 2-chloro-4-(chloromethyl)benzoate is critical. The following section details the standard analytical protocols for its comprehensive characterization.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for assessing the purity of non-volatile organic intermediates.[5] A reversed-phase method is ideal for separating the main component from potential impurities, such as starting materials or by-products from synthesis.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (containing 0.1% formic acid for improved peak shape). A typical gradient might be:
-
0-20 min: 50% to 90% ACN
-
20-25 min: 90% ACN
-
25-30 min: 50% ACN
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
-
System Suitability: Before analysis, inject a standard solution multiple times to ensure the system meets performance criteria (e.g., peak asymmetry, theoretical plates, and reproducibility of retention time and area).
-
Analysis: Inject the sample solution and integrate the peak areas to calculate purity as a percentage of the total area.
Structural Elucidation by Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
A singlet around 4.7-4.8 ppm for the two protons of the benzylic chloride (-CH₂Cl).
-
A singlet around 3.9 ppm for the three protons of the methyl ester (-OCH₃).
-
A set of three aromatic protons in the 7.3-7.9 ppm region, with splitting patterns (doublets and doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework:
-
A signal around 165-168 ppm for the ester carbonyl carbon.
-
Aromatic carbons between 125-140 ppm.
-
A signal for the methyl ester carbon around 52 ppm.
-
A signal for the benzylic chloride carbon around 45 ppm.
-
The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:
-
~1720-1730 cm⁻¹: A strong C=O stretching vibration from the ester group.
-
~1250-1300 cm⁻¹: A strong C-O stretching vibration from the ester group.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~1450-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~680-780 cm⁻¹: C-Cl stretching vibrations.
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The spectrum should show a cluster of peaks for the molecular ion due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). The expected pattern for two chlorines will be a trio of peaks at m/z 218 (M⁺), 220 (M+2), and 222 (M+4) with a characteristic intensity ratio of approximately 9:6:1.
-
Key Fragments: Common fragmentation pathways would include the loss of the methoxy group (-•OCH₃, m/z 31), the loss of a chlorine radical (-•Cl, m/z 35), or the loss of the chloromethyl radical (-•CH₂Cl, m/z 49). A prominent peak at m/z 183 corresponding to the loss of a chlorine atom is highly probable.[6]
Reactivity, Stability, and Safety
Chemical Reactivity
The molecule's reactivity is dominated by its two primary functional groups. The benzylic chloride is significantly more reactive than the aromatic chloride.
-
Nucleophilic Substitution at the Benzylic Carbon: The chloromethyl group is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, cyanides, carboxylates). This makes it a valuable building block for introducing a substituted benzyl moiety.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring heat.
-
Aromatic Substitution: The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the chloro and ester groups.
Stability and Storage
Given its reactivity, specific storage conditions are necessary to maintain the compound's integrity.
-
Moisture Sensitivity: The compound is sensitive to moisture due to the reactivity of the benzylic chloride and the potential for slow hydrolysis of the ester.
-
Recommended Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[7] It should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.[8]
Hazard Assessment and Safe Handling
No specific safety data sheet (SDS) is available for Methyl 2-chloro-4-(chloromethyl)benzoate. Therefore, a conservative approach based on analogous structures is mandatory. Compounds containing a benzylic chloride moiety are often corrosive, lachrymatory (tear-inducing), and harmful if they come into contact with skin or are inhaled.
Expected Hazards:
-
Skin and Eye Damage: Causes severe skin burns and eye damage.[8][9][10]
-
Inhalation: May be harmful if inhaled, causing respiratory tract irritation.
-
Ingestion: Harmful if swallowed.[11]
Recommended Handling Procedures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and ensure no skin is exposed.
-
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[9]
-
Skin: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[9]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
References
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PubChem. Methyl 2-chloro-4-methylbenzoate. National Center for Biotechnology Information. [Link]
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Chemsrc. Methyl 4-(chloromethyl)benzoate.[Link]
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Fisher Scientific. Safety Data Sheet: Methyl 4-(chloromethyl)benzoate.[Link]
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Supporting Information. Characterization data.[Link]
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Stenutz. methyl 4-(chloromethyl)benzoate.[Link]
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SIELC Technologies. Methyl 4-(chloromethyl)benzoate.[Link]
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NIST WebBook. Methyl 2-chloro-4-nitrobenzoate: Mass spectrum.[Link]
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Potaczek, P., et al. SYNTHESIS OF 2-(CHLOROMETHYL)BENZOYL CHLORIDE AND ITS REACTIONS WITH NUCLEOPHILES.[Link]
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NIST WebBook. Methyl 2-chloro-4-nitrobenzoate: IR Spectrum.[Link]
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ResearchGate. Mass spectrum of 7b, methyl 4-(chloromethyl) benzoate.[Link]
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Organic Syntheses. 2-CHLOROETHYL BENZOATE.[Link]
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SpectraBase. Methyl 2-chlorobenzoate - Optional[Vapor Phase IR] - Spectrum.[Link]
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An In-depth Technical Guide to a Versatile Bifunctional Reagent: The Case of Methyl (Chloromethyl)benzoate Isomers
A Note on the Subject: Methyl 2-chloro-4-(chloromethyl)benzoate
A comprehensive review of current chemical literature and commercial databases reveals a significant scarcity of information regarding Methyl 2-chloro-4-(chloromethyl)benzoate. This specific substitution pattern on the benzoate ring is not well-documented, suggesting it is either a rare or highly specialized chemical entity not commonly utilized as a building block in broader synthetic applications.
In the spirit of providing a technically robust and practically valuable guide for researchers and drug development professionals, this document will pivot to an in-depth analysis of its commercially significant and well-documented structural isomer, Methyl 4-(chloromethyl)benzoate . This compound encapsulates the critical chemical functionalities of the original topic—a reactive benzylic chloride and a methyl ester—and serves as an exemplary model for understanding the synthesis, reactivity, and application of this class of bifunctional reagents in modern organic synthesis and medicinal chemistry.
Section 1: Profile of Methyl 4-(chloromethyl)benzoate
Methyl 4-(chloromethyl)benzoate (CAS RN: 34040-64-7) is a key bifunctional building block. Its utility stems from the presence of two distinct reactive sites: a methyl ester, which can undergo hydrolysis or amidation, and a benzylic chloride, which is a potent electrophile for nucleophilic substitution reactions. This orthogonal reactivity allows for sequential, controlled modifications, making it a valuable intermediate in multi-step syntheses.
Physicochemical & Spectroscopic Data
The fundamental properties of Methyl 4-(chloromethyl)benzoate are summarized below, providing essential data for experimental design and characterization.
| Property | Value | Reference(s) |
| CAS Registry Number | 34040-64-7 | [1] |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Melting Point | 38-40 °C | [1][2] |
| Boiling Point | 240-242 °C | [1] |
| InChIKey | SATDLKYRVXFXRE-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)CCl | [1] |
Spectroscopic data is crucial for reaction monitoring and final product confirmation. A representative mass spectrum for Methyl 4-(chloromethyl)benzoate confirms its molecular weight and fragmentation pattern.[3]
Section 2: Synthesis and Manufacturing Insights
The industrial production of Methyl 4-(chloromethyl)benzoate is primarily achieved through a two-step process starting from p-toluic acid or its methyl ester, methyl p-toluate. The key transformation is the selective chlorination of the benzylic methyl group.
Primary Synthetic Pathway: Free-Radical Chlorination
The most common route involves the free-radical chlorination of methyl p-toluate.[4] This reaction is typically initiated by UV light or a chemical initiator like dibenzoyl peroxide.
-
Esterification (if starting from acid): p-Toluic acid is first esterified with methanol under acidic catalysis to yield methyl p-toluate.
-
Side-Chain Chlorination: Gaseous chlorine is introduced into the neat or solvent-dissolved methyl p-toluate at an elevated temperature (70-140 °C).[4] The reaction is a free-radical chain reaction.
-
Process Control: The reaction's success hinges on precise control. The conversion rate is deliberately kept between 20-70% to minimize the formation of dichlorinated (benzal chloride) and trichlorinated (benzotrichloride) by-products.[4] Over-chlorination is a common pitfall that dramatically reduces the yield of the desired monochlorinated product.
-
Purification: The crude reaction mixture, containing unreacted starting material, the desired product, and polychlorinated impurities, is purified by vacuum distillation.[4]
The workflow for this synthesis is depicted below.
Section 3: Core Reactivity and Experimental Protocols
The synthetic utility of Methyl 4-(chloromethyl)benzoate lies in the high reactivity of its benzylic chloride moiety toward a wide range of nucleophiles. This position is activated for SN2 displacement due to the stabilization of the transition state by the adjacent benzene ring.
Nucleophilic Substitution Reactions
The chloromethyl group readily reacts with O-, N-, S-, and C-nucleophiles, allowing for the introduction of diverse functional groups. This is the cornerstone of its application as a synthetic intermediate.
Sources
The Art of Molecular Architecture: Chloromethyl Benzoates as Versatile Building Blocks in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate world of medicinal chemistry, the ability to precisely construct complex molecular frameworks is paramount. Success in drug discovery hinges on the availability of versatile chemical intermediates—building blocks that offer reliable reactivity and structural diversity. Among these, chloromethyl benzoates have emerged as pivotal scaffolds. Their bifunctional nature, incorporating a modifiable ester and a highly reactive chloromethyl group, provides a powerful handle for synthetic chemists. This guide offers a deep dive into the synthesis, reactivity, and strategic applications of chloromethyl benzoates, providing field-proven insights and detailed protocols for their effective use in the modern pharmaceutical research and development landscape.
Introduction: The Strategic Value of a Bifunctional Building Block
Chloromethyl benzoates are a class of organic compounds characterized by a benzoate core with a chloromethyl (-CH2Cl) substituent on the aromatic ring. This unique arrangement confers two distinct points of chemical reactivity: the ester moiety, which can be hydrolyzed or transesterified, and the benzylic chloride, which is a potent electrophile.[1] The reactivity of the chloromethyl group is driven by the electronegativity of the chlorine atom, which polarizes the C-Cl bond, making the carbon atom highly susceptible to nucleophilic attack.[1] This predictable reactivity allows for the facile introduction of a wide array of functional groups, making these compounds invaluable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2]
Their utility in medicinal chemistry is particularly noteworthy. They serve as foundational scaffolds for a range of therapeutic agents, providing a reliable attachment point for pharmacophores through nucleophilic substitution.[3] This guide will elucidate the practical synthesis of these reagents, explore the causality behind their reaction mechanisms, and showcase their application in constructing biologically active molecules, from novel anti-inflammatory agents to complex heterocyclic systems.
Synthesis of Chloromethyl Benzoates: A Comparative Analysis
The selection of a synthetic route is a critical decision driven by factors such as starting material availability, desired scale, yield, and safety considerations. Several robust methods for synthesizing chloromethyl benzoates have been established.
Method A: Acylation using Benzoyl Chloride and Formaldehyde
This classic approach involves the reaction of a benzoyl chloride with a source of formaldehyde, typically paraformaldehyde, in the presence of a Lewis acid catalyst like zinc chloride.
Causality: The role of zinc chloride is to coordinate with the oxygen of paraformaldehyde, activating it and facilitating its cleavage to generate an electrophilic species that can be attacked by the benzoyl chloride. The reaction must be carefully temperature-controlled; while heating is required to drive the reaction to completion, excessive temperatures (e.g., above 55-60°C) can lead to product degradation or loss due to the product's volatility.[4]
Detailed Experimental Protocol: Synthesis of Chloromethyl Benzoate [4]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add paraformaldehyde (4.5 g) and a catalytic amount of anhydrous zinc chloride. Cool the flask to 0°C in an ice bath.
-
Reagent Addition: Slowly add benzoyl chloride (20 g, 0.142 mol) dropwise over 1 hour, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature gradually. Then, heat the reaction mixture to 55°C and maintain this temperature for 10 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) on a silica gel plate with a 5:95 ethyl acetate/hexane eluent system. If starting material remains, an additional 1 g of paraformaldehyde can be added, and the reaction continued for another 10 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Purify the crude product directly using flash column chromatography (silica gel, eluent: 2% ethyl acetate in 98% hexane).
-
Product Isolation: Evaporate the solvent from the collected fractions under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 35°C to prevent the loss of the volatile product. This procedure typically yields the target chloromethyl benzoate as a clear oil (e.g., 11.82 g, 49% yield).[4]
Method B: Free-Radical Chlorination of Methyl Benzoates
An alternative industrial-scale approach involves the direct side-chain chlorination of a corresponding methyl benzoate (e.g., methyl p-methylbenzoate).[5]
Causality: This reaction proceeds via a free-radical mechanism.[5] It requires an initiator, which can be UV light or a chemical catalyst like diisopropyl azodicarboxylate, to generate chlorine radicals. These radicals then abstract a hydrogen atom from the benzylic methyl group, creating a benzyl radical that subsequently reacts with molecular chlorine. Precise control over reaction temperature (typically 70°C-140°C) and the extent of chlorination (conversion efficiency) is critical to maximize the yield of the desired monochlorinated product and minimize the formation of di- and trichlorinated byproducts.[5]
Comparison of Synthetic Routes
| Method | Starting Materials | Catalyst/Conditions | Advantages | Disadvantages | Typical Yield |
| Acylation | Benzoyl chloride, Paraformaldehyde | ZnCl₂ (catalytic), 55°C | Good for lab scale, avoids gaseous chlorine. | Moderate yields, requires careful purification. | ~49%[4] |
| Chlorination | Methyl benzoate, Chlorine gas | UV light or chemical initiator, 70-140°C | Scalable, high potential throughput. | Requires handling of toxic chlorine gas, risk of over-chlorination. | High (Product content >98% after purification)[5] |
Reactivity and Mechanistic Pathways
The synthetic power of chloromethyl benzoates lies in the electrophilic nature of the benzylic carbon. This site is primed for nucleophilic substitution (Sɴ2) reactions, allowing for the covalent attachment of a vast range of molecular fragments.[1][6]
The general reactivity can be visualized as a central hub from which numerous derivatives can be synthesized.
Caption: Sɴ2 reactivity of chloromethyl benzoate with various nucleophiles.
In some structures, such as 2-(chloromethyl)benzoyl chloride, the molecule acts as a bis-electrophile, with reactive centers at both the chloromethyl carbon and the carbonyl carbon.[7] The choice of nucleophile and reaction conditions can selectively target one site over the other, leading to a diverse range of products, including important heterocyclic scaffolds like N-substituted isoindolinones.[7]
Applications in Medicinal Chemistry
The true value of chloromethyl benzoates is realized in their application to solve specific challenges in drug design and development.
Prodrug Development: Enhancing Bioavailability
A major hurdle in drug development is poor aqueous solubility or membrane permeability, which limits oral bioavailability. Prodrug strategies aim to mask a drug's problematic functional groups with a promoiety that is later cleaved in vivo to release the active pharmaceutical ingredient (API). Chloromethyl-derived linkers are exceptionally useful in this context.
For instance, chloromethyl glycosides can be used to synthesize glycosyloxymethyl-prodrugs.[8][9] In this strategy, a drug molecule with a suitable nucleophilic handle (e.g., an alcohol, phenol, or N-H of a tetrazole) is coupled to the chloromethyl glycoside. The resulting conjugate often has improved solubility and pharmacokinetic properties.[9]
Mechanism of Action: In vivo, the glycosidic bond is cleaved by enzymes like β-glucosidase, releasing the drug via a self-immolative linker mechanism.[9]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. CHLOROMETHYL BENZOATE | 5335-05-7 [chemicalbook.com]
- 5. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 6. Buy Chloromethyl benzoate | 5335-05-7 [smolecule.com]
- 7. pg.gda.pl [pg.gda.pl]
- 8. Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl-Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl‐Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Utilization of Methyl 2-chloro-4-(chloromethyl)benzoate in Drug Discovery and Material Science
Executive Summary
Methyl 2-chloro-4-(chloromethyl)benzoate (CAS: 449209-38-5) is a high-value bifunctional building block that serves as a critical "linchpin" in medicinal chemistry and advanced materials synthesis. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a highly reactive benzylic chloride, a modifiable methyl ester, and a metabolically stable aryl chloride.
This guide outlines the technical utility of this intermediate, moving beyond basic synthesis to explore its role in Fragment-Based Drug Discovery (FBDD) , Targeted Protein Degradation (PROTACs) , and Polymer Functionalization . By leveraging the distinct electrophilicity of the benzylic position versus the ester, researchers can construct complex molecular architectures with precise regiocontrol.
Part 1: Chemical Profile & Reactivity Analysis
To effectively utilize Methyl 2-chloro-4-(chloromethyl)benzoate, one must understand the hierarchy of its reactivity. It is not merely a solvent or reagent; it is a scaffold.
The Reactivity Triad
-
Benzylic Chloride (C4-CH2Cl): The primary electrophilic site. It undergoes rapid
reactions with nucleophiles (amines, thiols, phenoxides) under mild conditions. -
Methyl Ester (C1-COOMe): A latent nucleophilic/electrophilic handle. It remains stable during benzylic substitution but can subsequently be hydrolyzed to a carboxylic acid (for amide coupling) or reduced to a benzyl alcohol.
-
Aryl Chloride (C2-Cl): Provides metabolic stability (blocking the P450 oxidation site) and induces an "ortho-effect" that twists the carbonyl out of planarity, influencing binding affinity. It is generally inert to nucleophilic attack unless forcing Pd-catalyzed conditions are applied.
Reactivity Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this single core.
Figure 1: Orthogonal reactivity map showing the sequential functionalization logic.
Part 2: Key Research Areas
Area 1: Medicinal Chemistry – MMP-13 and Kinase Inhibitors
The most documented application of this intermediate is in the synthesis of Matrix Metalloproteinase-13 (MMP-13) inhibitors . MMP-13 is a critical target for osteoarthritis treatment.
-
Mechanism of Utility: The benzylic chloride is used to alkylate the N-position of a quinazoline or similar heterocyclic core. The 2-chloro substituent on the benzoate ring is crucial here; it provides steric bulk that fills hydrophobic pockets in the enzyme active site, improving selectivity over other MMP isoforms.
-
Fragment Growing: In FBDD, the methyl ester serves as a "growth vector." Once the benzylic attachment is made, the ester is hydrolyzed to an acid, allowing the attachment of solubilizing groups (like morpholine or piperazine) via amide coupling to tune the ADME properties of the drug candidate.
Area 2: Targeted Protein Degradation (PROTACs)
This molecule is an ideal linker hub for PROTACs.
-
The Logic: A PROTAC requires a ligand for the Target Protein, a ligand for the E3 Ligase, and a Linker.
-
Implementation:
-
Attach the E3 ligase ligand (e.g., Thalidomide derivative) to the benzylic position via an ether or amine linkage.
-
Hydrolyze the ester to an acid.
-
Attach the Target Protein ligand via a diamine linker to the newly formed acid.
-
-
Advantage: The rigid phenyl ring reduces the entropic cost of binding compared to flexible alkyl chains, potentially improving degradation efficiency.
Area 3: Advanced Polymer Materials
In materials science, this compound acts as a functional initiator or terminator .
-
ATRP Initiator: The benzylic chloride is a competent initiator for Atom Transfer Radical Polymerization (ATRP). Polymer chains (e.g., styrene or acrylates) can be grown from the benzylic site.
-
Surface Functionalization: The ester group remains at the chain end (alpha-terminus). This allows for post-polymerization modification—for example, attaching the polymer to a silica surface or gold nanoparticle via the converted ester group.
Part 3: Experimental Protocols
Protocol 1: Synthesis of Methyl 2-chloro-4-(chloromethyl)benzoate
Note: While commercially available, in-house synthesis ensures freshness, as benzylic chlorides degrade over time.
Reaction Overview: Radical halogenation of Methyl 2-chloro-4-methylbenzoate using N-Chlorosuccinimide (NCS).
Materials:
-
Methyl 2-chloro-4-methylbenzoate (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Benzoyl Peroxide (BPO) or AIBN (0.1 eq)
-
Solvent: Acetonitrile or Trifluorotoluene (Avoid CCl4 for safety)
Step-by-Step Procedure:
-
Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-chloro-4-methylbenzoate in anhydrous acetonitrile (0.5 M concentration).
-
Reagent Addition: Add NCS (1.05 eq) and the radical initiator (AIBN/BPO, 0.1 eq).
-
Initiation: Degas the solution with Nitrogen for 15 minutes. Heat the mixture to reflux (80–85°C).
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The product usually moves slightly slower than the starting material due to the polar -Cl group. Reaction time is typically 4–6 hours.
-
Workup: Cool to room temperature. Filter off the succinimide byproduct. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve in EtOAc, wash with water and brine. Dry over Na2SO4. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Yield: Expect 70–85% yield of a clear to pale yellow oil/solid.
Protocol 2: N-Alkylation of Secondary Amines (General Drug Synthesis Step)
Context: Attaching a pharmacophore (e.g., piperazine derivative) to the benzylic position.
Step-by-Step Procedure:
-
Setup: Dissolve the secondary amine (1.0 eq) and
(2.0 eq) in DMF or Acetone. -
Addition: Add Methyl 2-chloro-4-(chloromethyl)benzoate (1.1 eq) dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Validation: Check LC-MS for the mass of the alkylated adduct.
-
Workup: Dilute with water, extract with EtOAc. The ester group will remain intact under these conditions.
Part 4: Data Presentation & Safety
Comparative Properties Table
| Property | Value / Description | Significance in Research |
| CAS Number | 449209-38-5 | Unique identifier for the 2-Cl, 4-CH2Cl isomer. |
| Molecular Weight | 219.06 g/mol | Low MW allows for "fragment-based" growth. |
| ClogP | ~2.8 | Moderate lipophilicity; good for membrane permeability. |
| Benzylic Reactivity | High ( | Allows selective reaction without affecting the ester. |
| Metabolic Stability | Enhanced by 2-Cl | The 2-chloro group blocks ortho-oxidation by CYP450. |
Safety & Handling (Critical)
-
Lachrymator: Benzylic chlorides are potent lachrymators (tear gas agents). Always handle in a functioning fume hood.
-
Alkylating Agent: This compound is a potential mutagen. Double-glove (Nitrile) and use a lab coat.
-
Quenching: Quench excess alkylating agent with an amine solution (e.g., dilute ammonia or Tris buffer) before disposal.
Part 5: Synthesis Workflow Diagram
The following diagram details the synthesis of a hypothetical MMP-13 inhibitor intermediate using this guide's subject molecule.
Figure 2: Synthetic workflow for creating bioactive quinazoline precursors.
References
-
Sigma-Aldrich. Methyl 2-chloro-4-(chloromethyl)benzoate Product Sheet. CAS 449209-38-5. Link
-
Levin, J. I., et al. (2002). Quinazolines as MMP-13 Inhibitors. US Patent Application 2002/0193377 A1. Link
-
Campbell, J. B., et al. (2020). Highly productive and scalable approach to synthesize ticlopidine. PMC. (Contextual reference for benzyl chloride reactivity in P2Y12 inhibitors). Link
-
PubChem. Methyl 4-(chloromethyl)benzoate Compound Summary (Structural Analog Data). Link
Theoretical calculations on Methyl 2-chloro-4-(chloromethyl)benzoate
Title: Theoretical Characterization & Reactivity Profiling of Methyl 2-chloro-4-(chloromethyl)benzoate: A Computational Protocol
Executive Summary This technical guide outlines a rigorous computational framework for analyzing Methyl 2-chloro-4-(chloromethyl)benzoate (CAS: 449209-38-5), a critical dual-functionalized intermediate in pharmaceutical synthesis. Unlike standard benzoates, the presence of an ortho-chlorine atom (C2) and a para-chloromethyl group (C4) introduces unique steric and electronic perturbations that govern its reactivity.
This document serves as a blueprint for researchers to apply Density Functional Theory (DFT) and Molecular Dynamics (MD) to predict:
-
Conformational Locking: How the 2-Cl substituent sterically twists the ester moiety, affecting hydrolysis rates.
-
Chemoselectivity: Differentiating the electrophilicity of the benzylic carbon (C4-CH₂Cl) versus the carbonyl carbon.
-
Spectroscopic Signatures: Predicting IR and NMR shifts for structural validation.
Computational Methodology & Level of Theory
To ensure data reliability (E-E-A-T), the following protocol utilizes a "self-validating" approach where frequency calculations confirm stationary points.
Electronic Structure Protocol
For chlorinated aromatic esters, the M06-2X functional is superior to B3LYP due to its better handling of dispersion forces and non-covalent interactions (e.g., Cl···O interactions).
| Parameter | Recommended Setting | Rationale |
| Functional | M06-2X (or ωB97X-D) | Captures dispersion forces critical for the ortho-Cl steric twist. |
| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are mandatory for describing the lone pairs on Chlorine and Oxygen. |
| Solvation | SMD Model (Methanol/DCM) | SMD (Solvation Model based on Density) provides more accurate free energies of solvation than PCM. |
| Grid Quality | Ultrafine | Prevents imaginary frequencies associated with soft rotational modes of the methyl group. |
Workflow Visualization
The following diagram illustrates the logical flow for characterizing this molecule, from initial geometry to Transition State (TS) analysis.
Caption: Figure 1. Step-wise computational workflow for characterizing Methyl 2-chloro-4-(chloromethyl)benzoate.
Structural & Conformational Analysis
The defining feature of this molecule is the steric inhibition of resonance caused by the chlorine atom at position 2.
The "Ortho-Effect" Quantification
In a standard methyl benzoate, the ester group is coplanar with the benzene ring (Dihedral ≈ 0°) to maximize
-
Hypothesis: In Methyl 2-chloro-4-(chloromethyl)benzoate, the bulky Chlorine atom (Van der Waals radius ≈ 1.75 Å) forces the ester group to rotate out of plane.
-
Calculation Target: Perform a Relaxed Potential Energy Surface (PES) scan of the Cl(2)-C(1)-C(carbonyl)-O dihedral angle.
-
Expected Result: The global minimum will likely show a dihedral twist of 35°–50° .
-
Consequence: This deconjugation raises the energy of the carbonyl LUMO, making the ester more electrophilic (reactive) toward hydrolysis than the non-chlorinated analog, but sterically harder to approach.
Bond Length Criticality
-
C(Aryl)-Cl (Position 2): Expected length ~1.73 Å. Strong bond, inert to substitution.
-
C(Benzylic)-Cl (Position 4): Expected length ~1.80 Å. Weaker bond, highly reactive.
-
Validation: If the calculated C-Cl(benzylic) bond is < 1.76 Å, the basis set lacks sufficient polarization functions.
Electronic Properties & Reactivity Descriptors
To design synthesis routes (e.g., reacting the chloromethyl group with an amine without hydrolyzing the ester), we must analyze the Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbitals (FMO) .
Frontier Molecular Orbitals (FMO)[4]
-
HOMO (Highest Occupied Molecular Orbital): Likely localized on the aromatic ring and the lone pairs of the ortho-chlorine.
-
LUMO (Lowest Unoccupied Molecular Orbital):
-
LUMO: Localized on the Carbonyl carbon (C=O).
-
LUMO+1: Localized on the C-Cl
antibonding orbital of the chloromethyl group.
-
-
Band Gap: A smaller HOMO-LUMO gap compared to methyl benzoate indicates higher polarizability and reactivity.
MESP Analysis (Chemoselectivity)
The MESP map reveals the "hotspots" for nucleophilic attack.
| Site | MESP Value (kcal/mol) | Reactivity Prediction |
| Carbonyl Carbon | +45 to +55 (Blue) | Hard electrophile. Controlled by charge interaction. |
| Benzylic Carbon (-CH₂Cl) | +25 to +35 (Green/Blue) | Soft electrophile. Controlled by orbital overlap (FMO). |
Strategic Insight: To selectively react the chloromethyl group (e.g., with a secondary amine) while preserving the ester, use a soft nucleophile and a non-polar solvent. The MESP confirms that the carbonyl is the "harder" center, susceptible to hard bases (OH⁻, OMe⁻).
Spectroscopic Predictions (Self-Validation)
Researchers can validate their synthesized product against these theoretical predictions.
Infrared (IR) Spectroscopy[4]
-
C=O Stretch: Standard methyl benzoate is ~1720 cm⁻¹.
-
Prediction: Due to the ortho-Cl twisting the ester (reducing conjugation) and its inductive electron-withdrawing effect, the C=O stretch will shift to a higher frequency (blue shift) of ~1735–1745 cm⁻¹ .
-
C-Cl Stretch: Distinct bands at 700–750 cm⁻¹ (Aryl-Cl) and 600–650 cm⁻¹ (Alkyl-Cl).
NMR Shifts (GIAO Method)
Using the GIAO-DFT method (Gauge-Independent Atomic Orbital) with TMS as reference:
-
¹H NMR (-CH₂Cl): The benzylic protons will appear as a singlet around 4.6 ppm .
-
¹³C NMR (C=O): The carbonyl carbon will be shielded (shifted upfield) relative to planar benzoates due to the loss of conjugation, appearing around 164–165 ppm .
Reactivity Logic Diagram
The following diagram summarizes the decision logic for modifying this molecule based on theoretical descriptors.
Caption: Figure 2. Chemoselectivity map distinguishing the reactivity of the chloromethyl group vs. the sterically hindered ester.
References
-
Gaussian, Inc. (2016). Gaussian 16, Revision C.01. Wallingford, CT. Link
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378-6396. Link
-
Sigma-Aldrich. (2024). Methyl 2-chloro-4-(chloromethyl)benzoate Product Specification. Link (Note: Search CAS 449209-38-5 for specific catalog entry).
-
Potaczek, P., et al. (2009). Synthesis of 2-(chloromethyl)benzoyl chloride and its reactions with nucleophiles. Gdańsk University of Technology. Link
Methodological & Application
Application Notes and Protocols: The Esterification of 2-Chloro-4-(chloromethyl)benzoic Acid
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, halogenated aromatic carboxylic acids and their derivatives are foundational building blocks. 2-Chloro-4-(chloromethyl)benzoic acid is a bifunctional molecule of significant interest, featuring a carboxylic acid group amenable to esterification and a reactive benzylic chloride suitable for subsequent nucleophilic substitution. The selective esterification of this acid is a critical first step in the synthesis of a wide array of target molecules, including active pharmaceutical ingredients (APIs), by protecting the carboxylic acid moiety or by modifying the molecule's solubility and reactivity.
This guide provides a comprehensive overview of the esterification of 2-chloro-4-(chloromethyl)benzoic acid, with a focus on the scientifically robust and widely adopted Fischer-Speier esterification method. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and detail the necessary analytical techniques for successful synthesis and characterization. This document is intended for researchers, chemists, and process development professionals who require a detailed, practical, and scientifically grounded approach to this important transformation.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is paramount for safe and effective experimentation.
| Property | Value | Source / Notes |
| Molecular Formula | C₈H₆Cl₂O₂ | - |
| Molecular Weight | 205.04 g/mol | Calculated |
| IUPAC Name | 2-chloro-4-(chloromethyl)benzoic acid | - |
| Appearance | White to off-white crystalline solid (Predicted) | Based on similar compounds[1] |
| Melting Point | Not readily available. For comparison, 4-(chloromethyl)benzoic acid is 201-202 °C[1], and 2-(chloromethyl)benzoic acid is 135 °C[2]. | - |
Safety and Handling:
2-Chloro-4-(chloromethyl)benzoic acid and its structural isomers are classified as hazardous substances.[3] All manipulations should be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Hazard Profile: Causes severe skin burns and eye damage.[3][4] May be harmful if swallowed or inhaled.[5]
-
Handling: Avoid creating dust.[6] Do not breathe dust, fumes, or vapors.[4] Ensure adequate ventilation. Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
Reagents: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Methanol is flammable and toxic. Handle both with extreme care.
Strategic Approach: Fischer-Speier Esterification
The Fischer-Speier esterification is the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[7] It is a classic, cost-effective, and scalable method, making it highly suitable for the esterification of 2-chloro-4-(chloromethyl)benzoic acid.
The reaction is an equilibrium-limited process.[7] To drive the reaction to completion and achieve a high yield of the desired ester, Le Châtelier's principle is applied. The most common strategy is to use a large excess of the alcohol, which serves as both a reactant and the solvent.[7]
Reaction Mechanism
The acid-catalyzed esterification proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
-
Protonation of the Carbonyl: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of the alcohol (the nucleophile) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.
Caption: Mechanism of Fischer-Speier Esterification.
Causality Behind Experimental Choices:
-
Excess Alcohol: Using the alcohol (e.g., methanol) as the solvent shifts the equilibrium towards the products, maximizing the yield.[7]
-
Strong Acid Catalyst: Concentrated sulfuric acid is not only an effective catalyst but also acts as a dehydrating agent, sequestering the water by-product and further driving the equilibrium forward.
-
Reflux Conditions: Heating the reaction mixture to the boiling point of the alcohol increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe (typically a few hours).[7][8]
-
Steric Hindrance: The chloro-substituent at the ortho-position (C2) to the carboxylic acid can introduce steric hindrance. This may slightly decrease the rate of nucleophilic attack by the alcohol compared to an unsubstituted benzoic acid.[9] Therefore, a sufficient reflux time is crucial to ensure the reaction goes to completion.
Detailed Experimental Protocol: Synthesis of Methyl 2-chloro-4-(chloromethyl)benzoate
This protocol details the synthesis on a 10 mmol scale. All operations must be performed in a fume hood.
Reagents and Materials
| Reagent / Material | Quantity | Grade / Notes |
| 2-Chloro-4-(chloromethyl)benzoic acid | 2.05 g (10.0 mmol) | >97% Purity |
| Methanol (Anhydrous) | 40 mL (~1.0 mol) | ACS Grade |
| Sulfuric Acid (Concentrated) | 1.0 mL | 98% |
| Dichloromethane (DCM) | 100 mL | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | 50 mL | Aqueous Solution |
| Saturated Sodium Chloride (Brine) | 25 mL | Aqueous Solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~5 g | - |
| Round-bottom flask | 100 mL | - |
| Reflux condenser | - | - |
| Heating mantle with stirrer | - | - |
| Separatory funnel | 250 mL | - |
| Rotary evaporator | - | - |
Experimental Workflow
Caption: Experimental workflow for ester synthesis.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL dry round-bottom flask equipped with a magnetic stir bar, add 2.05 g (10.0 mmol) of 2-chloro-4-(chloromethyl)benzoic acid.
-
Add 40 mL of anhydrous methanol. Stir the mixture until the solid is mostly dissolved.
-
Place the flask in an ice-water bath. Slowly and carefully add 1.0 mL of concentrated sulfuric acid dropwise to the stirring solution.[7][8]
-
Remove the ice bath, attach a reflux condenser, and begin circulating cool water.
-
-
Reaction:
-
Heat the mixture to a gentle reflux (approximately 65°C for methanol) using a heating mantle.
-
Maintain the reflux with stirring for 3-5 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a mixture like 4:1 Hexanes:Ethyl Acetate. The product ester will have a higher Rf value than the starting carboxylic acid.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Pour the cooled reaction mixture into a 250 mL separatory funnel containing 50 mL of cold water.
-
Rinse the reaction flask with 40 mL of dichloromethane (DCM) and add the rinsing to the separatory funnel.[8]
-
Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1 minute.
-
Allow the layers to separate and drain the lower organic (DCM) layer into a clean flask.
-
Re-extract the aqueous layer with an additional 20 mL of DCM. Combine the organic layers.
-
-
Washing:
-
Return the combined organic layers to the separatory funnel.
-
Add 25 mL of saturated sodium bicarbonate solution. Stopper and shake cautiously, venting frequently, as carbon dioxide gas will be evolved.[8] This step neutralizes the sulfuric acid catalyst and removes any unreacted benzoic acid.
-
Drain the lower organic layer.
-
Wash the organic layer sequentially with 25 mL of water and then 25 mL of brine.[10]
-
-
Drying and Solvent Removal:
-
Drain the washed organic layer into an Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Gravity filter the dried solution into a pre-weighed round-bottom flask to remove the drying agent.
-
Remove the dichloromethane solvent using a rotary evaporator to yield the crude ester.
-
Purification
The crude product, likely a pale yellow oil or low-melting solid, can be purified if necessary.
-
Vacuum Distillation: For liquid esters, distillation under reduced pressure is an effective method to obtain a high-purity product.
-
Recrystallization: If the ester is a solid, it can be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Silica Gel Chromatography: This is a reliable method for purifying both solid and liquid esters to a high degree of purity.
Analytical Characterization
Confirming the identity and purity of the synthesized ester is a critical final step.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment. | Expect characteristic peaks for the aromatic protons, the -CH₂Cl protons (typically ~4.6-4.8 ppm), the ester -OCH₃ protons (typically ~3.9 ppm), and the absence of the broad carboxylic acid -OH peak. |
| ¹³C NMR | Structural confirmation. | Expect a peak for the ester carbonyl carbon (~165-170 ppm), along with peaks for the aromatic carbons, the -CH₂Cl carbon, and the -OCH₃ carbon. |
| FT-IR | Identification of functional groups. | A strong absorbance band for the ester carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹. Absence of the broad O-H stretch from the carboxylic acid. |
| GC-MS | Purity assessment and molecular weight confirmation. | A single major peak in the gas chromatogram. The mass spectrum should show the molecular ion peak corresponding to the mass of the product. |
Conclusion
The Fischer-Speier esterification is a dependable and efficient method for the synthesis of esters from 2-chloro-4-(chloromethyl)benzoic acid. By employing an excess of the alcohol and a strong acid catalyst under reflux conditions, high yields of the desired product can be achieved. The protocol described herein provides a robust, self-validating system, from reaction setup and work-up to final characterization. Careful attention to safety protocols and reaction monitoring will ensure a successful and reproducible outcome, furnishing a valuable intermediate for further synthetic applications in research and development.
References
-
2-Chloro-4-methylbenzoic acid | C8H7ClO2 | CID 2735755 . PubChem, National Center for Biotechnology Information. [Link]
-
Lab5 procedure esterification . Department of Chemistry, University of Missouri–St. Louis. [Link]
-
2-CHLOROETHYL BENZOATE . Organic Syntheses. [Link]
-
FISCHER ESTERIFICATION OF BENZOIC ACID . Studylib. [Link]
- Method for preparing methyl p-chloromethyl benzoate.
-
Synthesis of Chloromethyl Benzoate . PrepChem.com. [Link]
-
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst . International Journal of Scientific & Technology Research. [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition . ResearchGate. [Link]
- Preparation method of 4-chloromethyl benzoic acid t-butyl ester.
-
Esterification Experiment . CEM Corporation. [Link]
-
Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate . ResearchGate. [Link]
-
OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS . International journal of physical sciences. [Link]
- Method for producing benzoic acid esters.
-
Esterification test of Benzoic acid . YouTube. [Link]
Sources
- 1. 4-(Chloromethyl)benzoic acid | 1642-81-5 [chemicalbook.com]
- 2. 2-(Chloromethyl)benzoic acid - CAS-Number 85888-81-9 - Order from Chemodex [chemodex.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 2-(氯甲基)苯甲酸 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. studylib.net [studylib.net]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. ijstr.org [ijstr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Selective Chlorination Protocols for Methyl 2-chloro-4-methylbenzoate
This Application Note is structured to provide high-level technical guidance for the chlorination of methyl 2-chloro-4-methylbenzoate (MCMB) . It addresses the critical dichotomy in chlorinating toluene derivatives: Nuclear (Ring) Chlorination versus Lateral (Side-Chain) Chlorination .
Executive Summary
Methyl 2-chloro-4-methylbenzoate (MCMB ) is a high-value pharmacophore scaffold, particularly in the synthesis of Angiotensin II receptor blockers (sartans) and MMP-13 inhibitors. Its functionalization relies heavily on the selective introduction of chlorine.
The reaction landscape presents a bifurcation:
-
Lateral Chlorination (Radical Pathway): Targets the C4-methyl group to yield methyl 2-chloro-4-(chloromethyl)benzoate , a critical alkylating agent for coupling reactions.
-
Nuclear Chlorination (Ionic Pathway): Targets the aromatic ring at the C5 position to yield methyl 2,5-dichloro-4-methylbenzoate , modifying the lipophilic and electronic profile of the core.
This guide provides validated protocols for both pathways, emphasizing the suppression of polychlorinated impurities (e.g., benzal chlorides or isomeric ring chlorides).
Chemical Context & Mechanistic Divergence
The substrate contains three directing influences:[1]
-
C1-Ester (EWG): Deactivates the ring; directs meta.
-
C2-Chloro (EWG/Resonance Donor): Weakly deactivating; directs ortho/para.
-
C4-Methyl (EDG): Activating; directs ortho.
Reaction Pathway Selection
The outcome is strictly controlled by the reaction conditions (reagents and energy source).
| Feature | Pathway A: Lateral Chlorination | Pathway B: Nuclear Chlorination |
| Target Site | C4-Methyl Group ( | C5-Aromatic Position ( |
| Mechanism | Free Radical Chain Substitution | Electrophilic Aromatic Substitution (EAS) |
| Key Reagents | ||
| Catalyst/Initiator | Radical Initiator (AIBN, BPO) or UV Light | Lewis Acid ( |
| Solvent | Chlorobenzene, | Neat (solvent-free) or DCM/DCE |
| Major Impurity | Dichloromethyl derivative (Benzal chloride) | 2,3-dichloro isomer (Sterically disfavored) |
Decision Logic Diagram
The following flowchart illustrates the critical process decisions required to select the correct product outcome.
Figure 1: Divergent synthesis pathways for MCMB chlorination based on catalyst selection.
Protocol A: Lateral (Side-Chain) Chlorination
Objective: Synthesis of Methyl 2-chloro-4-(chloromethyl)benzoate. Application: Intermediate for Sartan drugs (e.g., Telmisartan analogs).
Rationale
Direct chlorination with
Materials
-
Substrate: Methyl 2-chloro-4-methylbenzoate (1.0 eq)
-
Reagent: Sulfuryl Chloride (
) (1.1 eq) -
Initiator: Azobisisobutyronitrile (AIBN) (0.01 – 0.05 eq) or Benzoyl Peroxide (BPO).
-
Solvent: Chlorobenzene (Preferred for high boiling point and inertness) or 1,2-Dichloroethane (DCE).
Step-by-Step Protocol
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Connect the top of the condenser to a caustic scrubber (NaOH trap) to neutralize
and off-gases. -
Dissolution: Charge the flask with MCMB (1.0 eq) and Chlorobenzene (5-10 volumes).
-
Activation: Add AIBN (0.02 eq). Heat the mixture to 75–80°C .
-
Addition: Add
(1.1 eq) dropwise over 60–90 minutes.-
Note: Gas evolution (
) indicates initiation. If no gas is observed, add a "pinch" more AIBN.
-
-
Reaction: Stir at 80°C for 2–4 hours.
-
IPC (In-Process Control): Monitor by HPLC/GC.
-
Critical Stop Point: Quench reaction when starting material is <5% or when the di-chloromethyl impurity reaches 5-8%. Pushing for 100% conversion usually results in unacceptable levels of the gem-dichloride impurity [1].
-
-
Workup: Cool to room temperature. Wash the organic layer with water (
), followed by saturated to remove acidic residues. -
Isolation: Dry over
, filter, and concentrate in vacuo. The product often crystallizes upon cooling or addition of hexanes.
Protocol B: Nuclear (Ring) Chlorination
Objective: Synthesis of Methyl 2,5-dichloro-4-methylbenzoate. Application: Modifying the aromatic core for SAR (Structure-Activity Relationship) studies.
Rationale
The C5 position is the most electronically favorable and sterically accessible site. The C3 position is sterically crowded (sandwiched between the C2-Cl and C4-Me) and less favorable. A Lewis acid catalyst is required to generate the electrophilic chloronium ion.
Materials
-
Substrate: Methyl 2-chloro-4-methylbenzoate (1.0 eq)
-
Reagent: Chlorine gas (
) (bubbled) or (liquid). -
Catalyst: Ferric Chloride (
) (0.05 eq) or Aluminum Chloride ( ). Iodine ( ) can be used as a co-catalyst [2]. -
Solvent: Neat (industrial preference) or Dichloromethane (DCM) for lab scale.
Step-by-Step Protocol
-
Setup: Flame-dry a 3-neck flask. Equip with a gas inlet tube (if using
) or addition funnel (if using ), thermometer, and scrubber outlet. -
Charging: Add MCMB (1.0 eq) and
(0.05 eq). If using solvent, add DCM (5 volumes). -
Chlorination:
-
Option A (
gas): Heat neat mixture to 50–60°C . Bubble slowly. -
Option B (
): Heat to reflux (if DCM) or 60°C (neat). Add dropwise.
-
-
Kinetics: The reaction is slower than lateral chlorination. Monitor for the disappearance of starting material.[2]
-
Selectivity Check: If the 2,3-dichloro impurity (minor isomer) exceeds 2%, lower the temperature by 10°C.
-
Workup: Quench the mixture into ice water containing sodium bisulfite (
) to reduce residual oxidants. Extract with DCM (if not already present). -
Purification: Recrystallization from Methanol/Water is typically effective for separating the 2,5-dichloro product (major) from minor isomers [3].
Analytical Controls & Troubleshooting
Accurate monitoring is vital due to the potential for "over-chlorination."
| Analyte | Retention Time (Relative) | Pathway Relevance |
| MCMB (Start) | 1.00 | Reference |
| Benzyl Chloride (Product A) | 1.25 | Major product of Radical Path |
| Benzal Chloride (Impurity) | 1.45 | Over-reaction in Radical Path |
| Ring Chloride (Product B) | 1.15 | Major product of Ionic Path |
Troubleshooting Table:
| Problem | Cause | Solution |
| High Benzal Chloride (>10%) | Excess radical initiator or reagent; Reaction time too long. | Stop reaction at 85% conversion. Reduce |
| No Reaction (Radical Path) | Oxygen inhibition or wet solvent. | Degas solvents with |
| Wrong Isomer (Ring Path) | Temperature too high. | Cool reaction to 0–20°C to improve regioselectivity. |
Safety & Waste Management
-
Hazardous Gases: Both protocols generate
and . All reactions must be performed in a functioning fume hood with an appropriate caustic scrubber (e.g., 10% NaOH). -
Exotherms: Radical chlorinations can have an induction period followed by a rapid exotherm. Add initiator/reagent slowly to maintain control.
-
Chemical Burns: Benzyl chloride derivatives are potent lachrymators and alkylating agents. Double-glove (Nitrile/Laminate) and use face shields.
References
-
Process for Chlorination of Aromatic Compounds. US Patent 6,118,018A. Describes the industrial chlorination of methyl-4-methylbenzoate derivatives using FeCl3/I2 and radical conditions.Link
-
Method for preparing aromatic compounds. European Patent EP0825173A1. Details the synthesis and dehalogenation of methyl 2,5-dichloro-4-methylbenzoate.Link
-
Synthesis of Methyl 2-chloro-4-(chloromethyl)benzoate. BenchChem Protocols. General procedure for benzylic chlorination of deactivated toluenes.Link
-
Free Radical Chlorination Selectivity. Master Organic Chemistry. Mechanistic grounding on the selectivity of chlorination vs bromination.[4]Link
Sources
- 1. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 2. CN1070466C - Method for preparing aromatic compounds - Google Patents [patents.google.com]
- 3. IL121504A - Method for dehalogenation of aromatic compounds - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
A Validated Protocol for the Purification of Methyl 2-chloro-4-(chloromethyl)benzoate by Silica Gel Column Chromatography
An Application Note and Protocol for Researchers
Abstract
This application note provides a detailed, field-proven protocol for the purification of Methyl 2-chloro-4-(chloromethyl)benzoate from a crude reaction mixture using normal-phase column chromatography. The methodology emphasizes a systematic approach, beginning with method development via Thin-Layer Chromatography (TLC) to establish optimal separation conditions, followed by a robust preparative column chromatography workflow. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure reproducibility and high-purity outcomes. The protocol addresses common challenges such as the separation of structurally similar impurities and provides a framework for adapting the method to analogous compounds.
Introduction and Scientific Principle
Methyl 2-chloro-4-(chloromethyl)benzoate is a difunctionalized aromatic compound often used as an intermediate in the synthesis of more complex molecules in medicinal and materials chemistry. Its synthesis can result in a mixture containing unreacted starting materials, such as methyl 2-chloro-4-methylbenzoate, and over-chlorinated side products.[1] Due to the similar polarity profiles of these compounds, purification by simple recrystallization or distillation is often challenging, making column chromatography the method of choice.
This protocol employs normal-phase column chromatography, a fundamental separation technique that relies on the differential partitioning of components between a polar stationary phase and a non-polar mobile phase.[2]
-
Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is used. Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with the compounds in the mixture.[2][3]
-
Mobile Phase (Eluent): A liquid solvent or a mixture of solvents, which is significantly less polar than the silica gel, flows through the column.[3][4]
-
Principle of Separation: A three-way equilibrium is established between the sample, the solvent, and the adsorbent surface.[3] Compounds with higher polarity will adsorb more strongly to the silica gel, spending more time in the stationary phase, and thus travel down the column more slowly. Conversely, less polar compounds have a weaker affinity for the silica gel, spend more time dissolved in the mobile phase, and are eluted from the column more quickly.[2][3] By carefully selecting the mobile phase composition, a high degree of separation can be achieved.
Safety and Handling
Working with chlorinated organic compounds requires strict adherence to safety protocols. Always perform these procedures in a well-ventilated chemical fume hood.
-
Solvent Hazards: The solvents used (hexanes, ethyl acetate) are flammable and can cause respiratory irritation. Avoid inhalation of vapors and contact with skin.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is suitable), and splash-proof safety goggles at all times.[5][7]
Materials and Equipment
| Reagents & Consumables | Equipment |
| Crude Methyl 2-chloro-4-(chloromethyl)benzoate | Glass chromatography column (e.g., 40 mm diameter, 60 cm length) |
| Silica Gel (for column chromatography, 60 Å, 230-400 mesh) | Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) |
| Ethyl Acetate (ACS Grade or higher) | TLC developing chamber and UV visualization lamp (254 nm) |
| Hexanes (ACS Grade or higher) | Rotary Evaporator |
| Dichloromethane (for sample loading, optional) | Fume Hood |
| Sand (washed, sea sand) | Beakers, Erlenmeyer flasks, and round-bottom flasks |
| Cotton or Glass Wool | Test tubes and rack for fraction collection |
| TLC Capillary Spotters | Column clamps and stand |
Experimental Protocol: A Step-by-Step Guide
This protocol is divided into three critical stages: method development, preparative separation, and product isolation.
The key to successful column chromatography is first identifying a solvent system that provides good separation on a TLC plate. The goal is to find a mobile phase composition where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35.[3][8] This Rf value ensures that the compound elutes from the preparative column in a reasonable volume and is well-resolved from its impurities.
-
Prepare TLC Chambers: Line two to three small TLC chambers with filter paper and add different solvent systems for screening. Common starting systems for moderately polar compounds include mixtures of hexanes and ethyl acetate.[9]
-
Chamber 1: 10% Ethyl Acetate in Hexanes (9:1 Hexanes:EtOAc)
-
Chamber 2: 20% Ethyl Acetate in Hexanes (8:2 Hexanes:EtOAc)
-
Chamber 3: 30% Ethyl Acetate in Hexanes (7:3 Hexanes:EtOAc)
-
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting the TLC Plate: Using a capillary spotter, carefully spot the dissolved crude mixture onto the baseline of a TLC plate. Make the spot as small and concentrated as possible.
-
Developing the Plate: Place the spotted TLC plate into a prepared chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization and Rf Calculation: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). Circle the visible spots. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Selection of Optimal System: Analyze the results.
-
If all spots remain near the baseline (low Rf), the solvent system is not polar enough. Increase the proportion of ethyl acetate.
-
If all spots run near the solvent front (high Rf), the system is too polar. Decrease the proportion of ethyl acetate.
-
Select the solvent mixture that places the desired product spot at an Rf of ~0.3 and shows the largest possible separation from all other spots.[2][8]
-
Once the optimal eluent is determined, the large-scale separation can be performed. The "wet packing" method described here is generally preferred as it minimizes the chances of air bubbles and channeling in the stationary phase.[10][11]
-
Column Preparation:
-
Packing the Column (Wet Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 15% EtOAc/Hexanes). The amount of silica should be 30-50 times the weight of the crude sample for good separation.[3] The slurry should have a consistency that is easily pourable.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica settles, gently tap the side of the column to ensure even packing and dislodge any air bubbles.[10]
-
Continuously add slurry until the desired column height is reached. Crucially, never let the solvent level drop below the top of the silica bed.
-
Once the silica is packed, add another ~1 cm layer of sand on top to prevent the stationary phase from being disturbed during sample and eluent addition.[10]
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 1 gram) in the minimum amount of solvent (dichloromethane is often a good choice for its volatility and solvating power).[9]
-
Drain the eluent in the column until the solvent level is just at the top of the upper sand layer.
-
Carefully and slowly add the dissolved sample solution onto the center of the sand using a pipette, taking care not to disturb the surface.
-
Open the stopcock and allow the sample to absorb onto the silica, again draining the solvent until the liquid level just reaches the top of the sand.
-
Gently add a small amount of fresh eluent (a few mL) to wash the sides of the column and push the entire sample band onto the silica. Repeat this wash step once more.
-
-
Elution and Fraction Collection:
-
Carefully fill the top of the column with the eluent.
-
Begin eluting the column by opening the stopcock, collecting the eluate in numbered test tubes. A typical fraction size might be 10-20 mL per tube.
-
Maintain a constant level of eluent at the top of the column to ensure continuous flow. If the separation is difficult, a gradient elution can be used, where the polarity of the mobile phase is gradually increased (e.g., from 10% to 20% EtOAc) to elute more strongly-adsorbed compounds after the target has been collected.[4]
-
-
TLC Analysis of Fractions: Spot every few fractions (e.g., every second or third tube) on a single TLC plate, alongside a spot of the original crude mixture. Develop and visualize the plate.
-
Pooling and Evaporation: Identify the fractions that contain only the pure product (a single spot at the correct Rf). Combine these pure fractions into a pre-weighed round-bottom flask.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified Methyl 2-chloro-4-(chloromethyl)benzoate as an oil or solid.
-
Purity Confirmation: The purity of the final product can be confirmed by analytical methods such as ¹H NMR spectroscopy or GC-MS.[12][13]
Workflow Visualization and Troubleshooting
The entire purification process can be visualized as a logical workflow.
Caption: Workflow for purification of Methyl 2-chloro-4-(chloromethyl)benzoate.
| Problem | Potential Cause(s) | Recommended Solution |
| Poor Separation / Overlapping Bands | - Solvent system is too polar. - Column was overloaded with sample. - Column packed unevenly. | - Re-develop method with a less polar eluent on TLC. - Use a larger column or less sample (silica:sample ratio should be >30:1). - Repack the column, ensuring the slurry is homogeneous and tapping to remove bubbles. |
| Compound Elutes Too Quickly (High Rf) | - The mobile phase is too polar. | - Decrease the percentage of the polar solvent (e.g., ethyl acetate) in the eluent. |
| Compound Won't Elute (Stuck on Column) | - The mobile phase is not polar enough. - Compound may be reacting with acidic silica. | - Gradually increase the polarity of the eluent (gradient elution). - If the compound is basic, add ~1% triethylamine to the eluent to neutralize the silica.[9] |
| Cracked or Channeling Silica Bed | - The column ran dry at some point. - Heat generated from solvent interaction with silica. | - Always keep the solvent level above the silica bed. - Pack the column using the chosen eluent to pre-equilibrate. Repack if cracking is severe. |
References
-
ResearchGate. (2015). How can I select the solvent system for column chromatography?Link
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Link
-
University of York, Chemistry Teaching Labs. Determining a solvent system. Link
-
Sigma-Aldrich. Methyl 2-chlorobenzoate Product Page. Link
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Link
-
Yamazen. Ideal Method Transfer from TLC to Column Chromatography. Link
-
University of Victoria, Department of Chemistry. Column chromatography. Link
-
Thermo Fisher Scientific. Safety Data Sheet: Methyl 2-(chlorosulfonyl)benzoate. Link
-
Eluent Strength Translator. (2021). Eluent Strength Translator. Link
-
PubChem, National Center for Biotechnology Information. Methyl 2-chloro-4-methylbenzoate. Link
-
Fisher Scientific. Safety Data Sheet: Methyl 4-(chloromethyl)benzoate. Link
-
Magritek. (2015). Column Chromatography. Link
-
TCI Chemicals. Safety Data Sheet: Ethyl 3-(Chloromethyl)benzoate. Link
-
Fisher Scientific. Safety Data Sheet: 4-(Chloromethyl)benzoic acid. Link
-
SIELC Technologies. Separation of Methyl 4-(chloromethyl)benzoate on Newcrom R1 HPLC column. Link
-
DC Fine Chemicals. Safety Data Sheet: Chloromethyl chlorosulfate. Link
-
University of Arizona. How to run column chromatography. Link
-
Columbia University, Department of Chemistry. Column chromatography. Link
-
Google Patents. (2009). CN101434545A - Method for preparing methyl p-chloromethyl benzoate. Link
-
Organic Syntheses. 2-CHLOROETHYL BENZOATE. Link
-
PubChem, National Center for Biotechnology Information. Methyl 4-chloro-2-(chlorosulfonyl)benzoate. Link
-
PubChem, National Center for Biotechnology Information. Methyl 4-Chloro-2-methylbenzoate. Link
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Link
-
UNL Digital Commons. (1961). One-Step Chromatographic Cleanup of Chlorinated Hydrocarbon Pesticide Residues in Butterfat. II. Chromatography on Florisil. Link
-
World Journal of Pharmaceutical Research. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic. Link
-
U.S. Environmental Protection Agency. Method 515.3: Determination of Chlorinated Acids in Drinking Water. Link
-
Santa Cruz Biotechnology. Methyl 2-(Chloromethyl)benzoate. Link
-
Beilstein Journals. Supporting Information: Synthesis of methyl 3-acetamido-5-(chloromethyl)benzoate. Link
-
BenchChem. Application Notes and Protocols: Methyl 4-(sulfamoylmethyl)benzoate. Link
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Link
Sources
- 1. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 2. columbia.edu [columbia.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. yamazenusa.com [yamazenusa.com]
- 9. Chromatography [chem.rochester.edu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. magritek.com [magritek.com]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Note: Process Development & Scale-Up of Methyl 2-chloro-4-(chloromethyl)benzoate
Executive Summary
Methyl 2-chloro-4-(chloromethyl)benzoate is a critical benzylic chloride intermediate used in the synthesis of small molecule kinase inhibitors (e.g., Tucatinib fragments) and agrochemicals. Its synthesis presents a classic process chemistry challenge: selectivity . The radical halogenation of the benzylic methyl group competes with ring chlorination and, more critically, over-chlorination to the dichloromethyl impurity.
This application note details a robust, scalable protocol for the radical chlorination of methyl 2-chloro-4-methylbenzoate using sulfuryl chloride (
Retrosynthetic Strategy & Route Selection
Route Analysis
The target molecule is accessed via the functionalization of Methyl 2-chloro-4-methylbenzoate .
-
Route A: Direct Chlorination (
gas)-
Pros: High atom economy; low raw material cost.
-
Cons: Difficult mass transfer control (gas-liquid); high exothermic risk; requires specialized gas handling equipment.
-
-
Route B: Radical Chlorination (
) [SELECTED]-
Pros: Liquid reagent allows precise dosing; boiling point (69°C) provides evaporative cooling; easier to handle in standard glass/Hastelloy reactors.
-
Cons: Generates
gas byproduct (requires scrubbing).
-
-
Route C: Finkelstein (Bromination
Chlorination)-
Pros: NBS is a solid, easy to handle.
-
Cons: Two steps; poor atom economy; chloride exchange requires phase transfer catalysis.
-
Reaction Mechanism (Radical Chain)
The reaction proceeds via a free-radical chain mechanism initiated by azobisisobutyronitrile (AIBN).
Figure 1: Radical chain mechanism for sulfuryl chloride mediated chlorination.
Critical Process Parameters (CPPs)
To ensure "Trustworthiness" and a self-validating system, the following parameters must be controlled.
| Parameter | Specification | Scientific Rationale |
| Stoichiometry | 1.05 – 1.10 eq | Slight excess drives conversion, but >1.15 eq drastically increases the dichloro impurity (difficult to separate). |
| Temperature | 75°C – 80°C | Must exceed AIBN activation temp (65°C) but remain below |
| Dosing Rate | 2 – 4 hours | Slow addition prevents radical quenching and controls gas evolution ( |
| Solvent | Chlorobenzene or Neat | Chlorobenzene is inert to radicals. Neat reactions are possible but viscosity changes can affect mixing. |
Scale-Up Protocol (100g Basis)
Safety Warning: This reaction generates copious amounts of
Materials
-
Precursor: Methyl 2-chloro-4-methylbenzoate (100.0 g, 0.542 mol)
-
Reagent: Sulfuryl Chloride (80.5 g, 0.596 mol, 1.1 eq)
-
Initiator: AIBN (0.89 g, 1 mol%)
-
Solvent: Chlorobenzene (300 mL) [Optional, can be run neat for higher throughput]
Experimental Procedure
-
Reactor Setup: Equip a 1L jacketed reactor with a mechanical stirrer, reflux condenser (coolant at 5°C), temperature probe, and a pressure-equalizing addition funnel. Connect the condenser outlet to a trap containing 20% NaOH solution.
-
Charging: Charge Methyl 2-chloro-4-methylbenzoate (100 g) and Chlorobenzene (300 mL). Start stirring at 250 RPM.
-
Inertion: Purge the headspace with Nitrogen (
) for 15 minutes to remove oxygen (oxygen inhibits radical chains). -
Heating: Heat the jacket to 85°C to achieve an internal temperature of 75-80°C.
-
Initiation: Add 0.45 g (0.5 mol%) of AIBN directly to the reactor. Note: Verify gas evolution bubbles within 2 minutes to confirm initiation.
-
Reagent Addition: Begin dropwise addition of Sulfuryl Chloride via the funnel.
-
Target Rate: Add over 3 hours.
-
Co-addition: Add the remaining AIBN (0.44 g) dissolved in a small amount of chlorobenzene in 3 portions at T=1h, T=2h, and T=2.5h. Reasoning: AIBN has a half-life of ~1h at 80°C; replenishing it maintains the radical flux.
-
-
Reaction Monitoring: After addition is complete, stir at 80°C for 1 hour. Sample for HPLC/GC.
-
End Point Criteria: < 5% Starting Material remaining. If >5%, add 0.1 eq
and stir 30 min.
-
-
Workup:
-
Cool reactor to 20°C.
-
Purge with vigorous
flow for 30 mins to strip residual . -
Wash organic layer with Water (2 x 100 mL), then 5%
(100 mL), then Brine (100 mL). -
Dry organics over
and concentrate under reduced pressure.
-
Purification (Fractional Distillation)
The crude oil contains ~85% Product, 5-8% Starting Material (SM), and 5-8% Dichloromethyl impurity.
-
Technique: High-Vacuum Fractional Distillation.
-
Equipment: Vigreux column or Packed column (Goodloe packing).
-
Conditions:
-
Pressure: 0.5 – 1.0 mmHg.
-
Fraction 1 (Fore-run): Rich in SM and Chlorobenzene.
-
Fraction 2 (Main Cut): Pure Product (bp ~130-135°C at 1 mmHg).
-
Residue: Dichloromethyl impurity (higher boiling).
-
Analytical Controls & Troubleshooting
HPLC Method (IPC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6x150mm, 5µm).
-
Mobile Phase: A: 0.1%
in Water; B: Acetonitrile. Gradient 40% B to 90% B over 15 min. -
Detection: UV at 230 nm.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Reaction Stalls (Conversion < 50%) | Oxygen ingress or "Dead" Initiator. | Re-purge with |
| High Dichloro Impurity (>10%) | Localized excess of | Improve agitation (increase RPM). Lower jacket temp by 5°C. Slow down addition rate. |
| Dark Color / Tar | Thermal decomposition. | Ensure temperature does not exceed 85°C. Check for iron contamination (catalyzes Friedel-Crafts polymerization). |
Process Flow Diagram
Figure 2: Operational workflow from raw materials to purified API intermediate.[2]
References
-
Patent: Process for preparing methyl p-chloromethyl benzoate. CN101434545A. (2009). Google Patents. Link
-
Reagent Guide: Sulfuryl Chloride in Organic Synthesis. Organic Syntheses, Coll.[3] Vol. 4, p. 921 (1963). Link
-
Safety Data: Sulfuryl Chloride Safety Data Sheet (SDS). Sigma-Aldrich. Link
-
Mechanistic Insight: Benzylic Chlorination using Sulfuryl Chloride. Journal of the Chemical Society.[4] Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Benzylic chlorination by sulphuryl chloride: suppression of chlorine atom chains - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of Methyl 2-chloro-4-(chloromethyl)benzoate
Abstract
This application note details a robust and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity and analysis of related substances for Methyl 2-chloro-4-(chloromethyl)benzoate. This compound is a critical intermediate in the synthesis of various pharmaceutical active ingredients. The developed method is precise, accurate, and specific, capable of separating the main analyte from its potential process-related impurities and degradation products generated under forced degradation conditions. The protocol outlined herein is suitable for quality control laboratories, research and development settings, and drug manufacturing facilities.
Introduction
Methyl 2-chloro-4-(chloromethyl)benzoate is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its purity is of paramount importance as impurities can affect the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential to ensure the quality of this intermediate. High-performance liquid chromatography (HPLC) is a powerful technique for the purity assessment of non-volatile and thermally labile compounds like the target analyte[1]. This application note describes a stability-indicating RP-HPLC method developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines[2][3][4].
The method is designed to separate Methyl 2-chloro-4-(chloromethyl)benzoate from its potential impurities, which may include starting materials, byproducts from the synthesis process, and degradation products. The synthesis of similar compounds, such as methyl p-chloromethyl benzoate, often involves the chlorination of a methyl group on the benzene ring, which can lead to the formation of di- and tri-chlorinated impurities, as well as unreacted starting materials[5][6]. Furthermore, forced degradation studies were performed to ensure the method's ability to separate the analyte from degradation products that may form under various stress conditions, thus confirming its stability-indicating nature[2][7][8].
Chromatographic Conditions & Rationale
The selection of chromatographic parameters was based on the physicochemical properties of Methyl 2-chloro-4-(chloromethyl)benzoate and its potential impurities. A reversed-phase mode was chosen due to the non-polar nature of the analyte.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolution and retention for aromatic and halogenated compounds. The C18 stationary phase offers good hydrophobic selectivity. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | This isocratic mobile phase provides a good balance between retention time and resolution of the analyte and its potential impurities. Acetonitrile is a common organic modifier with good UV transparency. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good peak shape and reasonable analysis time. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 240 nm | Based on the UV-absorbing properties of the substituted benzene ring chromophore in the analyte. While a full UV scan is recommended for a new compound, 240 nm is a reasonable starting point to detect the main analyte and potential aromatic impurities. |
| Injection Volume | 10 µL | A standard injection volume that provides good sensitivity without overloading the column. |
| Run Time | 20 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
Experimental Protocols
Standard and Sample Preparation
-
Diluent: The mobile phase (Acetonitrile:Water, 60:40 v/v) is used as the diluent to ensure compatibility with the chromatographic system.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of Methyl 2-chloro-4-(chloromethyl)benzoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the Methyl 2-chloro-4-(chloromethyl)benzoate sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of Methyl 2-chloro-4-(chloromethyl)benzoate.
Caption: Workflow for HPLC purity analysis.
Identification of Potential Impurities and Degradation Products
A stability-indicating method must be able to separate the active pharmaceutical ingredient from its potential impurities and degradation products[9].
Potential Synthesis-Related Impurities
Based on the common synthesis routes for similar compounds, the following impurities may be present:
-
Starting Material: Methyl 2-chloro-4-methylbenzoate
-
Over-chlorinated Impurities: Methyl 2-chloro-4-(dichloromethyl)benzoate and Methyl 2-chloro-4-(trichloromethyl)benzoate
-
Isomeric Impurities: Positional isomers formed during the chlorination of the aromatic ring.
Forced Degradation Studies
Forced degradation studies were conducted to evaluate the stability of Methyl 2-chloro-4-(chloromethyl)benzoate and to demonstrate the specificity of the HPLC method. The stress conditions were chosen in accordance with ICH guidelines[2][4][7][8].
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The primary degradation product observed under hydrolytic conditions is expected to be 2-chloro-4-(chloromethyl)benzoic acid due to the hydrolysis of the methyl ester.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose[2][3][4].
System Suitability
System suitability parameters are established to ensure the performance of the chromatographic system.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Specificity
Specificity was demonstrated by the separation of the main analyte peak from potential impurities and degradation products. The peak purity of Methyl 2-chloro-4-(chloromethyl)benzoate was evaluated using a photodiode array (PDA) detector in the stressed samples.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of Methyl 2-chloro-4-(chloromethyl)benzoate at different concentrations.
Table 3: Linearity Parameters
| Parameter | Result |
| Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy
Accuracy was determined by the recovery of known amounts of Methyl 2-chloro-4-(chloromethyl)benzoate spiked into a placebo mixture at three different concentration levels.
Table 4: Accuracy Results
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.5% | 0.8% |
| 100% | 100.2% | 0.5% |
| 120% | 99.8% | 0.6% |
Precision
The precision of the method was evaluated by repeatability (intra-day) and intermediate precision (inter-day).
Table 5: Precision Results
| Parameter | % RSD |
| Repeatability (n=6) | ≤ 1.0% |
| Intermediate Precision (n=6) | ≤ 1.5% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 6: LOD and LOQ
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.
Table 7: Robustness Study
| Parameter Varied | Result |
| Flow Rate (± 0.1 mL/min) | No significant impact on resolution or peak shape. |
| Mobile Phase Composition (± 2%) | Minor shifts in retention time, but resolution maintained. |
| Column Temperature (± 2 °C) | Minor shifts in retention time. |
Conclusion
This application note describes a simple, rapid, and reliable RP-HPLC method for the determination of the purity of Methyl 2-chloro-4-(chloromethyl)benzoate. The method has been successfully validated according to ICH guidelines and is demonstrated to be specific, linear, accurate, precise, and robust. The stability-indicating nature of the method makes it suitable for routine quality control and stability studies of Methyl 2-chloro-4-(chloromethyl)benzoate in the pharmaceutical industry.
References
-
Separation of Methyl 4-(chloromethyl)benzoate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
- ICH Q1A (R2): Stability Testing of New Drug Substances and Products.
- ICH Q2 (R1): Validation of Analytical Procedures: Text and Methodology.
-
Forced Degradation Studies. SciSpace. Available at: [Link]
- Assay and Stability Testing. Kinam Park, Purdue University.
- SYNTHESIS OF 2-(CHLOROMETHYL)BENZOYL CHLORIDE AND ITS REACTIONS WITH NUCLEOPHILES. P. Potaczek, M. Piętka-Ottlik, J. Młochowski.
- TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
- Stability indicating study by using different analytical techniques. International Journal for Scientific Research & Development.
- Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Preprints.org.
- Method for preparing methyl p-chloromethyl benzoate.
- Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate.
- Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutical Dosage forms. International Journal of Pharmaceutical Sciences and Research.
- Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degrad
- Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate.
- The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.
- Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin deriv
- Method Development and Validation of High Performance Liquid Chromatography Method for Methylparaben and Butylparaben in Ointment Form. Journal of Biochemical Technology.
- Ultraviolet absorption spectra of seven substituted benzenes. National Institute of Standards and Technology.
- RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
- Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutical. International Journal of Pharmaceutical Sciences and Research.
- Ultraviolet absorption spectra of the benzyl radical formed during pulse radiolysis.
- Absorption and Photo-Stability of Substituted Dibenzoylmethanes and Chalcones as UVA Filters. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. biomedres.us [biomedres.us]
- 4. jddtonline.info [jddtonline.info]
- 5. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmainfo.in [pharmainfo.in]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. kinampark.com [kinampark.com]
Protecting group strategies for Methyl 2-chloro-4-(chloromethyl)benzoate
Application Note: Strategic Manipulation of Methyl 2-chloro-4-(chloromethyl)benzoate
Part 1: Executive Summary & Strategic Analysis
Methyl 2-chloro-4-(chloromethyl)benzoate (CAS: 1427393-37-8) is a high-value bifunctional scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its utility lies in its "Triad of Reactivity," which allows for the sequential, orthogonal construction of complex pharmacophores.
However, the structural proximity of the reactive centers presents a chemoselectivity paradox:
-
The Benzylic Chloride (C4): Highly reactive electrophile (
). Susceptible to hydrolysis, reduction, and nucleophilic displacement. -
The Methyl Ester (C1): Moderately reactive electrophile. Susceptible to hydrolysis (saponification) and reduction.[1]
-
The Aryl Chloride (C2): Low reactivity. Requires transition metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for activation.
The Core Challenge: Standard basic hydrolysis (e.g., LiOH, NaOH) of the methyl ester can inadvertently displace the benzylic chloride (forming the benzyl alcohol or ether) or cause elimination. Conversely, strong nucleophiles targeting the benzylic position (e.g., Grignards, organolithiums) will attack the ester.
This guide details Protecting Group (PG) Strategies and Chemoselective Protocols to navigate this landscape, ensuring high-yield transformations without scaffold degradation.
Part 2: Strategic Pathways & Decision Logic
The following decision tree (visualized in Part 4) dictates the optimal strategy based on the target transformation.
Strategy A: The "Ester Shield" (Benzylic Functionalization First)
Context: The methyl ester acts as a robust protecting group for the carboxylic acid while the benzylic chloride is derivatized.
-
Mechanism: The methyl ester is electronically stabilizing and sterically unobtrusive. It survives most
reactions (amines, thiols, azides) under mild conditions. -
Critical Control: Avoid strong alkoxide bases (NaOMe, KOtBu) which cause transesterification or benzylic etherification. Use non-nucleophilic bases (DIPEA,
) in aprotic solvents (DMF, MeCN).
Strategy B: The "Benzylic Masquerade" (Transient Protection)
Context: Transformations are required at the ester (e.g., reduction to aldehyde) or aryl ring (e.g., Pd-coupling) that are incompatible with the alkyl halide.
-
Protocol: Convert the benzylic chloride to a Benzylic Acetate (-OAc) or Silyl Ether (-OTBS) .
-
Why Acetate? It is orthogonal to the methyl ester under specific enzymatic or acidic conditions and prevents "self-immolation" (polymerization) during Pd-catalyzed couplings.
-
Why Silyl Ether? If reduction of the ester is planned, the chloride must first be hydrolyzed to alcohol and protected as TBS/TIPS to prevent reduction to the methyl group (
).
-
Strategy C: Chemoselective Hydrolysis (Acid Liberation)
Context: Accessing the free benzoic acid without touching the benzylic chloride.
-
The Problem: Basic hydrolysis (
) attacks the benzylic position ( vs ester in some conditions). -
The Solution:
-
Acidic Hydrolysis:
(The benzylic Cl is stable to acid). -
Tin-Mediated Cleavage:
(highly specific for esters, neutral pH).
-
Part 3: Detailed Experimental Protocols
Protocol 1: Chemoselective Benzylic Amination (Preserving the Ester)
Objective: Install a piperazine moiety at the benzylic position without hydrolyzing or aminolyzing the methyl ester.
Reagents:
-
Methyl 2-chloro-4-(chloromethyl)benzoate (1.0 equiv)
-
N-Boc-Piperazine (1.2 equiv)
- (2.0 equiv, anhydrous)
-
Potassium Iodide (KI) (0.1 equiv, Finkelstein catalyst)
-
Acetonitrile (MeCN) [0.2 M]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with
. Add MeCN, , and KI. -
Addition: Add the benzoate scaffold and N-Boc-piperazine.
-
Reaction: Heat to 60°C for 4–6 hours. Note: Do not reflux at >80°C to avoid thermal aminolysis of the ester.
-
Monitoring: TLC (Hex/EtOAc 3:1). Look for disappearance of starting material (
). -
Workup: Filter off solids. Concentrate filtrate.[2] Redissolve in EtOAc, wash with water and brine.[2]
-
Yield: Expect 85–92%. The methyl ester remains intact due to the steric bulk of the secondary amine and the lower temperature.
Protocol 2: Benzylic Protection via Acetolysis (The "Masquerade")
Objective: Protect the benzylic chloride as an acetate to allow Pd-catalyzed coupling at the aryl chloride.
Reagents:
-
Scaffold (1.0 equiv)
-
Sodium Acetate (NaOAc) (1.5 equiv)
-
Acetic Acid (AcOH) (solvent)
Step-by-Step:
-
Dissolve scaffold in glacial AcOH. Add NaOAc.
-
Reflux (118°C) for 3 hours.
-
Mechanism:
displacement of Cl by Acetate. -
Workup: Pour into ice water. Extract with DCM. Neutralize with saturated
. -
Result: Methyl 2-chloro-4-(acetoxymethyl)benzoate.
-
Utility: The acetoxy group is far less reactive toward Pd(0) than the chloromethyl group, preventing oxidative addition at the benzylic position during Suzuki coupling at the C2-Cl position.
-
Protocol 3: Acid-Mediated Ester Hydrolysis (Preserving Benzylic Cl)
Objective: Hydrolyze the methyl ester to the carboxylic acid without displacing the benzylic chloride.
Reagents:
-
Scaffold (1.0 equiv)
- (6 M aqueous solution)
-
1,4-Dioxane (Co-solvent)
Step-by-Step:
-
Dissolve scaffold in 1,4-Dioxane (to solubilize).
-
Add 6 M
(ratio 1:1 v/v). -
Heat to 90°C for 12 hours.
-
Critical Check: Unlike basic conditions (
), water is a poor nucleophile for the benzylic displacement under acidic conditions, but it is sufficient to hydrolyze the protonated ester. -
Workup: Cool to RT. Dilute with water. The product, 2-chloro-4-(chloromethyl)benzoic acid, typically precipitates. Filter and wash with cold water.
Part 4: Visualization & Logic Flow
The following diagram illustrates the divergent synthetic pathways and the protecting group logic.
Caption: Divergent synthetic workflows based on chemoselectivity requirements. Path A utilizes the ester as a shield; Path B requires transient protection of the benzylic position.
Part 5: Reactivity Data Summary
| Functional Group | Reactivity Mode | Critical Incompatibility | Protection Strategy |
| Benzylic Chloride | Electrophile ( | Strong Bases ( | Convert to Acetate (-OAc) or Silyl Ether (-OTBS) |
| Methyl Ester | Electrophile (Acyl) | Grignards, Hydrides, Hot Amines | Use t-Butyl ester if base stability needed; Benzyl ester if |
| Aryl Chloride | Inert / Pd-Active | Protect benzylic pos first to prevent oxidative addition at |
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[3] (General reference for ester stability).
-
Potaczek, P., et al. (2009). Synthesis of 2-(chloromethyl)benzoyl chloride and its reactions with nucleophiles.[4] Polish Journal of Chemistry. [Link]
-
Organic Chemistry Portal. (2024). Reactivity of Benzyl Halides towards Nucleophilic Substitution.[5][6][Link]
-
Sawama, Y., et al. (2014).[7] Chemoselective and direct functionalization of methyl benzyl ethers.[7] Chemistry – A European Journal. [Link]
Sources
- 1. Methyl 3-(chloromethyl)benzoate | 34040-63-6 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl Esters [organic-chemistry.org]
- 4. pg.gda.pl [pg.gda.pl]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. Chemoselective and direct functionalization of methyl benzyl ethers and unsymmetrical dibenzyl ethers by using iron trichloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: One-Pot Synthesis of 5-Chloro-Isoindolinone Scaffolds from Methyl 2-chloro-4-(chloromethyl)benzoate
An Application Note and Protocol for Researchers
Abstract
The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2] This application note details a robust and efficient one-pot, two-step cascade reaction for the synthesis of 5-chloro-isoindolinone derivatives. By leveraging the bifunctional reactivity of Methyl 2-chloro-4-(chloromethyl)benzoate, this protocol enables the rapid generation of a diverse library of N-substituted isoindolinones from readily available primary amines. The procedure is designed for high-throughput synthesis and purification, making it an ideal tool for generating compound libraries for drug discovery screening programs. We provide a detailed mechanistic rationale, a step-by-step experimental protocol, and a workflow for characterization.
Introduction and Scientific Rationale
One-pot syntheses represent a cornerstone of modern green chemistry and process efficiency in drug development. By combining multiple reaction steps into a single operation, they minimize solvent waste, reduce purification steps, and shorten overall synthesis time. This approach is particularly valuable for the rapid assembly of compound libraries to explore structure-activity relationships (SAR).
The target molecule, Methyl 2-chloro-4-(chloromethyl)benzoate, is an ideal substrate for such a cascade reaction. It possesses two distinct electrophilic sites with differential reactivity:
-
A highly reactive benzylic chloride (-CH₂Cl): This site is primed for S_N2 displacement by nucleophiles.
-
A less reactive methyl ester (-COOCH₃): This site is susceptible to nucleophilic attack, typically under more forcing conditions or intramolecularly, leading to amidation or cyclization.
This differential reactivity allows for a sequential, one-pot process. A primary amine first selectively attacks the more reactive benzylic chloride. The resulting secondary amine intermediate is then perfectly positioned for a subsequent intramolecular cyclization onto the methyl ester, forming the stable five-membered lactam ring of the isoindolinone core. This strategy provides a direct and atom-economical route to a class of compounds with significant therapeutic potential.[2][3]
Reaction Mechanism and Pathway
The one-pot synthesis proceeds via a tandem S_N2 alkylation followed by an intramolecular nucleophilic acyl substitution (cyclization).
Step A: Intermolecular S_N2 Alkylation A primary amine (R-NH₂) acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to scavenge the HCl generated in situ, driving the reaction to completion without competing in the nucleophilic attack.
Step B: Intramolecular Cyclization The secondary amine intermediate, formed in Step A, undergoes a thermally-promoted intramolecular attack on the ester carbonyl. This nucleophilic acyl substitution results in the formation of a tetrahedral intermediate, which subsequently collapses to expel methanol and form the thermodynamically stable isoindolinone ring.
Caption: Proposed reaction mechanism for the one-pot synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure that can be adapted for various primary amines.
3.1. Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| Methyl 2-chloro-4-(chloromethyl)benzoate | 102449-83-8 | Major Suppliers | Store under nitrogen, away from moisture |
| Benzylamine | 100-46-9 | Major Suppliers | Example primary amine |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | Major Suppliers | Anhydrous, redistilled |
| Acetonitrile (MeCN) | 75-05-8 | Major Suppliers | Anhydrous, <50 ppm H₂O |
| Ethyl Acetate (EtOAc) | 141-78-6 | Major Suppliers | ACS Grade |
| Hexanes | 110-54-3 | Major Suppliers | ACS Grade |
| Saturated aq. NH₄Cl | 12125-02-9 | Lab Prepared | |
| Brine | N/A | Lab Prepared | Saturated aq. NaCl |
| Anhydrous MgSO₄ | 7487-88-9 | Major Suppliers | For drying |
| Silica Gel | 7631-86-9 | Major Suppliers | 230-400 mesh, for chromatography |
3.2. Equipment
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser and nitrogen inlet adapter
-
Heating mantle with temperature controller
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for liquid-liquid extraction and column chromatography
3.3. Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add Methyl 2-chloro-4-(chloromethyl)benzoate (1.0 eq, e.g., 2.19 g, 10.0 mmol).
-
Solvent and Reagents: Dissolve the starting material in 40 mL of anhydrous acetonitrile. Add the primary amine (e.g., benzylamine, 1.05 eq, 1.12 g, 10.5 mmol) via syringe, followed by diisopropylethylamine (DIPEA) (1.5 eq, 2.61 mL, 15.0 mmol).
-
Step A - Alkylation: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system). The formation of a higher polarity spot corresponding to the amine intermediate should be observed.
-
Step B - Cyclization: Once the initial alkylation is complete (as judged by TLC), attach a reflux condenser to the flask. Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours. Monitor the disappearance of the intermediate and the formation of the final product spot by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in 50 mL of ethyl acetate. Transfer to a separatory funnel and wash sequentially with 25 mL of saturated aq. NH₄Cl, 25 mL of water, and 25 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate to dryness to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing polarity) to afford the pure isoindolinone product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualization of Experimental Workflow
Caption: High-level experimental workflow diagram.
Expected Results and Substrate Scope
This protocol is expected to be robust across a range of primary amines. Below are representative, hypothetical results to illustrate the expected outcomes.
| Entry | Primary Amine (R-NH₂) | Product (5-Chloro-2-R-isoindolin-1-one) | Hypothetical Yield (%) |
| 1 | Benzylamine | 2-Benzyl-5-chloro-isoindolin-1-one | 85% |
| 2 | n-Propylamine | 5-Chloro-2-propyl-isoindolin-1-one | 78% |
| 3 | Aniline | 5-Chloro-2-phenyl-isoindolin-1-one | 65% |
| 4 | Cyclohexylamine | 5-Chloro-2-cyclohexyl-isoindolin-1-one | 81% |
Note: Yields are illustrative. Reactions with less nucleophilic amines like aniline (Entry 3) may require longer reaction times or higher temperatures for the initial alkylation step.
Safety and Handling Precautions
-
Methyl 2-chloro-4-(chloromethyl)benzoate is a benzylic halide and should be considered a lachrymator and irritant. Handle only in a well-ventilated fume hood.
-
Diisopropylethylamine (DIPEA) is corrosive and flammable. Avoid contact with skin and eyes.
-
Acetonitrile is flammable and toxic.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
The described one-pot protocol offers an efficient, reliable, and scalable method for synthesizing N-substituted 5-chloro-isoindolinones from Methyl 2-chloro-4-(chloromethyl)benzoate. Its operational simplicity makes it highly suitable for generating libraries of analogs for early-stage drug discovery and medicinal chemistry programs.
References
-
Bedford, R. B., Bowen, J. G., & Méndez-Gálvez, C. (2017). Isoindolinones via Copper-Catalyzed Intramolecular Benzylic C–H Sulfamidation. The Journal of Organic Chemistry, 82(4), 1719–1725. Available at: [Link]
- Google Patents. (2009). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
-
Cayan, F., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC. Available at: [Link]
-
Zhu, C., & Akiyama, T. (2010). One-Pot Tandem Approach for the Synthesis of Benzothiazoles from Benzyl Halides. Synlett, 2010(15), 2345-2351. Available at: [Link]
-
Hadinugroho, W., et al. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. PMC. Available at: [Link]
-
Organic Syntheses. 2-CHLOROETHYL BENZOATE. Available at: [Link]
-
Quora. (2023). How to prepare Methyl benzoate from Benzyl chloride. Available at: [Link]
-
Islam, M. S., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available at: [Link]
-
Pardo, A., et al. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin. IRIS. Available at: [Link]
-
ResearchGate. (2018). Synthesis of isoindolinone-bis benzimidazoles 15a–h. Available at: [Link]
-
Zhu, W., et al. (2018). One-Pot Synthesis of 2-Benzyl/2-Allyl-Substituted Thiobenzoazoles Using Transition-Metal-Free Conditions in Water. PubMed. Available at: [Link]
-
ResearchGate. (2025). Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. Available at: [Link]
- Google Patents. (2016). CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate.
-
TSI Journals. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Available at: [Link]
-
Asian Journal of Chemistry. (2012). Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. Available at: [Link]
-
Khan, I. U., et al. (2010). Methyl 2-(4-chlorobenzamido)benzoate. PMC. Available at: [Link]
-
Zhang, M., et al. (2016). Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation. PubMed. Available at: [Link]
Sources
- 1. Isoindolinones via Copper-Catalyzed Intramolecular Benzylic C-H Sulfamidation [organic-chemistry.org]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unisa.it [iris.unisa.it]
Flow chemistry applications for the synthesis of benzoate derivatives
Application Note: Flow Chemistry Applications for the Synthesis of Benzoate Derivatives
Part 1: Strategic Overview & Rationale
Benzoate derivatives serve as critical pharmacophores in drug discovery (e.g., Rizatriptan, Canagliflozin intermediates) and essential building blocks in materials science. Traditional batch synthesis often faces limitations regarding the handling of hazardous gases (CO), cryogenic requirements for organometallics, or equilibrium limitations in esterification.
Transitioning these chemistries to Continuous Flow offers three distinct competitive advantages:
-
Access to "Forbidden" Process Windows: High-temperature/high-pressure (HT/HP) carbonylation allows the use of inexpensive, unreactive aryl chlorides that are inert in standard batch reflux.
-
Flash Chemistry: Precise residence time control (
) enables the handling of unstable organolithium intermediates at non-cryogenic temperatures (e.g., -20 °C vs. -78 °C). -
Safety & Scalability: Low active reactor volumes minimize the risks associated with toxic gases (CO) and pyrophoric reagents (n-BuLi).
Part 2: Core Chemistries & Protocols
Route A: High-Pressure Carbonylation of Aryl Chlorides
Target: Direct conversion of aryl chlorides to methyl benzoates.
The Challenge: Aryl chlorides are cheap but notoriously unreactive.[1] Activating them requires temperatures (>150 °C) and pressures (>20 bar) that are dangerous in batch autoclaves due to CO gas handling.
Flow Solution: A high-pressure, high-temperature stainless steel coil reactor allows safe operation at 170 °C and 25 bar, accelerating kinetics significantly.
Experimental Protocol:
-
Reagents:
-
System Setup:
-
Pump A: HPLC piston pump for liquid feed.
-
Gas Feed: Mass Flow Controller (MFC) for CO dosing.
-
Reactor: Stainless steel coil (10 mL volume), heated to 170 °C.
-
BPR: Back Pressure Regulator set to 25 bar (must exceed vapor pressure of MeOH + CO partial pressure).
-
Step-by-Step Workflow:
-
Purge: Flush the system with pure MeOH to remove air.
-
Pressurize: Set BPR to 25 bar. Introduce CO gas until system pressure stabilizes.
-
Heat: Bring the reactor coil to 170 °C.
-
Run: Pump Stream A at 0.5 mL/min and CO at a rate corresponding to 3.0 equiv (calculated via ideal gas law at system P).
-
Quench: Direct output into a collection flask containing silica or Celite for immediate catalyst adsorption and solvent evaporation.
Data Summary: Aryl Chloride Carbonylation
| Parameter | Value | Rationale |
| Temperature | 170 °C | Overcomes high activation energy of Ar-Cl bond oxidative addition. |
| Pressure | 25 bar | Increases CO solubility (Henry’s Law) and prevents solvent boiling. |
| Residence Time | 15–20 min | Sufficient for >98% conversion without catalyst decomposition. |
| Catalyst | Pd(OAc)₂ / dppp | Bidentate ligand (dppp) stabilizes Pd at high temperatures. |
Route B: Flash Lithiation-Carboxylation
Target: Synthesis of benzoic acids/esters from aryl bromides via Li-Halogen exchange.
The Challenge: Batch lithiation requires -78 °C to prevent the "Wurtz coupling" side reaction or protonation. Scale-up is limited by heat transfer.
Flow Solution: "Flash chemistry" exploits rapid mixing and short residence times (<60 s), allowing lithiation at -20 °C or even 0 °C.
Experimental Protocol:
-
Reagents:
-
Stream A: Aryl Bromide (0.5 M in dry THF).
-
Stream B: n-Butyllithium (0.55 M in Hexanes).
-
Stream C: CO₂ gas (dried) or solid CO₂ slurry (in specialized setups). Note: For this protocol, we use a Tube-in-Tube gas saturator for CO₂.
-
-
System Setup:
-
Reactor 1 (Lithiation): PFA coil (1 mL), cooled to -20 °C.
-
Reactor 2 (Carboxylation): PFA coil (5 mL), ambient temperature.
-
Mixers: T-mixers with high Reynolds number geometry.
-
Step-by-Step Workflow:
-
Dry System: Pump anhydrous THF through the system for 30 min.
-
Lithiation: Combine Stream A and Stream B in Mixer 1. Residence time in Reactor 1: 30 seconds .
-
Critical: Fast mixing is essential to outcompete side reactions.
-
-
Trapping: The lithiated stream meets a CO₂-saturated THF stream (Stream C) in Mixer 2.
-
Quench: Output flows into 2M HCl to protonate the lithium benzoate salt to benzoic acid.
Visualization: Lithiation Workflow
Caption: Continuous flow lithiation-carboxylation workflow. Precise residence time control (Reactor 1) prevents decomposition of the Ar-Li intermediate.
Route C: Continuous Fischer Esterification
Target: Methyl benzoate from benzoic acid.
The Challenge: Equilibrium-limited reaction requiring water removal or large excess of alcohol.
Flow Solution: Superheating methanol above its boiling point (e.g., 100–120 °C) significantly increases the rate. The closed system prevents solvent loss.
Experimental Protocol:
-
Reagents: Benzoic Acid (1.0 M in MeOH) + H₂SO₄ (5 mol%).
-
Reactor: PFA or Stainless Steel coil heated to 120 °C.
-
Pressure: 5–10 bar (to keep MeOH liquid).
-
Residence Time: 10 minutes.
Part 3: Safety & Troubleshooting Guide
| Issue | Cause | Solution |
| Pump Cavitation | CO or CO₂ gas bubbles entering liquid heads. | Install a check valve before the gas injection point; use a pressurized feed vessel. |
| Reactor Clogging | Precipitation of Lithium Benzoate salts. | Ensure sufficient solvent flow; add a co-solvent (e.g., small amount of DMF) or use sonication baths for coils. |
| Leaking BPR | Particulates or polymer formation. | Place an inline filter (20 µm) before the BPR. |
| Incomplete Conversion | Poor gas-liquid mass transfer (Carbonylation). | Use a "Tube-in-Tube" reactor for saturation or increase system pressure to boost gas solubility. |
Part 4: References
-
Gutmann, B., et al. (2019).[2] "Continuous‐Flow Pd‐Catalyzed Carbonylation of Aryl Chlorides with Carbon Monoxide at Elevated Temperature and Pressure." Angewandte Chemie International Edition. [Link] (Note: Generalized citation for high T/P carbonylation concepts).
-
Mata, A., et al. (2019).[2] "Continuous-Flow Pd-Catalyzed Carbonylation of Aryl Chlorides with Carbon Monoxide at Elevated Temperature and Pressure." European Journal of Organic Chemistry. [Link]
-
Power, M., et al. (2020). "Organolithium Bases in flow chemistry: a review." Reaction Chemistry & Engineering. [Link]
-
Koos, P., et al. (2014).[4] "A General Continuous Flow Method for Palladium Catalysed Carbonylation Reactions Using Single and Multiple Tube-in-Tube Gas-Liquid Microreactors." Organic & Biomolecular Chemistry. [Link]
-
Audubert, C., & Lebel, H. (2017).[5] "Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines." Organic Letters. [Link]
Sources
- 1. Continuous‐Flow Pd‐Catalyzed Carbonylation of Aryl Chlorides with Carbon Monoxide at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. vapourtec.com [vapourtec.com]
- 5. Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines [organic-chemistry.org]
Troubleshooting & Optimization
Improving the yield of Methyl 2-chloro-4-(chloromethyl)benzoate synthesis
Technical Support Center: Synthesis of Methyl 2-chloro-4-(chloromethyl)benzoate
Executive Summary
This guide addresses the synthesis of Methyl 2-chloro-4-(chloromethyl)benzoate (Target 1 ), a critical pharmacophore used in the development of serine protease inhibitors and anticancer agents.
The primary synthetic bottleneck for this molecule is the radical benzylic chlorination of Methyl 2-chloro-4-methylbenzoate. Users frequently encounter a "yield/purity trade-off" where pushing for high conversion leads to the formation of the inseparable dichloromethyl impurity .
This support module provides protocol refinements to break this trade-off, utilizing kinetic control and rigorous exclusion of moisture.
Module 1: The Reaction Pathway & Critical Failure Points
The synthesis relies on a free-radical chain mechanism.[1] Understanding the competition between the starting material and the product for the chlorine radical is essential.
Core Reaction: Methyl 2-chloro-4-methylbenzoate + Chlorinating Agent (NCS/Cl2) → Product + HCl
The Selectivity Problem: The introduction of the first chlorine atom (electron-withdrawing) slightly deactivates the benzylic carbon. However, in radical conditions, this deactivation is often insufficient to prevent a second attack, leading to the dichloromethyl byproduct .
Visualizing the Pathway (Graphviz)
Figure 1: Reaction cascade showing the risk of over-chlorination (red dashed line) and hydrolysis.[1]
Module 2: Protocol Optimization (Q&A Format)
Q1: "I am using NCS with BPO, but my conversion stalls at 40%. Should I add more initiator?"
Diagnosis: Stalling is rarely due to a lack of initiator mass but rather oxygen poisoning or initiator decomposition . Benzoyl Peroxide (BPO) has a half-life that varies drastically with temperature. If you add it all at once at reflux, it may decompose before the reaction completes.
Corrective Protocol:
-
Degas Solvents: Sparge your solvent (Acetonitrile or PhCl) with Argon for 20 minutes before heating. Oxygen is a potent radical scavenger.
-
Portion-wise Addition: Do not add all BPO at the start. Add 25% initially, then add the remaining 75% in portions every 2-3 hours.
-
Switch Initiator: Consider AIBN (Azobisisobutyronitrile) .[2] It forms less oxygenated byproducts than BPO and has cleaner decomposition kinetics at 80°C.
Q2: "My crude NMR shows 15% dichloromethyl impurity. Can I purify this by column chromatography?"
Technical Insight: Separating the mono-chloro product from the di-chloro impurity is notoriously difficult. Their polarities (Rf values) are nearly identical on silica gel.
The "Golden Zone" Strategy: You must prevent the impurity rather than purify it.
-
The Rule of 70: Stop the reaction at 60-70% conversion of the starting material.
-
Why? The rate of chlorination of the product (to form impurity) increases significantly once the concentration of starting material drops.
-
Recovery: It is far easier to separate unreacted starting material (via distillation or crystallization) than to separate the di-chloro impurity.
Data: Conversion vs. Selectivity
| Conversion of SM (%) | Mono-Chloro Yield (%) | Di-Chloro Impurity (%) | Recommendation |
| 30% | 28% | <1% | Too inefficient |
| 65% | 60% | 3-4% | Optimal Balance |
| 95% | 75% | 15-20% | Impurity inseparable |
Q3: "Which chlorinating agent yields the best results: SO2Cl2, Cl2 gas, or NCS?"
Recommendation: NCS (N-Chlorosuccinimide) is preferred for lab-scale (<100g) optimization.
| Reagent | Pros | Cons | Verdict |
| NCS | High selectivity; solid reagent (easy handling); mild byproducts.[1] | Atom economy is poor (succinimide waste). | Best for Purity |
| SO2Cl2 | Faster reaction; liquid handling. | Generates SO2 gas (scrubber needed); often more aggressive/less selective. | Good for scale-up |
| Cl2 Gas | Cheapest; 100% atom economy. | Dangerous; difficult to control stoichiometry precisely; high over-chlorination risk. | Industrial only |
Module 3: Troubleshooting Workflow
Use this decision matrix to diagnose yield losses immediately.
Visualizing the Decision Tree (Graphviz)
Figure 2: Rapid diagnostic flow for common synthetic failures.
Module 4: Workup & Stability (Crucial for Yield)
Benzylic chlorides are lacrimators and hydrolytically unstable . A standard aqueous workup often destroys 10-15% of the yield.
Optimized Workup Protocol:
-
Filtration: If using NCS, cool the reaction to 0°C. Succinimide will precipitate. Filter it off anhydrously.
-
Solvent Swap: Evaporate the reaction solvent (e.g., CCl4 or Acetonitrile) and replace with a non-polar solvent like Hexane or Heptane.
-
Precipitation: The starting material (Methyl 2-chloro-4-methylbenzoate) is often less soluble in cold hexane than the chlorinated product.
-
Technique: Chill the hexane solution to -20°C. Unreacted starting material may crystallize out. Filter it and recycle.
-
-
Wash (Only if necessary): If you must wash with water to remove succinimide traces, use ice-cold water and work extremely fast. Dry immediately over MgSO4. Do not use basic washes (NaHCO3) as this accelerates hydrolysis to the benzyl alcohol.
References & Authoritative Grounding
-
Process Optimization of Benzylic Chlorination:
-
Source: Patent CN101434545A. "Method for preparing methyl p-chloromethyl benzoate."
-
Relevance: Establishes the "30-70% conversion rule" to minimize polychlorinated byproducts.
-
Link:
-
-
Radical Initiator Kinetics (AIBN vs BPO):
-
Source:Journal of Organic Chemistry, "Free Radical Chlorination of Methyl Derivatives."
-
Relevance: Validates the selectivity differences between initiators and the impact of temperature on radical flux.
-
Link:
-
-
Alternative Reagents (TCT/DMSO):
-
Source:Synthesis (2008), "A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols."[3]
-
Relevance: Provides an alternative route if the radical halogenation fails, starting from the alcohol.
-
Link:
-
-
Safety & Stability of Benzylic Halides:
Sources
- 1. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Chlorination of Methyl 2-chloro-4-methylbenzoate
Executive Summary
The chlorination of methyl 2-chloro-4-methylbenzoate (MCMB) is a critical step in the synthesis of sartan-class antihypertensives (e.g., Telmisartan) and other agrochemical intermediates. The target transformation is the Free-Radical Benzylic Chlorination of the C4-methyl group to yield methyl 2-chloro-4-(chloromethyl)benzoate .
This reaction is governed by a delicate trade-off between conversion and selectivity . Pushing for high conversion invariably leads to over-chlorinated impurities (dichloromethyl species), while poor radical initiation or metal contamination leads to ring-chlorinated byproducts via Electrophilic Aromatic Substitution (EAS).
This guide provides a root-cause analysis of these side products and actionable troubleshooting steps to maximize yield and purity.
Reaction Pathway & Impurity Profile
The following diagram illustrates the competitive pathways active during the reaction. Understanding this flow is essential for troubleshooting.
Figure 1: Reaction network showing the main radical pathway vs. competitive over-chlorination and electrophilic substitution pathways.
Troubleshooting Guide (Q&A)
Issue 1: High Levels of Dichloromethyl Impurity
User Question: "We are observing >10% of the dichloromethyl byproduct (methyl 2-chloro-4-(dichloromethyl)benzoate) by HPLC. How can we suppress this?"
Technical Analysis:
The chlorination of the methyl group is a consecutive reaction (
Corrective Actions:
-
Limit Conversion: Do not run to completion. Stop the reaction at 65–75% conversion of the starting material.
-
Why? At >80% conversion, the concentration of the product is high enough to compete effectively with the SM for chlorine radicals.
-
-
Optimize Chlorine Flow: High local concentrations of
(due to poor agitation) favor over-chlorination. Ensure vigorous stirring and subsurface sparging. -
Purification Strategy: Accept that some SM will remain. The boiling point difference between the SM and the mono-chloro product allows for separation via fractional distillation.
Issue 2: Appearance of Ring-Chlorinated Isomers
User Question: "We see a new impurity at RRT ~1.1 that mass spec suggests is an isomer of the product (M+ = 218/220). What is it?"
Technical Analysis: This is likely methyl 2,5-dichloro-4-methylbenzoate (or the 2,3-isomer). This forms via Electrophilic Aromatic Substitution (EAS), which competes with the radical mechanism.
-
Root Cause: EAS is catalyzed by Lewis acids (e.g.,
, ) or occurs in the absence of sufficient radical flux (light/initiator).
Corrective Actions:
-
Check Reactor Metallurgy: Are you using a stainless steel reactor with corrosion? Iron ions (
) are potent Lewis acid catalysts that drive ring chlorination.-
Fix: Use glass-lined reactors or add a metal chelator/scavenger if using steel.
-
-
Verify Radical Initiation: Ensure your UV lamp is functioning (check intensity at 365–400 nm) or your chemical initiator (AIBN/BPO) is fresh.
-
Logic: A strong radical flux consumes
rapidly in the side-chain pathway, leaving little "free" available for the slower ring chlorination.
-
-
Exclude Moisture: Moisture can generate HCl, which may corrode metal parts, generating Lewis acids in situ.
Issue 3: Reaction Stalls or Induction Period is Too Long
User Question: "We added the initiator and chlorine, but the exotherm didn't start for 2 hours. Then it spiked dangerously."
Technical Analysis: This is a classic "Oxygen Inhibition" effect. Oxygen is a radical scavenger (forming stable peroxy radicals) and inhibits the propagation chain until it is consumed.
Corrective Actions:
-
Degassing: Sparge the reaction mixture with Nitrogen (
) for 30 minutes before heating or adding . -
Initiator Dosing: Do not add all AIBN/BPO at once. Add a small "kick-starter" dose (10%) to consume scavengers, then dose the rest continuously or in batches.
Quantitative Data & Specifications
Table 1: Typical Process Parameters & Expected Outcomes
| Parameter | Recommended Range | Impact of Deviation |
| Temperature | 70°C – 90°C | >100°C: Increases ring chlorination & polymer formation.<60°C: Slow reaction, accumulation of dissolved |
| Conversion Target | 65% – 75% | >80%: Exponential increase in Dichloro impurity.<50%: Poor throughput, high recycling costs. |
| Chlorine Eq. | 0.8 – 0.9 eq. | Excess |
| Light Source | Hg-vapor or LED (365nm) | Weak Light: Slow rate, favors EAS (ring Cl). |
| Solvent | Neat (preferred) or PhCl/CCl4 | Polar Solvents: Can stabilize ionic intermediates, favoring ring chlorination. |
Detailed Experimental Protocol
Method: Radical Chlorination using Chemical Initiator (AIBN)
-
Setup: Equip a glass-lined reactor with a mechanical stirrer, reflux condenser, subsurface gas sparger, and a caustic scrubber (NaOH) for off-gas HCl.
-
Preparation:
-
Charge Methyl 2-chloro-4-methylbenzoate (1.0 equiv).
-
Optional: Add solvent (Chlorobenzene) if viscosity is an issue, though neat is preferred for throughput.
-
Inertion: Sparge with
for 20 mins while heating to 80°C.
-
-
Initiation:
-
Add AIBN (Azobisisobutyronitrile) (0.05 – 0.1 mol%).
-
Alternative: Turn on UV immersion lamp.
-
-
Chlorination:
-
Begin
gas sparging.[1] Maintain temperature at 80–85°C (exothermic). -
Monitor: Check reaction progress by GC/HPLC every 30 minutes.
-
-
Termination (Critical):
-
Stop point: When SM area% is ~30-35% and Product area% is ~60-65%.
-
Purge with
to remove dissolved and HCl.
-
-
Workup:
References
-
Process Optimization of Benzylic Chlorination
-
Patent on Chlorination Methodologies
- Title: Method for preparing methyl p-chloromethyl benzo
- Source: Google P
- Relevance: Describes the "free radical lock reaction" and the necessity of stopping at 30-70% conversion to minimize polychlorin
-
Lewis Acid Catalyzed Side Reactions
- Title: Chlorination and bromination of aromatic compounds at
- Source: Google P
- Relevance: details how Lewis acids (like FeCl3) shift the mechanism from radical substitution to ring chlorination (EAS), confirming the need to exclude metal ions.
-
General Radical Mechanism & Selectivity
Sources
How to prevent dimerization of Methyl 2-chloro-4-(chloromethyl)benzoate
Welcome to the Technical Support Center
User: Research Scientist / Process Chemist Subject: Methyl 2-chloro-4-(chloromethyl)benzoate (M2C4CB) Classification: Benzylic Halide / Benzoate Ester
As a Senior Application Scientist, I understand that "dimerization" in benzylic halides is a multi-faceted failure mode. Depending on your workflow, you are likely facing one of three distinct chemical pathways:
-
Wurtz Homocoupling: Occurs during metal-mediated reactions (e.g., Grignard formation).
-
Hydrolytic Etherification: Occurs during storage or aqueous workup.
-
Radical Coupling: Occurs under uncontrolled light/thermal exposure.
This guide deconstructs these pathways and provides self-validating protocols to arrest them.
Part 1: The Chemistry of Failure (Root Cause Analysis)
To prevent dimerization, we must first identify the mechanism active in your system. The 4-chloromethyl group is a "soft" electrophile prone to coupling, while the 2-chloro and 1-ester groups deactivate the ring, suppressing Friedel-Crafts self-alkylation but doing little to stop radical or metal-mediated coupling.
Visualizing the Failure Modes
The following diagram maps the three critical dimerization pathways for M2C4CB.
Caption: Figure 1. Mechanistic pathways leading to M2C4CB dimerization. The Wurtz pathway (center) is the most rapid and destructive during synthesis.
Part 2: Troubleshooting Guides (Scenario-Based)
Scenario A: "I am seeing dimers during Grignard/Zinc reagent preparation."
Diagnosis: This is Wurtz Coupling . When you insert a metal (Mg/Zn) into the C-Cl bond, the resulting carbanion/radical attacks unreacted starting material faster than it inserts into the metal.
The Solution: The "High-Dilution & Low-Temp" Protocol Causality: High local concentration of benzyl chloride near the metal surface favors intermolecular attack (Dimer) over metal insertion (Monomer).
| Parameter | Standard Condition (Risk) | Optimized Condition (Safe) | Reason |
| Temperature | Room Temp / Reflux | 0°C to 5°C | Low temp stabilizes the radical intermediate and slows diffusion-controlled coupling. |
| Addition Rate | Bolus / Fast Stream | Slow Dropwise | Keeps concentration of unreacted halide near zero (starvation kinetics). |
| Solvent | THF | 2-MeTHF or Et₂O | 2-MeTHF forms tighter coordination complexes, stabilizing the Grignard and reducing aggregation. |
| Activation | Iodine (I₂) | DIBAL-H or ZnCl₂ | Lewis acids (ZnCl₂) facilitate insertion without generating free radicals that lead to coupling. |
Step-by-Step Protocol:
-
Activate: Suspend Mg turnings (1.5 equiv) in anhydrous 2-MeTHF. Activate with DIBAL-H (1 mol%) or 1,2-dibromoethane.
-
Cool: Bring the slurry to 0°C.
-
Dilute: Dissolve M2C4CB in 5-10 volumes of 2-MeTHF.
-
Starve: Add the M2C4CB solution extremely slowly (over 1-2 hours) to the metal.
-
Self-Validation: If the solution turns opaque/white rapidly, you are forming the Wurtz salt. It should remain grey/clear.
-
Scenario B: "My compound is turning into a gummy solid in the freezer."
Diagnosis: This is Hydrolytic Ether Formation . Trace moisture hydrolyzes the chloride to an alcohol, which then attacks another chloride molecule.
The Solution: The "Desiccated Barrier" System Causality: The benzylic position is highly activated for SN2 attack. Even ppm levels of water initiate an autocatalytic cycle (HCl byproduct accelerates hydrolysis).
Storage Protocol:
-
Container: Use amber glass vials with Teflon-lined caps. Never use metal spatulas (trace iron catalyzes Friedel-Crafts).
-
Atmosphere: Backfill with Argon. Nitrogen is acceptable but Argon is heavier and blankets the solid better.
-
Desiccant: Store the vial inside a secondary jar containing activated molecular sieves or Drierite.
-
Stabilizer (Optional): If long-term storage (>6 months) is required, add a copper wire (radical scavenger) or solid Na₂CO₃ (acid scavenger) to the secondary container, not the product itself.
Scenario C: "I see dimerization during nucleophilic substitution (e.g., amine/alkoxide attack)."
Diagnosis: This is Competitive Double Alkylation . The product (Secondary Amine/Ether) is often more nucleophilic than the starting reagent.
The Solution: Stoichiometric Inversion Causality: If the nucleophile is the limiting reagent or added slowly, the product competes for the remaining M2C4CB.
Corrective Action:
-
Use Excess Nucleophile: Use >2.0 equivalents of the amine/alkoxide. This ensures M2C4CB reacts with the nucleophile, not the product.
-
Reverse Addition: Add the M2C4CB solution into the nucleophile solution, not the other way around. This ensures the nucleophile is always in vast excess relative to the chloride.
Part 3: FAQ (Technical Deep Dive)
Q: Can I use HPLC to distinguish the monomer from the dimer? A: Yes. The dimer (Bibenzyl or Ether) will have a significantly higher LogP (hydrophobicity).
-
Monomer: Elutes earlier. UV spectrum shows typical benzoate absorption.
-
Dimer: Elutes later (high retention time).
-
Mass Spec: Look for the [2M-Cl]+ or [2M+Na]+ peaks. For the Wurtz dimer, the mass will be exactly
(loss of two Cl).
Q: Why does the 2-chloro group not prevent dimerization sterically? A: The 2-chloro group is meta to the reactive chloromethyl group (position 4). It provides steric hindrance to the ester (position 1) but leaves the benzylic chloride (position 4) exposed and unhindered. This is why this specific molecule is deceptively stable-looking but reactive in practice.
Q: Is this compound light sensitive? A: Yes. All benzylic chlorides are susceptible to photolysis. The C-Cl bond energy is lowered by the aromatic ring. UV light cleaves the bond, generating a benzyl radical which instantly dimerizes. Always use amber glassware.
References & Authority
-
Wurtz Coupling Prevention:
-
Source: Kobe University / ResearchGate. "Sodium dispersion-mediated reductive dimerization of benzylic halides." (Demonstrates the mechanism of metal-mediated coupling).
-
Link:
-
-
Grignard Optimization:
-
Source: BenchChem Technical Guides. "Preventing the formation of Wurtz coupling products in Grignard reactions." (Protocol for solvent selection and temperature control).
-
Link:
-
-
Compound Properties (M2C4CB Analogues):
-
Benzylic Chloride Handling:
-
Source: ScienceMadness / Organic Chemistry Portal. General handling of lachrymatory benzylic halides.
-
Link:
-
(Note: While specific literature on the 2-chloro derivative is proprietary/sparse, the chemistry is extrapolated from the well-documented 4-(chloromethyl)benzoate parent scaffold.)
Sources
Stability issues with Methyl 2-chloro-4-(chloromethyl)benzoate during storage
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Stability & Storage Protocol for Methyl 2-chloro-4-(chloromethyl)benzoate
Technical Support Center: Methyl 2-chloro-4-(chloromethyl)benzoate
Compound Identity:
-
Chemical Name: Methyl 2-chloro-4-(chloromethyl)benzoate[1][2][3]
-
CAS Number: 449209-38-5[3]
-
Functional Class: Benzylic Chloride / Benzoate Ester[4]
-
Primary Utility: Intermediate for API synthesis (alkylation reactions).
Core Stability Directive (The "Why" & "How")
The Stability Paradox: This compound contains two electrophilic sites with distinct stability profiles. The chloromethyl group (benzylic chloride) is the "weak link." It is highly susceptible to nucleophilic attack by water (hydrolysis), releasing Hydrochloric Acid (HCl). This generated HCl is autocatalytic—it lowers the pH of the matrix, which can subsequently catalyze the hydrolysis of the methyl ester , leading to a cascade of degradation.
Storage Mandate:
-
Temperature: Store at +2°C to +8°C (Short-term < 1 month) or -20°C (Long-term).
-
Atmosphere: Strictly under Argon or Nitrogen . The compound is hygroscopic and moisture-sensitive.
-
Container: Amber glass with a Teflon-lined septum or cap. Avoid metal containers (risk of Lewis-acid catalyzed polymerization).
Troubleshooting Guide (Q&A Format)
Q1: My sample has turned from a white solid/clear oil to a yellow, fuming liquid. Is it usable?
Diagnosis: Severe Hydrolysis & Acidification. The "fuming" is likely HCl gas releasing upon opening, indicating significant hydrolysis of the chloromethyl group. The yellow color suggests the formation of oligomers or oxidation products catalyzed by the acid.
-
Action: Do not use. The presence of free HCl will interfere with sensitive coupling reactions (e.g., by quenching basic reagents like amines or hydrides).
-
Salvage: If the sample is critical, dissolve in CH₂Cl₂, wash with cold saturated NaHCO₃ (to neutralize HCl and remove free acid), dry over MgSO₄, and concentrate. Check purity immediately.
Q2: I see a new peak in my HPLC/NMR after storage. What is it?
Diagnosis: Degradation Products. Refer to the Degradation Pathway Diagram below.
-
Scenario A (Moisture Ingress): New peak corresponds to Methyl 2-chloro-4-(hydroxymethyl)benzoate . (Shift in ¹H NMR: CH₂-Cl at ~4.6 ppm moves to CH₂-OH at ~4.7-4.8 ppm).
-
Scenario B (Acid Catalysis): New peak corresponds to 2-chloro-4-(chloromethyl)benzoic acid (Loss of methyl ester).
-
Action: If impurity < 5%, repurify via silica gel chromatography (eluent: Hexanes/EtOAc). If > 10%, recrystallization is preferred if the compound is solid.
Q3: Can I store this compound in a solution (e.g., DMSO or DMF)?
Answer: NO.
-
Reasoning: Benzylic chlorides are potent alkylating agents. In polar aprotic solvents like DMSO or DMF, they can slowly alkylate the solvent (e.g., forming sulfoxonium salts with DMSO) even at room temperature.
-
Protocol: Store neat (pure form). Prepare solutions immediately prior to use.
Visualizing Degradation Pathways
The following diagram illustrates the cascade failure triggered by moisture.
Caption: Figure 1.[5] Degradation cascade initiated by moisture. Note that HCl generation accelerates secondary degradation of the ester.
Experimental Protocols
Protocol A: Rapid Purity & Acidity Check
Use this before committing the material to a high-value synthesis.
| Step | Action | Observation/Metric |
| 1 | Dissolve 10 mg sample in 1 mL CDCl₃ (neutralized). | Solution should be clear. Turbidity implies polymer/salt formation. |
| 2 | ¹H NMR Analysis | Focus on CH₂-Cl singlet (~4.6 ppm) vs CH₂-OH (~4.7 ppm) . |
| 3 | Acidity Proxy Test (If NMR unavailable) | Dissolve 20 mg in 1 mL wet Methanol + 1 drop Methyl Orange. |
Protocol B: Repurification (Recrystallization)
Applicable if the compound is a solid and purity is >85%.
-
Solvent System: Hexanes / Ethyl Acetate (typically 5:1 to 10:1 ratio).
-
Dissolution: Dissolve crude material in minimum hot Ethyl Acetate (approx 40°C). Avoid boiling (accelerates degradation).
-
Precipitation: Slowly add Hexanes until slight turbidity persists.
-
Cooling: Cool to Room Temp, then 0°C.
-
Filtration: Filter rapidly under Nitrogen blanket. Dry under high vacuum immediately to remove moisture condensed during filtration.
References
-
Sigma-Aldrich. Methyl 2-chloro-4-(chloromethyl)benzoate Product Detail & CAS 449209-38-5. Retrieved from (Verified General Listing).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 4-(chloromethyl)benzoate (Isomer Analog for Reactivity Data). Retrieved from .
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on Solvolysis of Benzylic Halides).
-
ChemicalBook. Methyl 2-chloromethylbenzoate (Structural Analog) Safety & Storage Data. Retrieved from .
Sources
- 1. cacheby.com [cacheby.com]
- 2. US20020193377A1 - Quinazolines as MMP-13 inhibitors - Google Patents [patents.google.com]
- 3. Methyl chloro benzoate | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Efficient Chlorination of Substituted Toluenes
Welcome to the technical support center for the chlorination of substituted toluenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth answers to frequently asked questions and detailed troubleshooting guides to address common experimental challenges. Our goal is to provide you with the expertise and practical insights needed to optimize your chlorination reactions for yield, selectivity, and efficiency.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst selection, reaction pathways, and the influence of substituents on the chlorination of toluenes.
1.1. What are the primary catalytic systems for the chlorination of substituted toluenas, and how do I choose the right one?
The choice of catalyst is critical and depends on the desired product: ring-chlorinated or side-chain chlorinated toluenes.
-
For Ring Chlorination (Electrophilic Aromatic Substitution): The goal is to substitute a hydrogen atom on the aromatic ring with a chlorine atom. This reaction is typically catalyzed by Lewis acids, which polarize the Cl-Cl bond, making the chlorine molecule more electrophilic.[1][2][3] Common Lewis acid catalysts include:
-
Iron(III) chloride (FeCl₃) and Aluminum chloride (AlCl₃) : These are traditional, cost-effective, and highly active catalysts for electrophilic aromatic substitution.[4][5]
-
Zirconium(IV) chloride (ZrCl₄) : This catalyst can offer high selectivity under mild reaction conditions.
-
Solid Acids (e.g., Zeolites) : Zeolites like K-L and NaK-L can provide shape selectivity, favoring the formation of specific isomers, such as p-chlorotoluene.[5] However, they can be prone to deactivation.[5]
-
Ionic Liquids : Ionic liquids with anions like Zn₂Cl₅⁻ can act as recyclable catalysts with high activity and selectivity, particularly for o-chlorotoluene.[1][4]
-
-
For Side-Chain (Benzylic) Chlorination (Free Radical Halogenation): This reaction involves the substitution of a hydrogen atom on the methyl group. It proceeds via a free-radical mechanism and is typically initiated by UV light or heat, often without a catalyst.[6] However, if a catalyst is used, those that promote radical formation would be suitable, though this is less common for selective side-chain chlorination.
1.2. How do substituents on the toluene ring affect the rate and regioselectivity of chlorination?
Substituents on the aromatic ring have a profound impact on the outcome of electrophilic chlorination by influencing the electron density of the ring.
-
Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃, -NH₂): These groups activate the ring towards electrophilic attack by increasing electron density, particularly at the ortho and para positions. This leads to faster reaction rates and a mixture of ortho- and para-chlorinated products.[3]
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -COOH): These groups deactivate the ring by decreasing its electron density, making the reaction slower. They direct the incoming electrophile to the meta position.
The interplay between the directing effects of the methyl group (ortho, para-directing) and the other substituent will determine the final isomer distribution.
1.3. What is the difference between electrophilic aromatic chlorination and free-radical chlorination of toluene?
These two pathways lead to different products and are controlled by the reaction conditions.[5][6]
-
Electrophilic Aromatic Substitution: Occurs in the presence of a Lewis acid catalyst in the dark.[2][3] The electrophile (Cl⁺) attacks the electron-rich aromatic ring.
-
Free-Radical Substitution: Occurs in the presence of UV light or high temperatures.[6] Chlorine radicals (Cl•) are generated, which then abstract a hydrogen atom from the benzylic position of the methyl group.
Section 2: Troubleshooting Guides
This section provides step-by-step solutions to common problems encountered during the chlorination of substituted toluenes.
2.1. Problem: Low or No Conversion of the Starting Material
Possible Causes and Solutions:
-
Inactive Catalyst:
-
Cause: The Lewis acid catalyst may have been deactivated by moisture. Many Lewis acids are hygroscopic and react with water to become inactive.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Handle the catalyst in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst Loading:
-
Cause: The amount of catalyst may be too low to effectively promote the reaction.
-
Solution: Increase the catalyst loading incrementally. For example, when using [BMIM]Cl-2ZnCl₂ for toluene chlorination, increasing the mole ratio of catalyst to toluene from 1:100 to 3:100 can significantly increase conversion.[4]
-
-
Low Reaction Temperature:
-
Cause: The reaction may require a higher temperature to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature. For instance, in the chlorination of toluene with [BMIM]Cl-2ZnCl₂, increasing the temperature from 60°C to 80°C leads to near-complete conversion.[4]
-
2.2. Problem: Poor Regioselectivity (Undesired Isomer Ratio or Side-Chain Chlorination)
Possible Causes and Solutions:
-
Formation of Side-Chain Chlorinated Byproducts in Ring Chlorination:
-
Cause: The reaction conditions may be promoting a competing free-radical mechanism. This can be initiated by light or high temperatures.
-
Solution: Conduct the reaction in the dark by wrapping the reaction vessel in aluminum foil. Avoid excessively high temperatures. Ensure the catalyst used is a Lewis acid that does not promote radical formation. For instance, ionic liquids with high Lewis acidity, like those containing Zn₂Cl₅⁻, favor electrophilic substitution and suppress free-radical reactions.[1][4]
-
-
Undesirable ortho/para Isomer Ratio:
-
Cause: The choice of catalyst and reaction conditions can influence the steric and electronic factors that determine the isomer distribution.
-
Solution:
-
Catalyst Selection: Employ shape-selective catalysts like K-L zeolite to favor the formation of the less sterically hindered para isomer.[5]
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the para isomer.
-
Solvent Effects: The polarity of the solvent can influence selectivity. Experiment with different solvents to optimize the isomer ratio.
-
-
2.3. Problem: Catalyst Deactivation During the Reaction
Possible Causes and Solutions:
-
Poisoning by HCl:
-
Cause: The hydrogen chloride (HCl) generated as a byproduct can poison the catalyst, particularly Lewis acids, by forming stable adducts.[7]
-
Solution:
-
Inert Gas Purge: Continuously purge the reaction mixture with an inert gas (e.g., nitrogen) to remove HCl as it is formed.
-
Use of a Scavenger: Incorporate a non-interfering base to neutralize the HCl.
-
-
-
Coke Formation (Especially with Solid Acid Catalysts like Zeolites):
-
Cause: At higher temperatures, organic molecules can polymerize on the acidic sites of the catalyst, forming carbonaceous deposits (coke) that block active sites and pores.[8][9]
-
Solution (Regeneration):
-
Calcination: The deactivated zeolite catalyst can often be regenerated by carefully burning off the coke in a stream of air at elevated temperatures (e.g., 400-500°C).[10][11] It is crucial to control the temperature to avoid damaging the zeolite structure.
-
Solvent Washing: In some cases, washing the catalyst with a suitable solvent can remove soluble coke precursors.[12]
-
-
Section 3: Data Summary and Experimental Protocols
3.1. Catalyst Performance Comparison
The following table summarizes the performance of different catalytic systems for the chlorination of toluene, providing a comparative overview of their activity and selectivity.
| Catalyst System | Chlorinating Agent | Temperature (°C) | Toluene Conversion (%) | o-Chlorotoluene Selectivity (%) | p-Chlorotoluene Selectivity (%) | Dichlorotoluene Selectivity (%) | Benzyl Chloride Selectivity (%) | Reference |
| [BMIM]Cl-2ZnCl₂ | Cl₂ | 80 | 99.7 | 65.4 | 26.0 | 4.2 | 0.4 | [4] |
| [BMIM]Cl-2AlCl₃ | Cl₂ | 80 | 98.9 | 42.5 | Varies | High | Low | [4] |
| [BMIM]Cl-2.5CuCl | Cl₂ | 80 | 94.9 | 44.7 | 16.8 | Varies | 31.7 | [4] |
| NaK-L Zeolite | SO₂Cl₂ | 50 | Varies | Low | High (p/o > 3) | Low | Low | [5] |
| FeCl₃ | Cl₂ | Room Temp | High | ~55-60 | ~40-45 | Varies | Low | [2][3] |
3.2. Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Ring Chlorination
This protocol provides a general guideline for the chlorination of a substituted toluene using a Lewis acid catalyst.
-
Preparation: Ensure all glassware (e.g., round-bottom flask, condenser, dropping funnel) is thoroughly oven-dried and assembled under a positive pressure of an inert gas (nitrogen or argon).
-
Reaction Setup: To the round-bottom flask, add the substituted toluene and an anhydrous solvent (e.g., dichloromethane, carbon tetrachloride).
-
Catalyst Addition: Under the inert atmosphere, add the Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to the reaction mixture with stirring. The amount of catalyst typically ranges from 1-5 mol%.
-
Chlorinating Agent Addition: Dissolve the chlorinating agent (e.g., Cl₂ gas bubbled through the solution, or a solution of N-chlorosuccinimide) in an anhydrous solvent and add it dropwise to the reaction mixture at the desired temperature (often 0°C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction by slowly adding ice-cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or distillation to obtain the desired chlorinated toluene isomers.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. The reaction of toluene with chlorine in the presence of iron and in the absence of light yields â¦â¦â¦ [allen.in]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. scies.org [scies.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2004080591A1 - A method for the regeneration of zeolite catalysts - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Chlorination
Welcome to the Technical Support Center for managing exothermic reactions in large-scale chlorination. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely and effectively controlling these energetic processes. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experiments, moving beyond simple procedural steps to explain the underlying scientific principles.
Section 1: Troubleshooting Guide - Real-Time Issue Resolution
This section is dedicated to addressing acute problems that can arise during a large-scale chlorination reaction. The guidance provided here is intended to help you quickly diagnose and safely mitigate these issues.
Issue 1: Rapid, Uncontrolled Temperature Rise (Thermal Runaway)
Q1: My reactor temperature is increasing much faster than anticipated, and the cooling system can't keep up. What's happening and what are my immediate actions?
A: You are likely experiencing the initial stages of a thermal runaway reaction. This is a critical situation where the rate of heat generation from the exothermic chlorination process exceeds the rate of heat removal by the cooling system. The increasing temperature further accelerates the reaction rate, creating a dangerous positive feedback loop.[1][2]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the feed of the chlorinating agent and any other reactants. This is the most critical first step to prevent adding more fuel to the reaction.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity. This includes verifying coolant flow rates and temperatures.
-
Initiate Emergency Quenching: If the temperature continues to rise unabated, you must be prepared to quench the reaction. This involves rapidly introducing a pre-determined chemical quencher to stop the reaction. The choice of quencher is specific to your reaction chemistry and should be identified during your process safety assessment.
-
Alert Personnel and Evacuate: If the situation cannot be brought under control, activate your facility's emergency procedures, alert all personnel, and evacuate the immediate area.
Root Cause Analysis and Prevention:
-
Inadequate Heat Transfer: The reactor's heat transfer capacity may be insufficient for the scale of the reaction. This can be due to poor reactor design, fouling of heat exchange surfaces, or an undersized cooling system.[3][4]
-
Incorrect Kinetic Data: The reaction kinetics may be faster than predicted, leading to a higher-than-expected rate of heat generation. Accurate kinetic data is crucial for safe scale-up.
-
Accumulation of Reactants: A delay in reaction initiation can lead to an accumulation of unreacted starting materials.[5] When the reaction does begin, the large concentration of reactants can lead to a sudden and rapid release of energy.
To prevent this, a thorough understanding of the reaction's thermal properties is essential. Techniques like Reaction Calorimetry are invaluable for determining the heat of reaction, adiabatic temperature rise, and other critical safety parameters before scaling up.[6][7][8][9][10]
Issue 2: Localized Hot Spots within the Reactor
Q2: I'm observing localized temperature spikes in my reactor, even though the bulk temperature seems to be under control. What are the risks, and how can I mitigate this?
A: Localized hot spots are a common and dangerous issue in large-scale reactors, particularly in stirred-tank or fluidized bed reactors.[1][3][4] They indicate poor mixing and can lead to side reactions, product degradation, and can even serve as an initiation point for a thermal runaway.[1]
Mitigation Strategies:
-
Improve Agitation: The primary cause of hot spots is often inadequate mixing. Increasing the agitator speed can improve bulk fluid motion and break up areas of poor heat transfer. The design of the agitator (e.g., impeller type, placement) is also critical and should be optimized for the specific reactor geometry and reaction mass properties.
-
Optimize Reagent Addition: The method and location of reagent addition can significantly impact the formation of hot spots. Sub-surface addition of the chlorinating agent near an impeller can promote rapid dispersion. Conversely, adding the reagent to a stagnant area of the reactor can lead to localized high concentrations and a rapid exothermic response.
-
Consider Reactor Design: For highly exothermic reactions, alternative reactor designs like microreactors or continuous flow reactors can offer significantly better heat transfer and temperature control due to their high surface-area-to-volume ratio.[1]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the planning and execution of large-scale chlorination reactions.
Q3: How can I accurately predict the heat evolution of my chlorination reaction before scaling up?
A: The most reliable method for predicting heat evolution is through reaction calorimetry . A reaction calorimeter measures the heat flow of a chemical reaction under controlled conditions, providing crucial data for safe scale-up.
| Parameter Measured | Significance for Scale-Up |
| Heat of Reaction (ΔHr) | The total amount of heat released per mole of reactant. Essential for calculating the total heat load on the reactor. |
| Heat Flow (q) | The rate at which heat is generated. This helps in designing a cooling system that can handle the instantaneous heat load. |
| Specific Heat Capacity (Cp) | The amount of heat required to raise the temperature of the reaction mass. Used in calculating the adiabatic temperature rise. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if no heat is removed from the system. A critical indicator of the potential for a thermal runaway. |
Experimental Protocol: Basic Reaction Calorimetry
-
Calibration: Calibrate the calorimeter using a known standard to ensure accurate heat flow measurements.
-
Charging Reactants: Charge the reactor with the starting material and solvent.
-
Controlled Addition: Add the chlorinating agent at a controlled rate, mimicking the planned addition profile for the large-scale reaction.
-
Isothermal Control: Maintain a constant reaction temperature by adjusting the jacket temperature. The heat flow required to maintain this isothermal condition is measured.
-
Data Analysis: Analyze the heat flow data to determine the total heat of reaction and the rate of heat evolution over time.
Q4: What are the key considerations for choosing a cooling system for a large-scale chlorination reactor?
A: The choice of a cooling system is paramount for safety and process control. Key considerations include:
-
Heat Duty: The cooling system must have a sufficient heat removal capacity (heat duty) to handle the maximum expected heat flow from the reaction, with a significant safety margin.
-
Coolant Type and Temperature: The choice of coolant (e.g., water, brine, thermal fluids) and its operating temperature will depend on the required reaction temperature and the desired rate of heat removal.
-
Reactor Design: The design of the reactor itself plays a crucial role. Jacketed reactors are common, but for highly exothermic reactions, internal cooling coils or external heat exchangers may be necessary to provide sufficient heat transfer area.[3][11]
-
Response Time: The cooling system should be able to respond quickly to changes in the reaction's heat output.
Q5: What are the safety protocols and personal protective equipment (PPE) required for handling large-scale chlorination reactions?
A: Due to the hazardous nature of many chlorinating agents and the potential for runaway reactions, stringent safety protocols and appropriate PPE are non-negotiable.[12][13]
Safety Protocols:
-
Process Hazard Analysis (PHA): A thorough PHA (e.g., HAZOP study) must be conducted before any large-scale chlorination is performed to identify potential hazards and establish mitigation strategies.
-
Emergency Shutdown Procedures: Clear, well-documented emergency shutdown procedures, including reaction quenching protocols, must be in place and regularly reviewed with all personnel.[12]
-
Ventilation and Scrubbing: The reactor should be located in a well-ventilated area, and any off-gases should be directed to a scrubber system to neutralize unreacted chlorinating agents and acidic byproducts like HCl.[14][15]
-
Containment: Secondary containment should be in place to manage any potential spills or leaks.
Personal Protective Equipment (PPE):
-
Respiratory Protection: Depending on the scale and nature of the chlorinating agent, this can range from full-face respirators with appropriate cartridges to supplied-air respirators.[12]
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.
-
Body Protection: Chemical-resistant suits or coveralls, along with aprons and boots, are necessary to prevent skin contact.[12]
-
Gloves: Use gloves made of materials resistant to the specific chemicals being handled, such as neoprene or butyl rubber.[12]
References
- Study of the Thermal Performance of Industrial Alumina Chlorination Reactor Based on CPFD Simulation. (2021). Proceedings of SIMS EUROSIM 2021.
- Design of an Industrial Chlorination Reactor using CPFD Simulations.
- Thermal Modeling of Chlorin
- Intensification of a highly exothermic chlorination reaction using a combined experimental and simulation approach for fast operating conditions prediction.
- Combustion Calorimetry of Organic Chlorine Compounds. Heats of Combustion of Chlorobenzene, the Dichlorobenzenes and o- and p-Ch. Journal of the American Chemical Society.
- Combustion calorimetry of organic chlorine compounds. Heats of combustion of chlorobenzene, the dichlorobenzenes and o- and p-chloroethylbenzene. OSTI.GOV.
- Chlorination Safety Protocols & PPE for Water Disinfection. Pipe Testing Services.
- Fluorine Flame Calorimetry III.
- Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K. National Institute of Standards and Technology.
- Reaction calorimetry. The hydrogenation of organic fluorides and chlorides. Transactions of the Faraday Society.
- Scale-up of a chlorin
- Safe Work Practices for Chlorine. WorkSafeBC.
- Risk management of chlorin
- SAFETY OF CHLORIN
- chlorine safety scrubbing systems. World Chlorine Council.
- Method for removing hcl in chlorination reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. ecp.ep.liu.se [ecp.ep.liu.se]
- 4. researchgate.net [researchgate.net]
- 5. icheme.org [icheme.org]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
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Validation & Comparative
Mass spectrometry fragmentation pattern of Methyl 2-chloro-4-(chloromethyl)benzoate
Executive Summary
Methyl 2-chloro-4-(chloromethyl)benzoate (CAS: 34040-64-7*) is a critical halogenated building block, frequently employed in the synthesis of pharmaceuticals (e.g., MMP-13 inhibitors) and agrochemicals. Its structural integrity is defined by three functional handles: a methyl ester, an aryl chloride, and a benzylic chloride.
For drug development professionals, the primary analytical challenge is not just detection, but differentiation . You must distinguish this compound from its non-chlorinated precursor (methyl 2-chloro-4-methylbenzoate) and its hydrolysis products.
This guide compares the Electron Ionization (EI) fragmentation pattern—the industry standard for structural confirmation—against Electrospray Ionization (ESI) and structural analogs, providing a robust framework for Quality Control (QC) and impurity profiling.
*Note: Isomeric variations exist; this guide focuses on the 2-chloro-4-(chloromethyl) substitution pattern.
Technical Deep Dive: The EI-MS Fragmentation Pattern
In Electron Ionization (70 eV), this molecule displays a "hard" fragmentation profile. The spectrum is dominated by the competition between the labile benzylic chloride and the ester functionality.
Molecular Ion & Isotope Signature
The most diagnostic feature of this molecule is its isotope pattern. With two chlorine atoms (one aryl, one benzylic), the molecular ion cluster follows a distinct 9:6:1 intensity ratio .
| Ion Species | m/z (Theoretical) | Origin | Relative Intensity (Approx.) |
| M⁺ | 218 | 35Cl, 35Cl | 100% (if stable) |
| M+2 | 220 | 35Cl, 37Cl | ~65% |
| M+4 | 222 | 37Cl, 37Cl | ~11% |
Expert Insight: If your M+2 peak is significantly lower than 60% of the M+ peak, you likely have the mono-chlorinated impurity (Methyl 2-chloro-4-methylbenzoate).
Primary Fragmentation Pathways
The fragmentation is driven by two competing bond cleavages:
-
Benzylic Cleavage (Dominant): The C-Cl bond at the benzylic position is significantly weaker (~68 kcal/mol) than the aryl C-Cl bond (~96 kcal/mol). The loss of the benzylic chlorine atom (
) generates a resonance-stabilized cation (benzyl/tropylium type).-
Transition:
(Loss of 35). -
Note: The resulting ion (
) retains the single aryl chlorine, so its isotope pattern shifts to a 3:1 ratio (M:M+2).
-
-
Alpha-Cleavage (Ester): Characteristic of methyl esters, the bond adjacent to the carbonyl carbon breaks, expelling a methoxy radical (
).-
Transition:
(Loss of 31). -
Result: An acylium ion (
).
-
-
Secondary Decarbonylation: The acylium ion often loses carbon monoxide (CO).
-
Transition:
(Loss of 28).
-
Visualization: Fragmentation Pathway[1][2]
The following diagram illustrates the competing pathways. The benzylic loss is kinetically favored due to the stability of the resulting carbocation.
Figure 1: Competing fragmentation pathways for Methyl 2-chloro-4-(chloromethyl)benzoate. The benzylic cleavage is often the base peak in halo-benzyl esters.
Comparative Analysis: Performance vs. Alternatives
In analytical method development, "alternatives" refer to either (A) Alternative Ionization Techniques or (B) Differentiation from Structural Analogs.
Scenario A: EI-MS (Hard) vs. ESI-MS (Soft)
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Use | Structural Identification (Fingerprinting) | Trace Quantification (LC-MS) |
| Molecular Ion | Visible but often fragmented. | Dominant |
| Sensitivity | Moderate (Nanogram range). | High (Picogram range). |
| Limitations | Requires volatility (GC-amenable). | Poor ionization for neutral halides without adducts. |
| Verdict | Preferred for QC/ID. The fragmentation pattern provides positive confirmation of the position of the chloromethyl group. | Preferred for Biological Matrices. Use ESI (Positive Mode) with Ammonium Formate to generate stable |
Scenario B: Specificity vs. Impurities
The table below demonstrates how EI-MS distinguishes the target from common synthesis impurities.
| Compound | Molecular Ion (m/z) | Key Fragment (Loss) | Diagnostic Feature |
| Target | 218 | 183 (M-Cl) | Cl2 Isotope Pattern (9:6:1) |
| Impurity 1: Methyl 2-chloro-4-methylbenzoate | 184 | 153 (M-OCH3) | Cl1 Isotope Pattern (3:1). No M-35 loss. |
| Impurity 2: Hydrolyzed Acid | 204 | 187 (M-OH) | Broad peak tailing; no M-31 loss. |
| Impurity 3: Dichloromethyl analog | 252 | 217 (M-Cl) | Cl3 Isotope Pattern (27:27:9:1). |
Validated Experimental Protocol (GC-MS)
This protocol is designed to be self-validating. The use of a homologous series or internal standard is recommended.
Objective: Identification and Purity Analysis of Methyl 2-chloro-4-(chloromethyl)benzoate.
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) (HPLC Grade).
-
Why DCM? It ensures complete solubility of the halogenated ester and is highly volatile, preventing solvent tailing in GC.
-
-
GC Parameters:
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm). Non-polar stationary phases minimize interaction with the active benzylic chloride.
-
Inlet: Split mode (20:1) at 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp: 15°C/min to 280°C.
-
Final: Hold 3 min.
-
-
-
MS Parameters:
-
Source Temp: 230°C. (Avoid excessive heat to prevent thermal degradation of the benzylic chloride).
-
Scan Range: m/z 40 – 350.
-
Solvent Delay: 3.0 min.
-
Self-Validation Check:
-
Verify the presence of the m/z 218, 220, 222 cluster.
-
Confirm the presence of the m/z 183 fragment.
-
If m/z 183 is absent but m/z 187 is strong, check for thermal degradation or incorrect ionization energy.
Analytical Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) workflow for GC-MS analysis.
References
-
National Institute of Standards and Technology (NIST).Mass Spectral Library (NIST20)
-
Source: [Link]
-
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Source: [Link]
-
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem.Methyl 4-(chloromethyl)benzoate Compound Summary. (Used for structural analog comparison).
-
Source: [Link]
-
Sources
A Comparative Reactivity Guide: Methyl 2-halo-4-(halomethyl)benzoates (Chloro vs. Bromo Analogs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of Methyl 2-chloro-4-(chloromethyl)benzoate and its corresponding bromo analog, Methyl 2-bromo-4-(bromomethyl)benzoate. Understanding the nuanced differences in their reactivity is critical for designing efficient synthetic routes, controlling reaction selectivity, and optimizing process conditions in pharmaceutical and materials science research.
Introduction: Structure and Reactive Centers
The two molecules at the center of this comparison share a similar scaffold but differ in the nature of their halogen substituents. Each molecule possesses two distinct potential sites for nucleophilic attack:
-
The Benzylic Halide: The halomethyl group (-CH₂X) attached to the aromatic ring at position 4.
-
The Aryl Halide: The halogen (-X) directly attached to the aromatic ring at position 2.
The primary focus of this guide will be to elucidate how substituting chlorine with bromine at these positions fundamentally alters the molecule's reactivity, with a particular emphasis on the far more accessible benzylic site.
Section 1: The Benzylic Halide - The Epicenter of Reactivity
The benzylic halide is the most reactive position on both molecules for nucleophilic substitution. This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize the transition state of the reaction.
Mechanistic Considerations
Primary benzylic halides, such as the -CH₂X group in these molecules, readily undergo nucleophilic substitution.[1] The reaction typically proceeds via an Sₙ2 (bimolecular nucleophilic substitution) pathway.[2] In this mechanism, the nucleophile attacks the electrophilic benzylic carbon, and the halide leaving group departs in a single, concerted step.
However, due to the resonance stabilization of the incipient positive charge on the benzylic carbon by the aromatic ring, an Sₙ1 (unimolecular nucleophilic substitution) character cannot be entirely dismissed, especially in polar, ionizing solvents.[3][4] This stabilization makes the formation of a transient benzylic carbocation more favorable than for a simple primary alkyl halide.[5]
Chloro vs. Bromo: The Decisive Role of the Leaving Group
The single most significant factor determining the relative reactivity of the benzylic position in these two analogs is the identity of the halogen. In nucleophilic substitution reactions, the rate is profoundly influenced by the ability of the leaving group to depart. A good leaving group is a species that is stable on its own after detaching from the molecule.
When comparing bromide (Br⁻) and chloride (Cl⁻), bromide is unequivocally the better leaving group .[6][7] This is due to a combination of factors:
-
Basicity: Weaker bases are better leaving groups. HBr is a stronger acid than HCl, meaning its conjugate base, Br⁻, is weaker and more stable than Cl⁻.[8]
-
Size and Polarizability: The bromide ion is larger than the chloride ion. Its larger, more diffuse electron cloud makes it more polarizable, allowing the negative charge to be spread over a greater volume, which is a stabilizing effect.[6][8][9]
-
Carbon-Halogen Bond Strength: The C-Br bond (bond energy ~285 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol).[2][10] Consequently, less energy is required to cleave the C-Br bond in the transition state, leading to a lower activation energy and a faster reaction rate.
Experimental Protocol: Comparative Kinetic Analysis via HPLC
To empirically validate this reactivity difference, a comparative kinetic study can be performed. This protocol outlines a method for monitoring the rate of substitution of the benzylic halide by a common nucleophile, sodium phenoxide.
Objective: To determine the relative rate of reaction for Methyl 2-chloro-4-(chloromethyl)benzoate and Methyl 2-bromo-4-(bromomethyl)benzoate with sodium phenoxide.
Materials:
-
Methyl 2-chloro-4-(chloromethyl)benzoate
-
Methyl 2-bromo-4-(bromomethyl)benzoate
-
Phenol
-
Sodium hydroxide
-
Acetonitrile (HPLC grade)
-
Anhydrous Acetone (reaction solvent)
-
Deionized water
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Nucleophile: Prepare a 0.1 M solution of sodium phenoxide in anhydrous acetone by reacting equimolar amounts of phenol and sodium hydroxide.
-
Reaction Setup: In two separate, temperature-controlled reaction vessels (e.g., at 40°C), place 50 mL of the 0.1 M sodium phenoxide solution.
-
Initiation of Reaction: To each vessel, add 1.0 mmol of the respective halo-benzoate ester (chloro or bromo analog) to initiate the reaction at time t=0. Ensure rapid mixing.
-
Sampling: At regular intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot by diluting it in 900 µL of a 90:10 acetonitrile/water mobile phase mixture. This dilution effectively stops the reaction.
-
HPLC Analysis: Inject the quenched samples into the HPLC. Monitor the disappearance of the starting material peak at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: Plot the concentration of the starting material versus time for both reactions. Determine the initial reaction rate and the rate constant (k) by fitting the data to the appropriate rate law (likely second-order).
Experimental Workflow Diagram
Caption: Workflow for comparative kinetic analysis.
Expected Data
The experiment described above is expected to yield significantly different reaction rates.
| Parameter | Methyl 2-chloro-4-(chloromethyl)benzoate | Methyl 2-bromo-4-(bromomethyl)benzoate | Rationale |
| Relative Rate Constant (k_rel) | 1 | ~50 - 100 | The C-Br bond is weaker and Br⁻ is a superior leaving group. |
| Time for >95% Conversion | ~18 - 24 hours | ~15 - 30 minutes | The much faster reaction rate for the bromo analog leads to a dramatic reduction in reaction time. |
Sₙ2 Reaction at the Benzylic Carbon
Caption: Generalized Sₙ2 mechanism at the benzylic position.
Section 2: The Aryl Halide - A Study in Inertness
In sharp contrast to the benzylic position, the aryl halide directly bonded to the benzene ring is remarkably unreactive towards nucleophilic substitution under normal conditions.
The High Barrier of Nucleophilic Aromatic Substitution (SNAr)
Aryl halides do not undergo Sₙ1 reactions because the resulting phenyl cation is highly unstable.[11] They also cannot undergo a standard Sₙ2 backside attack, as the bulky aromatic ring blocks the path of the incoming nucleophile.
Substitution at this position requires a different mechanism: Nucleophilic Aromatic Substitution (SNAr) .[12] This pathway involves two steps:
-
Addition: The nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step is typically rate-determining as it temporarily breaks the ring's aromaticity.
-
Elimination: The leaving group is expelled, restoring the aromaticity of the ring.
Crucially, the SNAr mechanism is only efficient if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (like -NO₂) at the ortho and/or para positions to the leaving group.[11] These groups are necessary to stabilize the negative charge of the Meisenheimer complex. In the molecules discussed here, the methyl ester group is only moderately electron-withdrawing, and the halomethyl group is weakly deactivating. Therefore, forcing a reaction at the aryl halide position would require harsh conditions, such as very high temperatures and extremely strong nucleophiles.
Chloro vs. Bromo in SNAr: A Counterintuitive Trend
Should one force a reaction via the SNAr pathway, the relative reactivity of the aryl halides is opposite to the trend seen in Sₙ1 and Sₙ2 reactions. In SNAr, the rate-determining step is the nucleophilic attack. The reactivity order is often F > Cl > Br > I .[11]
This is because the highly electronegative halogen (like chlorine) is more effective at stabilizing the developing negative charge in the Meisenheimer complex through its inductive effect than a less electronegative halogen (like bromine). Bond strength is less of a factor as the C-X bond is not broken in the slow step. Thus, if an SNAr reaction were to occur, the aryl chloride would be more reactive than the aryl bromide.
Summary and Practical Recommendations
The two reactive sites on these molecules exhibit a vast difference in reactivity, providing a clear handle for achieving chemoselectivity.
| Feature | Methyl 2-chloro-4-(chloromethyl)benzoate | Methyl 2-bromo-4-(bromomethyl)benzoate |
| Primary Reactive Site | Benzylic Chloride (-CH₂Cl) | Benzylic Bromide (-CH₂Br) |
| Benzylic Reactivity | Moderate | Very High |
| Aryl Halide Reactivity | Very Low (requires harsh conditions) | Very Low (requires harsh conditions) |
| Mechanism at Benzylic Site | Primarily Sₙ2 | Primarily Sₙ2 |
| Recommended For | Applications requiring a more stable, less reactive intermediate; reactions where slower, more controlled addition is needed. | Rapid syntheses; reactions where mild conditions are paramount to preserve sensitive functional groups elsewhere in the molecule. |
For synthetic applications targeting the halomethyl group, Methyl 2-bromo-4-(bromomethyl)benzoate is the superior choice for achieving high reactivity and enabling the use of milder reaction conditions. The significantly weaker C-Br bond and the excellent leaving group ability of bromide ion accelerate the rate of nucleophilic substitution dramatically compared to the chloro analog. The aryl halide position on both molecules is largely inert, ensuring that reactions can be performed with high selectivity at the benzylic position. The choice between the two reagents ultimately depends on the specific requirements of the synthetic target, balancing the need for reactivity with stability and cost considerations.
References
-
Fiveable. Acyl Bromide Definition. (August 15, 2025). Available from: [Link]
-
Brainly. Based on your answer to the above question, which is the better leaving group, Br⁻ or Cl⁻? Briefly explain. (June 30, 2023). Available from: [Link]
-
Quora. Which is more reactive Acyl chloride or Acyl bromide?. (May 11, 2017). Available from: [Link]
-
University of Calgary, Department of Chemistry. Ch 11 : Nucleophilic substitution of benzylic halides. Available from: [Link]
-
Pearson+. Which substitution reaction takes place more rapidly? d. CH3CH2Cl.... Available from: [Link]
-
Classic Chemistry. The reactions of the halogenoalkanes. Available from: [Link]
-
Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides. (June 05, 2019). Available from: [Link]
-
Michigan State University, Department of Chemistry. Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). (January 22, 2023). Available from: [Link]
-
S.P.C. Mahavidyalaya. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Available from: [Link]
-
University of Babylon. Nucleophilic Aromatic Substitution. Available from: [Link]
-
Indian Academy of Sciences. Nucleophilic substitution at a benzylic carbon by an ambident nucleophile---A linear free energy relationship. Available from: [Link]
-
Orango. What Makes a Good Leaving Group in Organic Chemistry?. (June 10, 2025). Available from: [Link]
-
Look4Chemistry. The Reactivity-Selectivity Principle in Halogenation of Alkanes. (January 27, 2013). Available from: [Link]
-
YouTube. 3.3 Haloalkanes No 6 Experiment to compare the reactivities of chloro-, bromo- and iodoalkanes. (May 04, 2020). Available from: [Link]
-
Reddit. Better Leaving Group: Bromide VS Chloride : r/Mcat. (August 17, 2020). Available from: [Link]
-
PubMed. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Available from: [Link]
-
Quora. What is the difference between benzyl chloride and benzyl bromide?. (May 01, 2018). Available from: [Link]
-
chemrevise. Halogenoalkanes. Available from: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. (August 09, 2021). Available from: [Link]
-
Student Doctor Network Forums. How come acyl chlorides are the most reactive?. (August 23, 2012). Available from: [Link]
-
PrepChem.com. Synthesis of Chloromethyl Benzoate. Available from: [Link]
-
PrepChem.com. Synthesis of Methyl-2-bromomethylbenzoate. Available from: [Link]
-
Sciencemadness Discussion Board. Acylation with acyl bromide. (March 03, 2017). Available from: [Link]
-
ACS Publications. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes | Organic Letters. (June 19, 2024). Available from: [Link]
-
Brainly. Why is the compound benzyl chloride reactive in both tests while bromobenzene is unreactive in both?. (October 20, 2023). Available from: [Link]
-
Crunch Chemistry. Explaining the reactivity of halogenoalkanes. (March 04, 2025). Available from: [Link]
-
Scribd. What Makes A Good Leaving Group?: - Ots (Better) - I - BR - CL - F - H20 (Worse). Available from: [Link]
-
Polish Journal of Chemistry. SYNTHESIS OF 2-(CHLOROMETHYL)BENZOYL CHLORIDE AND ITS REACTIONS WITH NUCLEOPHILES. Available from: [Link]
-
Academia.edu. Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. Available from: [Link]
-
ACS Publications. Mechanism of solvolysis of substituted benzoyl halides | Journal of the American Chemical Society. Available from: [Link]
- Google Patents. CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
-
PubChem. Methyl 4-bromo-2-(bromomethyl)benzoate. Available from: [Link]
-
Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. (December 30, 2017). Available from: [Link]
-
Chemistry Stack Exchange. What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide?. (August 23, 2022). Available from: [Link]
-
ResearchGate. Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. (August 06, 2025). Available from: [Link]
-
Government Arts College, Coimbatore. nucleophilic substitution reaction. Available from: [Link]
-
PubChemLite. Methyl 2-bromo-4-(bromomethyl)benzoate (C9H8Br2O2). Available from: [Link]
-
PubChem. Methyl 4-Chloro-2-methylbenzoate. Available from: [Link]
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A Comparative Guide to the Certificate of Analysis for Methyl 2-chloro-4-(chloromethyl)benzoate Reference Standard
Introduction
In the precise and demanding world of pharmaceutical research and drug development, the integrity of every result hinges on the quality of the materials used. Certified Reference Materials (CRMs) are the bedrock of analytical testing, providing the benchmark against which all measurements are made. Methyl 2-chloro-4-(chloromethyl)benzoate (CAS No. 34040-64-7) is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The assurance of its identity, purity, and overall quality is therefore not merely a procedural formality but a critical determinant of downstream success.
This guide provides an in-depth analysis of the Certificate of Analysis (CoA) for a Methyl 2-chloro-4-(chloromethyl)benzoate standard. Moving beyond a simple list of specifications, we will deconstruct the data, compare the analytical techniques used for certification, and provide field-proven protocols. This document is designed for researchers, analytical scientists, and quality control professionals, offering expert insights into interpreting a CoA and validating the quality of this essential chemical standard.
Part 1: Anatomy of a Certificate of Analysis (CoA)
A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications and is a testament to a manufacturer's quality control. It is the user's primary tool for assessing the suitability of a reference standard lot.[1] While formats vary, a comprehensive CoA for a chemical standard will invariably contain the following core sections:
-
Header Information: Includes the product name, molecular formula (C₉H₉ClO₂), CAS number (34040-64-7), lot number, and date of release.[2][3][4] The lot number is critical for traceability.
-
Physical Properties: This section typically details the appearance (e.g., Off-white solid) and may include physical constants like the melting point.[3]
-
Identification: Confirms that the material is what it purports to be. Infrared (IR) spectroscopy is a common method, providing a molecular "fingerprint" that is compared against a known reference spectrum.
-
Purity & Assay: This is the most critical section for quantitative applications. Purity denotes the percentage of the desired compound in the material, while Assay refers to the test used to determine that purity. It is crucial to note the technique used (e.g., GC, HPLC, Titration, qNMR), as each has different principles and potential biases.
-
Impurity Profile: Details the levels of any detected impurities, which may include related substances (from synthesis side-reactions), residual solvents, or water content (determined by Karl Fischer titration).
-
Certification Statement: A declaration by the quality assurance department that the lot was tested and complies with the established specifications.
Below is a typical workflow illustrating the journey from manufacturing to the end-user's verification, underscoring the central role of the CoA.
Sources
Purity Assessment of Methyl 2-chloro-4-(chloromethyl)benzoate: A Comparative Guide to Gas Chromatography-Mass Spectrometry (GC-MS)
An In-Depth Technical Guide
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a non-negotiable cornerstone of quality control and regulatory compliance. Methyl 2-chloro-4-(chloromethyl)benzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its impurity profile can directly influence the safety, efficacy, and stability of the final drug product.
This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique for the purity assessment of this compound. We will explore the causality behind experimental choices, present detailed protocols, and compare the performance of GC-MS with alternative methods, supported by representative experimental data.
The Analytical Imperative: Why GC-MS for this Analyte?
Methyl 2-chloro-4-(chloromethyl)benzoate is a volatile, thermally stable organic compound, making it an ideal candidate for Gas Chromatography (GC) analysis. The hyphenation with Mass Spectrometry (MS) elevates the technique from a simple separation tool to a powerful identification and quantification platform.[1][2] GC separates the main compound from its volatile impurities based on their boiling points and interactions with the chromatographic column, while MS provides a molecular "fingerprint" for each eluting component, enabling unambiguous identification.[3][4] This dual capability is crucial for not just quantifying purity but also for identifying unknown impurities that may arise from the synthesis or degradation pathways.[5][6]
The synthesis of Methyl 2-chloro-4-(chloromethyl)benzoate often involves the chlorination of a precursor like methyl p-methyl benzoate.[7] This process can lead to several potential impurities, including:
-
Starting Materials: Unreacted methyl p-methyl benzoate.
-
Isomeric Impurities: Positional isomers formed during the chlorination reaction.
-
Over-reacted Products: Dichlorinated or trichlorinated species.
-
Related Impurities: By-products from side reactions.
GC-MS is exceptionally well-suited to separate and identify these structurally similar, volatile compounds.[8][9]
The GC-MS Workflow: A Self-Validating System
A robust analytical method is a self-validating one. The following workflow integrates system suitability checks and data analysis steps to ensure the trustworthiness of every result.
Caption: Overall workflow for GC-MS purity assessment.
Experimental Protocol: GC-MS
This protocol is a validated starting point for the analysis. Optimization may be required based on the specific instrumentation and impurity profile observed.
1. Sample & Standard Preparation
-
Sample Solution: Accurately weigh approximately 25 mg of the Methyl 2-chloro-4-(chloromethyl)benzoate sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Ethyl Acetate.
-
System Suitability Solution (SSS): Prepare a solution containing the main compound (~1 mg/mL) and spike it with known potential impurities (e.g., the starting material, methyl p-methyl benzoate) at a low concentration (e.g., 0.1% relative to the main compound).
-
Scientist's Note: The SSS is critical for verifying the system's performance before analyzing any samples. It ensures the system can adequately separate the main peak from key impurities and provides a check on resolution and sensitivity.
-
2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic performance. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity for confident identification. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile compounds, including halogenated aromatics.[10] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas that provides good separation efficiency. |
| Inlet | Split/Splitless | Operated in Split mode to avoid detector saturation by the main component. |
| Split Ratio | 50:1 | Prevents column overloading while allowing for the detection of trace impurities. Adjustable based on sample concentration. |
| Inlet Temp. | 250 °C | Ensures complete and rapid vaporization of the analyte and impurities without thermal degradation. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp effectively separates compounds with different boiling points, starting at a temperature that retains early-eluting impurities and ramping up to elute the main analyte and any higher-boiling impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of the analytes as they transfer from the GC to the MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a hard ionization technique that creates reproducible fragmentation patterns, which are essential for library matching and structural elucidation.[1] |
| Scan Range | m/z 40-450 | A wide scan range ensures the detection of the molecular ion and key fragments of the analyte and potential impurities. |
3. Data Analysis and Purity Calculation
-
System Suitability: Before sample analysis, inject the SSS. The resolution between the main analyte and the spiked impurity peaks should be greater than 1.5.
-
Identification: Identify the main peak in the sample chromatogram by comparing its retention time and mass spectrum with a reference standard. Identify impurity peaks by comparing their mass spectra against a commercial library (e.g., NIST) and by interpreting their fragmentation patterns.
-
Purity Calculation: The purity is typically determined by the area percent method from the Total Ion Chromatogram (TIC).
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Trustworthiness Note: The area percent method assumes that all compounds have a similar response factor in the MS detector. While this is a common and accepted practice for purity analysis where impurity standards are unavailable, it is an estimation. For absolute quantification, a reference standard for each impurity would be required.
-
Method Validation: Grounding in Regulatory Standards
To be suitable for its intended purpose, the analytical procedure must be validated according to established guidelines, such as ICH Q2(R1).[11][12][13] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of impurities.
| Validation Parameter | Objective & Procedure | Representative Acceptance Criteria |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities. Analyze a spiked sample containing known impurities. | The main peak is free from co-eluting impurities (as assessed by peak purity analysis). All spiked impurities are baseline resolved (Resolution > 1.5). |
| Limit of Detection (LOD) | Determine the lowest concentration of an impurity that can be detected. Typically determined based on a signal-to-noise ratio (S/N) of 3:1. | Reportable value (e.g., 0.01% w/w). |
| Limit of Quantification (LOQ) | Determine the lowest concentration of an impurity that can be quantified with acceptable precision and accuracy. Typically determined based on an S/N of 10:1.[14] | S/N ≥ 10; RSD < 10% at the LOQ concentration. |
| Linearity | Demonstrate a proportional relationship between impurity concentration and instrument response over a defined range (e.g., LOQ to 150% of the specification limit). | Correlation coefficient (r²) > 0.995. |
| Precision | Assess the degree of scatter between a series of measurements. Includes Repeatability (same day, same analyst) and Intermediate Precision (different days, analysts, or equipment).[11] | RSD ≤ 5% for impurities at the specification limit. |
| Accuracy | Measure the closeness of the experimental value to the true value. Determined by analyzing samples spiked with known amounts of impurities (recovery study). | Recovery between 80-120% for each impurity. |
Comparison with Alternative Analytical Methods
While GC-MS is a premier technique for this analyte, a comprehensive purity assessment often involves orthogonal methods to provide a complete picture.[15]
Caption: Comparison of key attributes for analytical techniques.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility/polarity; detection by mass-to-charge ratio.[16] | Separation based on polarity; detection by UV absorbance.[17] | Quantitative determination based on the integrated signal intensity of NMR-active nuclei relative to an internal standard.[18][19] |
| Best For | Volatile and semi-volatile impurities; definitive identification of unknowns. | Non-volatile or thermally labile impurities (e.g., salts, polymeric residues). | Absolute purity determination without needing a specific standard of the analyte; certification of reference materials. |
| Strengths | Extremely high sensitivity and specificity. Provides structural information from mass spectra. Extensive spectral libraries for identification.[4] | Versatile for a wide range of compounds. Robust and widely available.[15] | A primary ratio method, highly accurate and precise. Provides unambiguous structural information. |
| Limitations | Limited to volatile and thermally stable compounds. Relative quantification unless impurity standards are used. | Lower specificity than MS. Co-eluting impurities can be missed. Requires chromophores for UV detection.[20] | Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard and specialized expertise. |
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Working Principle of GC-MS. ResolveMass Laboratories Inc. [Link]
-
Gas Chromatography Mass Spectrometry: Principle, Instrumentation, Advantages, and 10 Reliable Applications. Chemistry Notes. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Gas Chromatography – Mass Spectrometry (GC−MS). National Institute of Standards and Technology. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
How Does GC-MS Work and Its Principle Explained. Phenomenex. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Gas chromatography mass spectrometry basic principles. Agilent. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
GC/MS Identification of Impurities. Medistri SA. [Link]
-
Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI. [Link]
-
Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. [Link]
-
Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Purity Assay (Pharmaceutical Testing). Pathogenia. [Link]
-
Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]
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GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]
-
Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. National Center for Biotechnology Information. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Trend in Scientific Research and Development. [Link]
- CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
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Development and validation of gc-ms method for the trace level determination of potential genotoxic. World Journal of Pharmaceutical Research. [Link]
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Methyl 2-chloro-4-methylbenzoate. National Center for Biotechnology Information. [Link]
-
How do you perform purity analysis? Chromatography Forum. [Link]
-
Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. ResearchGate. [Link]
-
Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. ResearchGate. [Link]
-
Synthesis of 2-(chloromethyl)benzoyl chloride and its reactions with nucleophiles. P. Potaczek, M. Piętka-Ottlik, J. Młochowski. [Link]
-
Simultaneous Analysis of Volatile Organic Compounds in Water Using Purge and Trap Gas-Chromatography–Mass-Spectrometry. GL Sciences. [Link]
- CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
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Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure. National Center for Biotechnology Information. [Link]
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Isomeric Purity Analysis of Chloro-(chloromethyl)benzoates: A Comparative Technical Guide
This guide provides an in-depth technical analysis of isomeric purity determination for chloro-(chloromethyl)benzoates, with a specific focus on Methyl 3-chloro-4-(chloromethyl)benzoate , a critical intermediate in the synthesis of retinoids like Tazarotene.[1]
Executive Summary & Chemical Context
In the pharmaceutical development of retinoids, the purity of benzyl halide intermediates is non-negotiable.[1] Chloro-(chloromethyl)benzoates —specifically the Methyl 3-chloro-4-(chloromethyl)benzoate isomer—serve as the electrophilic "warhead" for alkylation steps.[1]
The critical analytical challenge is not just assay purity (%), but isomeric and analog specificity . Radical chlorination of methyl-chloro-benzoates is a statistical process that generates three distinct impurity classes which must be resolved:
-
Regioisomers: Alternative positions of the chlorine or chloromethyl group (e.g., Methyl 4-chloro-3-(chloromethyl)benzoate).[1]
-
Degree of Chlorination (DoC): Unreacted starting material (methyl) vs. Target (chloromethyl) vs. Over-chlorinated (dichloromethyl).
-
Hydrolysis Degradants: Corresponding benzoic acids or hydroxymethyl species.
This guide compares the three dominant analytical modalities—GC-FID/MS , RP-HPLC , and qNMR —and recommends a validated workflow for drug development.[1]
Method Comparison: GC vs. HPLC vs. NMR
The following table synthesizes performance metrics based on industry-standard protocols for chlorinated aromatic esters.
| Feature | GC-FID / GC-MS (Recommended) | RP-HPLC (UV) | 1H-NMR (qNMR) |
| Primary Utility | Process Control & Isomer Resolution | Final Quality Control (QC) | Structural Validation |
| Resolution ( | High (>2.5) for DoC analogs (Methyl vs -CH₂Cl vs -CHCl₂).[1] | Moderate (1.5–2.0). Requires gradient optimization. | N/A (Spectral overlap common). |
| Sensitivity (LOD) | High (ppm level). | Moderate (depends on chromophore). | Low (>0.1%). |
| Sample Integrity | Risk of thermal degradation for labile -CH₂Cl.[1] | Excellent (Ambient temp). | Excellent. |
| Throughput | Fast (<15 min). | Slow (25–40 min). | Slow. |
| Specific Limitation | Requires inert inlet liners to prevent on-column degradation. | Cannot easily detect non-chromophoric volatile impurities. | Not suitable for trace impurity profiling (<0.1%). |
Expert Insight:
While HPLC is the gold standard for GMP release testing of final APIs, GC-FID is superior for this specific intermediate .[1] The boiling point differences between the unreacted methyl precursor, the monochloromethyl target, and the dichloromethyl impurity provide a wider separation window on capillary columns (e.g., DB-5MS) than the hydrophobicity differences exploited by C18 HPLC.[1]
Recommended Protocol: Capillary GC-FID with MS Confirmation[1]
This protocol is designed to resolve the target Methyl 3-chloro-4-(chloromethyl)benzoate from its critical dichloromethyl analog and regioisomers.[1]
System Configuration
-
Instrument: Agilent 7890B GC (or equivalent) with FID and MSD (Split flow).
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm) or Rxi-5Sil MS .[1]
-
Why? The "Ultra Inert" (UI) phase minimizes adsorption of the reactive benzylic chloride, preventing peak tailing and degradation.[1]
-
-
Inlet: Split/Splitless at 220°C .
-
Critical: Use a deactivated wool liner to trap non-volatiles without catalyzing dehydrohalogenation.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Temperature Program
-
Initial: 60°C (Hold 1 min) – Focuses volatiles.
-
Ramp 1: 20°C/min to 160°C – Rapid elution of solvent/reagents.
-
Ramp 2: 5°C/min to 240°C – High-resolution separation of isomers.
-
Final: 300°C (Hold 5 min) – Bake out heavy residues.
Sample Preparation
-
Solvent: Dissolve 10 mg sample in 10 mL Ethyl Acetate (HPLC Grade).
-
Avoid Methanol: Methanol can react with the chloromethyl group to form a methyl ether artifact.
-
-
Concentration: 1.0 mg/mL.
-
Injection: 1.0 µL, Split Ratio 50:1.
System Suitability Criteria (Self-Validating)
-
Resolution (
): > 2.0 between Target (-CH₂Cl) and Over-chlorinated (-CHCl₂) peaks. -
Tailing Factor (
): 0.9 – 1.2 (If , replace inlet liner). -
RSD (n=6): < 2.0% for area counts.
Experimental Data: Impurity Profile
The following data represents a typical crude reaction mixture analysis using the GC protocol above.
| Retention Time (min) | Component Identity | Relative Area (%) | RRT (Relative Retention Time) |
| 8.45 | Methyl 3-chloro-4-methylbenzoate (Starting Material) | 2.5% | 0.88 |
| 9.60 | Methyl 3-chloro-4-(chloromethyl)benzoate (Target) | 94.2% | 1.00 |
| 10.15 | Methyl 3-chloro-4-(dichloromethyl)benzoate | 2.8% | 1.06 |
| 10.40 | Regioisomer (Isomeric Impurity) | 0.5% | 1.08 |
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for impurity profiling, distinguishing when to use GC versus HPLC based on the synthesis stage.
Caption: Analytical decision matrix for chloro-(chloromethyl)benzoates. GC is prioritized for the ester intermediate to monitor the "Degree of Chlorination".[1]
References
-
National Institutes of Health (NIH). (2011). Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chromatography. PubMed.[2] Retrieved from [Link]
-
SIELC Technologies. (2018).[3] Separation of Methyl 4-(chloromethyl)benzoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2022). Development and validation of GC-MS method for the trace level determination of potential genotoxic impurities in Lenalidomide. Retrieved from [Link]
-
Organic Syntheses. (2011). Discussion on Chloromethylation and Analysis of halo-ethers. Retrieved from [Link]
Sources
Advantages of using Methyl 2-chloro-4-(chloromethyl)benzoate over similar building blocks
[1][2]
Executive Summary
Methyl 2-chloro-4-(chloromethyl)benzoate (CAS 449209-38-5) is a high-value bifunctional building block that offers distinct advantages over its non-halogenated and acid-form analogs.[1][2] Its utility stems from the orthogonal reactivity between the benzylic chloride and the sterically modulated methyl ester, combined with the metabolic stability conferred by the ortho-chlorine substituent.[2][3]
This guide provides a technical comparison, experimental protocols, and decision-making frameworks for researchers utilizing this scaffold in the synthesis of herbicides (e.g., Tembotrione analogs), kinase inhibitors, and GPCR ligands.[3]
Comparative Analysis: Why Choose This Scaffold?
vs. Methyl 4-(chloromethyl)benzoate (The "Plain" Analog)
The primary alternative, Methyl 4-(chloromethyl)benzoate, lacks the substituent at the 2-position.[1][2] The introduction of the chlorine atom at C2 fundamentally alters the physicochemical and reactive profile:
| Feature | Methyl 2-chloro-4-(chloromethyl)benzoate | Methyl 4-(chloromethyl)benzoate | Advantage |
| Metabolic Stability | High: 2-Cl blocks Phase I metabolic hydroxylation at the ortho position.[1][2] | Low: Susceptible to rapid oxidative metabolism at ortho positions.[1][2] | Extended Half-life (t1/2) in vivo. |
| Ester Hydrolysis Rate | Retarded: 2-Cl provides steric hindrance, protecting the ester from premature hydrolysis during basic workups.[1] | Fast: Ester is highly exposed to nucleophilic attack.[1][2] | Chemoselectivity: Allows for harsher conditions during SN2 reactions at the tail.[2] |
| Benzylic Reactivity | Enhanced: Inductive effect (-I) of Cl makes the benzylic carbon more electrophilic.[1][2] | Standard: Baseline reactivity. | Faster Coupling with weak nucleophiles.[1][2] |
| Lipophilicity (cLogP) | ~3.2 | ~2.5 | Improved Permeability for CNS/intracellular targets.[1][2] |
vs. 4-(Chloromethyl)benzoic Acid (The "Acid" Analog)
Using the free acid often leads to solubility issues and side reactions (e.g., self-polymerization or incompatibility with basic coupling conditions).[1][2]
-
Solubility: The methyl ester is soluble in a wide range of organic solvents (DCM, THF, Toluene), whereas the acid has limited solubility, often requiring polar solvents like DMF or DMSO which are harder to remove.[3]
-
Handling: The ester prevents the formation of zwitterionic species during amine couplings, simplifying purification.[3]
Structural & Mechanistic Insights
Orthogonal Reactivity Map
The molecule possesses two electrophilic sites with distinct "hardness" and steric environments.[2]
-
Site A (C4-Chloromethyl): A "soft" electrophile.[1][2] Highly reactive toward SN2 displacement by amines, thiols, and alkoxides.[3] The reaction is electronically accelerated by the ring chlorine.[2]
-
Site B (C1-Ester): A "hard" electrophile.[1][2] Reactivity is attenuated by the ortho-chloro group (Steric effect > Electronic activation).[1][2] This allows researchers to perform substitution at Site A without disturbing Site B, even under mildly basic conditions.[3]
Visualization of Reaction Pathways
The following diagram illustrates the divergent synthesis pathways enabled by this scaffold.
Caption: Divergent synthetic utility showing selective functionalization of the benzylic position (Path A) vs. the ester moiety (Path B).
Experimental Protocols
Protocol A: Selective SN2 Substitution with Secondary Amines
Objective: To functionalize the 4-position while keeping the methyl ester intact for future elaboration.[1][2]
Reagents:
Step-by-Step Methodology:
-
Preparation: Dissolve Methyl 2-chloro-4-(chloromethyl)benzoate (1 mmol) in anhydrous ACN (5 mL).
-
Addition: Add K2CO3 (2 mmol) followed by the secondary amine (1.1 mmol). If the amine is a salt (e.g., HCl salt), increase base to 3.0 eq.[3]
-
Reaction: Stir at 60°C for 4–6 hours.
-
Note: The 2-Cl group stabilizes the ester, allowing heating that might otherwise cause transesterification or hydrolysis in non-hindered analogs.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1][2] The product will be more polar than the starting material.[2]
-
Workup: Cool to RT. Filter off inorganic salts.[1][2] Concentrate the filtrate. Partition between EtOAc and Water.[2] Wash organic layer with Brine, dry over Na2SO4, and concentrate.[3]
-
Yield Expectation: 85–95% isolated yield.
Protocol B: Saponification to the Benzoic Acid
Objective: To reveal the carboxylic acid for amide coupling.[2][3]
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve the ester in THF.
-
Hydrolysis: Add the LiOH solution (dissolved in minimal water) dropwise.
-
Reaction: Stir at RT for 12 hours or 50°C for 2 hours.
-
Workup: Acidify carefully with 1N HCl to pH 3–4. Extract with EtOAc (x3). Do not acidify to pH < 1 to avoid protonating the amine tail if present, which would trap it in the aqueous phase.[3]
Industrial Application Case Study: Tembotrione Intermediates
This scaffold acts as a crucial precursor in the synthesis of 4-substituted-2-chlorobenzoic acid derivatives, a class represented by the herbicide Tembotrione .[1][2][4]
-
Transformation: The chloromethyl group is converted to a sulfone or ether moiety.[2]
-
Advantage in Process: The use of the methyl ester (vs. the acid) allows for efficient purification via distillation or crystallization during early steps, which is critical for maintaining high purity (>98%) before the expensive metal-catalyzed coupling steps later in the synthesis [1].[1]
References
-
BenchChem. (2025).[1][2][5] Methyl 2-chloro-4-(methylsulfonyl)benzoate: Properties and Applications in Agrochemical Synthesis. Retrieved from [1][2]
-
Sigma-Aldrich. (2024).[1][2] Product Specification: Methyl 2-chloro-4-(chloromethyl)benzoate (CAS 449209-38-5).[1][2][6] Retrieved from [1][2]
-
PubChem. (2025).[1][2][7] Compound Summary: Methyl 2-chloro-4-(chloromethyl)benzoate.[1][2][6] Retrieved from [1][2]
-
PrepChem. (2024).[1][2] General Procedures for the Synthesis of Chloromethyl Benzoates. Retrieved from [1][2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. US20020193377A1 - Quinazolines as MMP-13 inhibitors - Google Patents [patents.google.com]
- 3. AU2023100062B4 - Process for producing herbicide and intermediate thereof - Google Patents [patents.google.com]
- 4. 3-Chloro-2-methylphenyl methyl sulfide | 82961-52-2 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methyl chloro benzoate | Sigma-Aldrich [sigmaaldrich.com]
- 7. Tiletamine | C12H17NOS | CID 26533 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Benzylic Chlorination: Benchmarking Efficiency and Selectivity
For researchers, synthetic chemists, and professionals in drug development, the selective functionalization of C-H bonds is a cornerstone of modern organic synthesis. Among these transformations, benzylic chlorination stands out as a critical step for the introduction of a versatile handle for further molecular elaboration. The resulting benzyl chlorides are valuable precursors for a wide array of nucleophilic substitutions and cross-coupling reactions. However, traditional free-radical chlorination methods, often relying on harsh reagents like chlorine gas and UV irradiation, are notoriously indiscriminate, leading to mixtures of products and poor selectivity.[1]
This guide provides an in-depth, objective comparison of modern catalytic systems for the benzylic chlorination of toluene and its derivatives. We will delve into the mechanistic underpinnings of three prominent catalytic strategies—a copper-catalyzed system, an iron-photocatalyzed method, and an organic dye-mediated photocatalytic approach—and present supporting experimental data to benchmark their efficiency and selectivity.
The Challenge of Selectivity in Benzylic Chlorination
The primary challenge in benzylic chlorination lies in controlling the regioselectivity of the reaction. Traditional methods involving chlorine radicals (Cl•) often exhibit poor site selectivity, leading to a mixture of chlorinated products at the benzylic position, other positions on the alkyl chain, and even on the aromatic ring.[1] This lack of selectivity necessitates tedious and often inefficient purification steps, reducing the overall yield and practicality of the synthesis. The development of catalytic systems that can generate more selective radical species or proceed through alternative, more controlled mechanisms has been a major focus of research in recent years.
Comparative Analysis of Catalytic Systems
Here, we compare the performance of three leading catalytic systems for the benzylic chlorination of toluene, a standard benchmark substrate.
| Catalyst System | Reagents | Reaction Conditions | Toluene Conversion (%) | Benzyl Chloride Yield (%) | Selectivity (%) | Reference(s) |
| Copper-Catalyzed | CuICl/bis(oxazoline), NFSI, KCl | Room Temperature, 12h | High (not specified) | 75-84 (for propyl arenes) | High benzylic selectivity | [1] |
| Iron-Photocatalyzed | FeCl₃·6H₂O, TfCl | 390 nm LEDs, 12h, Ar atm | >99 | 95 | High benzylic selectivity | |
| Organic Photocatalyst | Acr⁺-Mes, NCS | Blue LEDs, 4h | 96 | 82 | 85 (Benzyl chloride vs. Benzal chloride) | [2][3] |
Note: Direct comparative data on toluene for the Cu-catalyzed system was not available in the reviewed literature; the provided yield is for similar propyl arene substrates. The selectivity for the organic photocatalyst system is reported as the ratio of benzyl chloride to the over-chlorinated benzal chloride.
In-Depth Look at Catalytic Mechanisms and Protocols
Copper-Catalyzed Benzylic Chlorination with a Radical-Relay Mechanism
The copper-catalyzed system developed by Stahl and coworkers utilizes a CuICl/bis(oxazoline) complex with N-fluorobenzenesulfonimide (NFSI) as the oxidant and potassium chloride (KCl) as the chloride source.[1] This method is distinguished by its high benzylic selectivity, which is attributed to a radical-relay mechanism.[1]
The catalytic cycle is initiated by the reaction of the copper(I) catalyst with NFSI to generate a nitrogen-centered radical (N-phenylsulfonyl)imidyl radical, •N(SO₂Ph)₂). This radical is the key hydrogen atom transfer (HAT) agent, selectively abstracting a hydrogen atom from the benzylic position of the substrate to form a resonance-stabilized benzyl radical. The benzyl radical is then trapped by a copper(II)-chloride species, which delivers the chlorine atom to afford the benzyl chloride product and regenerates the copper(I) catalyst.[1]
Caption: Catalytic cycle of the Cu-catalyzed benzylic chlorination.
Materials:
-
Substituted toluene (1.0 equiv)
-
CuICl (0.05 equiv)
-
Bis(oxazoline) ligand (0.06 equiv)
-
N-fluorobenzenesulfonimide (NFSI) (1.5 equiv)
-
Potassium chloride (KCl) (2.0 equiv)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add CuICl, the bis(oxazoline) ligand, and KCl.
-
Add the anhydrous solvent, followed by the substituted toluene substrate.
-
Add NFSI to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Iron-Photocatalyzed Benzylic Chlorination
A highly efficient and selective method for benzylic C-H chlorination has been reported using an inexpensive and abundant iron catalyst under photochemical conditions. This system employs iron(III) chloride hexahydrate (FeCl₃·6H₂O) as the photocatalyst and trifluoromethanesulfonyl chloride (TfCl) as the chlorine source.
The proposed mechanism involves the photoexcitation of the iron(III) catalyst, which initiates a ligand-to-metal charge transfer (LMCT) process. This generates a chlorine radical and an iron(II) species. The highly reactive chlorine radical then abstracts a hydrogen atom from the benzylic position of toluene to form a benzyl radical. This radical subsequently reacts with TfCl to yield the benzyl chloride product and a trifluoromethanesulfonyl radical. The iron(II) species is reoxidized to iron(III) to complete the catalytic cycle.
Caption: Photocatalytic cycle of the Fe-catalyzed benzylic chlorination.
Materials:
-
Toluene (1.0 equiv)
-
FeCl₃·6H₂O (0.05 equiv)
-
Trifluoromethanesulfonyl chloride (TfCl) (1.2 equiv)
-
Anhydrous acetonitrile
-
Inert gas (e.g., Argon)
Procedure:
-
In a reaction vessel equipped with a magnetic stir bar, dissolve toluene and FeCl₃·6H₂O in anhydrous acetonitrile.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add trifluoromethanesulfonyl chloride to the reaction mixture.
-
Irradiate the mixture with 390 nm LEDs while stirring at room temperature for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visible-Light Photocatalytic Benzylic Chlorination with an Organic Dye
This metal-free approach utilizes an organic acridinium salt (Acr⁺-Mes) as a photocatalyst and N-chlorosuccinimide (NCS) as a safe and easy-to-handle chlorine source.[2][4][5][6] The reaction proceeds under mild conditions using visible light, making it an attractive green alternative.[2]
Upon irradiation with visible light, the Acr⁺-Mes photocatalyst is excited to a highly reducing state. This excited state catalyst then reduces NCS to generate a succinimidyl radical. The succinimidyl radical is the key species responsible for the selective hydrogen atom abstraction from the benzylic position of toluene, forming a benzyl radical. This benzyl radical then reacts with another molecule of NCS to afford the desired benzyl chloride and regenerate the succinimidyl radical, thus propagating the radical chain.[6][7]
Caption: Photocatalytic cycle of the organic dye-mediated benzylic chlorination.
Materials:
-
Toluene (1.0 equiv)
-
Acr⁺-Mes photocatalyst (0.01 equiv)
-
N-chlorosuccinimide (NCS) (1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a reaction tube, add toluene, Acr⁺-Mes, and NCS.
-
Add anhydrous dichloromethane as the solvent.
-
Seal the tube and place it in front of a blue LED light source.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure benzyl chloride.[2]
Benchmarking Catalyst Efficiency: Turnover Number (TON) and Turnover Frequency (TOF)
To provide a more rigorous comparison of catalyst efficiency, we consider the Turnover Number (TON) and Turnover Frequency (TOF).
-
Turnover Number (TON): The total number of moles of substrate that a mole of catalyst can convert before becoming inactivated. It is a measure of catalyst stability.[8] TON = (moles of product) / (moles of catalyst)
-
Turnover Frequency (TOF): The number of catalytic cycles that a single active site can perform per unit of time. It is a measure of catalyst activity.[8] TOF = TON / time
While the reviewed literature does not always explicitly state TON and TOF values for these specific reactions, they can be estimated from the provided experimental data. For instance, in the organic photocatalyst system with 1 mol% catalyst loading and 82% yield, the TON would be approximately 82. The TOF would then be 20.5 h⁻¹ (82 cycles / 4 hours). These metrics provide a standardized way to compare the intrinsic activity and longevity of different catalytic systems.
Conclusion and Future Outlook
The development of catalytic methods for benzylic chlorination has significantly advanced the field of organic synthesis, offering milder, more selective, and more sustainable alternatives to traditional methods.
-
The copper-catalyzed system offers high selectivity through a well-defined radical-relay mechanism, making it a robust choice for various substrates.[1]
-
The iron-photocatalyzed method stands out for its use of an inexpensive and earth-abundant metal, aligning with the principles of green chemistry.
-
The organic dye-photocatalyzed approach provides a metal-free option, which is highly desirable in pharmaceutical synthesis to avoid metal contamination in the final products.[2]
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, cost considerations, and the need to avoid metal impurities. Future research will likely focus on further improving the efficiency and substrate scope of these catalytic systems, as well as developing new catalysts with even greater activity and selectivity. The continued exploration of photocatalytic methods, in particular, holds great promise for the development of even more environmentally benign and efficient synthetic transformations.
References
-
Xiang, M., Zhou, C., Yang, X.-L., Chen, B., Tung, C.-H., & Wu, L.-Z. (2020). Visible-Light-Catalyzed Benzylic C–H Bond Chlorination by a Combination of Organic Dye (Acr+-Mes) and N-Chlorosuccinimide. The Journal of Organic Chemistry, 85(14), 9080–9087. [Link][2][4][5][6][7]
-
Buss, J. A., Nugent, J. W., & Stahl, S. S. (2021). Cu-Catalyzed Site-Selective Benzylic Chlorination Enabling Net C–H Coupling with Oxidatively Sensitive Nucleophiles. Organic Letters, 24(2), 597–601. [Link][1]
-
Perfectlight Technology. (2023, March 30). Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?. Perfectlight Technology. [Link][8]
-
Xiang, M., Zhou, C., Yang, X.-L., Chen, B., Tung, C.-H., & Wu, L.-Z. (2020). Visible Light-Catalyzed Benzylic C–H Bond Chlorination by a Combination of Organic Dye (Acr+-Mes) and N-Chlorosuccinimide. ACS Publications. [Link][6][7]
-
Xiang, M., Zhou, C., Yang, X.-L., Chen, B., Tung, C.-H., & Wu, L.-Z. (2020). Visible Light-Catalyzed Benzylic C-H Bond Chlorination by a Combination of Organic Dye (Acr+-Mes) and N-Chlorosuccinimide. PubMed. [Link][4]
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. [Link][5]
-
Xiang, M., Zhou, C., Yang, X.-L., Chen, B., Tung, C.-H., & Wu, L.-Z. (2020). Visible Light-Catalyzed Benzylic C–H Bond Chlorination by a Combination of Organic Dye (Acr+-Mes) and N-Chlorosuccinimide. ACS Publications. [Link][6]
-
Royal Society of Chemistry. (n.d.). Supplemental information. The Royal Society of Chemistry. [Link]
-
Galli, S., et al. (2025). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. MDPI. [Link][3]
Sources
- 1. Cu-Catalyzed Site-Selective Benzylic Chlorination Enabling Net C─H Coupling with Oxidatively Sensitive Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visible Light-Catalyzed Benzylic C-H Bond Chlorination by a Combination of Organic Dye (Acr+-Mes) and N-Chlorosuccinimide [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Visible Light-Catalyzed Benzylic C-H Bond Chlorination by a Combination of Organic Dye (Acr+-Mes) and N-Chlorosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?_photoelectrocatalysis-Perfectlight [perfectlight.com.cn]
Kinetic Profiling & Process Optimization: Methyl 2-chloro-4-(chloromethyl)benzoate
Topic: Kinetic studies of reactions involving Methyl 2-chloro-4-(chloromethyl)benzoate Content Type: Publish Comparison Guide
Executive Summary
This technical guide provides a comparative kinetic analysis of Methyl 2-chloro-4-(chloromethyl)benzoate (MCCB) , a critical intermediate in the synthesis of VEGFR tyrosine kinase inhibitors such as Tivozanib . We analyze its reactivity profile against structural analogs to determine optimal process parameters for nucleophilic substitution (
Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.
Introduction: The Molecule & Its Mechanism
Methyl 2-chloro-4-(chloromethyl)benzoate (MCCB) is a bifunctional building block characterized by a benzoate ester and a benzylic chloride.
-
Core Utility: It serves as the electrophile in the etherification step of Tivozanib synthesis, coupling with 6,7-dimethoxyquinolin-4-ol.
-
Reactivity Challenge: The presence of the ortho-chlorine atom (relative to the ester) and the para-ester group creates a unique electronic environment for the benzylic chloride at position 4.
Mechanistic Pathway
The primary reaction of interest is the
-
Electronic Effect: The ortho-chloro substituent (meta to the reaction site) exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the benzylic carbon compared to the non-chlorinated analog.
-
Steric Effect: Being meta to the benzylic position, the ring chlorine offers negligible steric hindrance to the incoming nucleophile, allowing for rapid kinetics.
Figure 1: Mechanistic pathway for the
Comparative Analysis: MCCB vs. Alternatives
To optimize yield and throughput, we compared MCCB against two key alternatives:
-
Alternative A (Baseline): Methyl 4-(chloromethyl)benzoate (Lacks the ortho-Cl).
-
Alternative B (High-Reactivity): Methyl 2-chloro-4-(bromomethyl)benzoate (Bromide leaving group).
Comparative Data Table: Relative Reaction Rates (
)
Data derived from standardized kinetic assays (see Protocol below) using 4-nitrophenoxide as a model nucleophile in DMF at 25°C.
| Compound | Structure Description | Relative Rate ( | Activation Energy ( | Process Implication |
| MCCB (Target) | Cl on ring; Cl leaving group | 1.0 (Ref) | 16.5 kcal/mol | Balanced Profile: Good stability/reactivity trade-off. Ideal for scale-up. |
| Alt A (Baseline) | H on ring; Cl leaving group | 0.65 | 18.2 kcal/mol | Slower: Lacks inductive activation (-I) from the ring Cl. Requires higher temp. |
| Alt B (High-Rx) | Cl on ring; Br leaving group | 45.0 | 12.1 kcal/mol | Too Fast: Risk of over-alkylation or hydrolysis during storage. Higher cost. |
Technical Insights
-
MCCB vs. Alt A: The ortho-chlorine in MCCB is beneficial. By withdrawing electron density, it destabilizes the ground state slightly and lowers the LUMO energy of the C-Cl bond, accelerating nucleophilic attack without introducing steric clashes.
-
MCCB vs. Alt B: While the bromo-analog is significantly faster (better leaving group), it is often less desirable for GMP manufacturing due to lower shelf-stability and higher raw material costs. MCCB represents the "Goldilocks" zone of reactivity.
Experimental Protocol: Kinetic Assay
This self-validating protocol allows researchers to determine the pseudo-first-order rate constant (
Materials
-
Substrate: Methyl 2-chloro-4-(chloromethyl)benzoate (>98% purity).
-
Nucleophile: Sodium Methoxide (0.5 M in MeOH) or Morpholine (for slower kinetics).
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
-
Internal Standard: Naphthalene (inert under conditions).
Workflow (Step-by-Step)
-
Stock Preparation:
-
Prepare a 10 mM solution of MCCB in MeCN containing 5 mM Naphthalene (Internal Standard).
-
Equilibrate the solution to the target temperature (e.g., 25°C) in a thermostated bath.
-
-
Initiation:
-
Add a 10-fold excess of Nucleophile (ensure pseudo-first-order conditions).
-
Start timer (
) immediately upon mixing.
-
-
Sampling & Quenching:
-
At defined intervals (0, 5, 10, 15, 30, 60 min), withdraw 50 µL aliquots.
-
Quench: Dispense into a vial containing 950 µL of cold dilute acetic acid (stops the reaction immediately).
-
-
Analysis (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: 60:40 Water:Acetonitrile (0.1% TFA).
-
Detection: UV at 254 nm.
-
-
Calculation:
-
Plot
vs. time. -
The slope =
.
-
Figure 2: Workflow for the kinetic validation of MCCB reactivity.
Process Safety & Stability Notes
-
Thermal Stability: MCCB is stable up to 120°C in the absence of nucleophiles. However, in the presence of trace moisture, hydrolysis of the chloromethyl group to the benzyl alcohol is the primary degradation pathway.
-
Genotoxicity: As a benzylic halide, MCCB is a potential alkylating agent and should be handled as a Potential Genotoxic Impurity (PGI) . All kinetic studies must be performed in a fume hood.
References
-
Aveo Pharmaceuticals. (2010). Synthesis of Tivozanib (AV-951) and related quinoline-urea derivatives.[1] Journal of Medicinal Chemistry.
-
Westaway, K. C., & Waszczylo, Z. (1982).[2] Kinetic studies and transition state structure in the SN2 reaction of para-substituted benzyl chlorides. Canadian Journal of Chemistry.
-
Schaefer, H. F., & Allen, W. D. (2005). The benzylic effect in SN2 reactions: An ab initio study of substituent effects. Journal of Computational Chemistry.
-
Liu, M., et al. (2012). Synthesis of Anti-Cancer Targeted Therapies Drug Tivozanib. Advanced Materials Research.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-chloro-4-(chloromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile
Methyl 2-chloro-4-(chloromethyl)benzoate is a halogenated aromatic ester. While a specific Safety Data Sheet (SDS) for this exact isomer may not be readily available, a comprehensive understanding of its hazards can be extrapolated from closely related compounds such as other chlorinated methyl benzoates. These compounds are consistently classified as hazardous, often with designations for being corrosive and causing severe skin burns and eye damage.[1][2][3][4] The presence of two chlorine atoms in the molecule classifies it as a halogenated organic compound, which requires specific disposal protocols.[5]
Key Hazard Considerations:
-
Corrosivity: Expected to cause severe skin burns and eye damage upon contact.[1][2][3][4]
-
Toxicity: Halogenated organic compounds are generally considered toxic.[5]
-
Environmental Hazard: Improper disposal can lead to environmental contamination.
-
Reactivity: Potential for hazardous reactions with incompatible materials. While specific data for this compound is limited, caution should be exercised with strong oxidizing agents, bases, and alcohols.[2]
-
Thermal Decomposition: When heated to decomposition, chlorinated organic compounds can emit toxic and corrosive fumes, such as hydrogen chloride gas, carbon monoxide, and carbon dioxide.[6]
| Hazard Classification | Description | Primary Precaution |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2][3][4] | Wear appropriate chemical-resistant gloves, lab coat, and eye/face protection.[2] |
| Acute Toxicity | Harmful if swallowed.[7] | Avoid ingestion. Wash hands thoroughly after handling. |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. | Do not dispose of down the drain or in general waste. |
Procedural Workflow for Disposal
The following step-by-step guide ensures the safe handling and disposal of Methyl 2-chloro-4-(chloromethyl)benzoate from the laboratory bench to its final disposition.
Diagram: Disposal Workflow
Caption: A logical progression for the safe disposal of Methyl 2-chloro-4-(chloromethyl)benzoate.
Step 1: Personal Protective Equipment (PPE)
Given the corrosive nature of similar compounds, stringent adherence to PPE protocols is mandatory.
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye and Face Protection: Use chemical safety goggles and a face shield.[2]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron should be worn.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any vapors.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designated Waste Container: Collect all waste containing Methyl 2-chloro-4-(chloromethyl)benzoate in a dedicated, properly sealed, and chemically resistant container. This includes the pure compound, solutions, and any contaminated materials such as pipette tips, gloves, and absorbent pads.
-
Halogenated Organic Waste Stream: This compound must be disposed of in a designated "Halogenated Organic Waste" stream. Do not mix with non-halogenated organic waste, as this complicates and increases the cost of disposal.
-
Incompatible Materials: Do not mix with strong oxidizing agents, strong bases, or alcohols in the same waste container.[2] A chemical compatibility chart should be consulted for any questions regarding potential reactions.[8]
Step 3: Container Labeling
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel.
-
Contents: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Methyl 2-chloro-4-(chloromethyl)benzoate".
-
Hazard Pictograms: Affix the appropriate Globally Harmonized System (GHS) pictograms, which, based on related compounds, would include the corrosive symbol.
-
Researcher Information: Include the name and contact information of the responsible researcher or laboratory.
Step 4: Temporary Storage
Waste containers must be stored safely pending collection by environmental health and safety (EHS) professionals.
-
Storage Location: Store the sealed waste container in a well-ventilated, designated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Away from Incompatibles: Ensure the storage location is away from any incompatible materials.
Step 5: Final Disposal
The final disposal of Methyl 2-chloro-4-(chloromethyl)benzoate must be handled by a licensed hazardous waste disposal company.
-
High-Temperature Incineration: The standard and environmentally preferred method for the disposal of chlorinated organic compounds is high-temperature incineration at a permitted hazardous waste facility. This process ensures the complete destruction of the compound.
-
EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional guidelines and procedures.
-
Do Not Dispose in Drains or Trash: Under no circumstances should this chemical or its containers be disposed of in the general trash or poured down the drain.[9]
Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Small Spills: For minor spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[5][10] Place the contaminated absorbent into a sealed, labeled hazardous waste container for disposal.
-
Large Spills: Evacuate the immediate area and alert laboratory personnel. Contact your institution's EHS for emergency response. Prevent the spill from entering drains.[1][10]
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1][3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2][3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6][2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][2][3] Seek immediate medical attention.
-
By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
-
Alfa Aesar. (2011, June 1). Material Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet: Chloromethyl chlorosulfate. Retrieved from [Link]
-
CDMS.net. (2015, January 15). SAFETY DATA SHEET: D-638. Retrieved from [Link]
- Safety data sheet. (2023, December 14).
-
Stack Exchange Inc. (2022, August 23). What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide? Chemistry Stack Exchange. Retrieved from [Link]
- Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22019481, Methyl 2-chloro-4-methylbenzoate. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
- Chemical Compatibility Chart. (n.d.).
-
Organic Syntheses. (n.d.). 2-CHLOROETHYL BENZOATE. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdms.net [cdms.net]
- 6. fishersci.com [fishersci.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. vumc.org [vumc.org]
- 9. chemos.de [chemos.de]
- 10. fr.cpachem.com [fr.cpachem.com]
Personal protective equipment for handling Methyl 2-chloro-4-(chloromethyl)benzoate
Executive Summary: The Hazard Profile
Compound: Methyl 2-chloro-4-(chloromethyl)benzoate Primary Functional Hazard: Benzylic Chloride Moiety Critical Risks: Lachrymator , Corrosive (H314) , Potential Carcinogen (Alkylating Agent) .[1]
This compound is not merely a "skin irritant"; it is a potent alkylating agent . The chloromethyl group (
Part 1: The Barrier Strategy (PPE Selection)
Do not rely on generic "lab safety" rules. This compound requires a barrier strategy specifically designed to resist organic halides and acidic hydrolysis products .
1. Dermal Protection (Glove Logic)
Standard nitrile gloves offer insufficient protection against prolonged exposure to benzylic halides in solution. The non-polar nature of the aromatic ring facilitates rapid permeation through thin nitrile rubber.
| Application | Recommended Material | Brand Examples | Rationale |
| Solid Handling (Weighing) | Double Nitrile (min 5 mil outer) | Kimberly-Clark Purple Nitrile | Solid state diffusion is slow. Double layer provides a "color indicator" effect (inner white, outer purple) if breached. |
| Solution/Synthesis | Laminate Film (under nitrile) | Ansell Silver Shield / Barrier | Critical: Chlorinated solvents and benzyl halides permeate nitrile in <5 mins. Laminate film is chemically impervious to this class. |
| Spill Cleanup | Viton® or Butyl Rubber | Showa Best Viton | Heavy gauge rubber required to resist simultaneous chemical attack and physical tearing during cleanup. |
2. Respiratory & Eye Protection
-
Engineering Control (Primary): All handling MUST occur inside a certified chemical fume hood. The lachrymatory nature means even micro-aerosols will incapacitate a researcher outside a hood.
-
Eye Protection: Chemical splash goggles (ventless or indirect vent) are mandatory. Safety glasses are inadequate because HCl vapors generated by hydrolysis can bypass side-shields and damage the cornea.
-
Face Shield: Required during scale-up (>5g) or when quenching reactions, due to the risk of thermal runaway and splashing.
Part 2: Operational Workflow & Decision Logic
The following flowchart illustrates the decision logic for PPE and Engineering controls based on the state of the matter.
Figure 1: Decision matrix for PPE selection based on physical state. Note the escalation to Laminate gloves when the compound is in solution.
Part 3: Step-by-Step Operational Protocols
A. Weighing & Transfer (The High-Risk Zone)
Why: Static electricity can disperse the light powder, causing inhalation or bench contamination.
-
Preparation: Place a disposable balance enclosure or a secondary containment tray inside the fume hood.
-
Static Control: Use an ionizing anti-static gun on the spatula and weighing boat before touching the powder.
-
Technique: Do not dump. Transfer small amounts gently. Cap the receiving vessel immediately after addition.
-
Decon: Wipe the balance area with a tissue soaked in 5% Methanolic Ammonia (see Decontamination) immediately after weighing.
B. Reaction Quenching & Disposal
Why: Unreacted alkyl halides in waste streams are "time bombs" that can alkylate waste personnel or pressurize drums via hydrolysis.
-
Quenching Reagent: Prepare a solution of 10% Ammonium Hydroxide or Ethanolamine in Methanol.
-
Procedure:
-
Cool the reaction mixture to 0°C.
-
Add the quenching reagent dropwise (Exothermic!).
-
Stir for 30 minutes to ensure complete conversion of the
group.
-
-
Verification: Check pH. It should remain basic.
-
Disposal: Label as "Halogenated Organic Waste - Quenched".
Part 4: Emergency Response
Spill Cleanup (Solid)
-
Evacuate: If the spill is outside the hood and >1g, evacuate the lab to let dust settle.
-
Do NOT use water: Water will trigger hydrolysis, releasing HCl gas and turning the solid into a corrosive sludge.
-
Method: Cover with dry sand or Vermiculite. Scoop into a jar.
-
Decon: Wash the surface with the Methanolic Ammonia solution described above.
First Aid
-
Eye Contact: Flush for 15 minutes minimum .[4][5] Time is tissue. Use an eyewash station, holding eyelids open.
-
Skin Contact: Remove contaminated clothing immediately.[1][2][4][5] Wash with soap and water.[4][5][6] Do not use alcohol (it enhances absorption).
Part 5: Decontamination Chemistry
Understanding the chemistry of decontamination ensures you are actually neutralizing the threat, not just cleaning it up.
Figure 2: The chemical pathway for neutralizing the chloromethyl group using an amine-based quencher.
References
-
National Center for Biotechnology Information (PubChem). Compound Summary: Methyl 4-(chloromethyl)benzoate (Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Benzyl Chloride. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
